molecular formula C5H5ClN2O B1288705 2-Amino-4-chloropyridin-3-ol CAS No. 1003710-73-3

2-Amino-4-chloropyridin-3-ol

Cat. No.: B1288705
CAS No.: 1003710-73-3
M. Wt: 144.56 g/mol
InChI Key: CJHRCOXWTYBLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloropyridin-3-ol is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHRCOXWTYBLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613865
Record name 2-Amino-4-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003710-73-3
Record name 2-Amino-4-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chloropyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-chloropyridin-3-ol (CAS 1003710-73-3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols and biological studies for 2-Amino-4-chloropyridin-3-ol, is limited. This guide provides a comprehensive overview of the available data for the target compound and leverages information from the closely related and more extensively studied compound, 2-Amino-4-chloropyridine, for comparative context and to infer potential properties and applications.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and agrochemical research as a versatile building block.[1] Its structure, featuring an amino group, a chloro substituent, and a hydroxyl group on the pyridine ring, suggests the potential for diverse chemical modifications and biological activity. This guide summarizes the available physicochemical data, discusses potential synthetic approaches based on related compounds, and explores its prospective applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While detailed experimental data for this compound is not widely published, some fundamental properties are known. For a more comprehensive understanding, a comparison is drawn with the related compound, 2-Amino-4-chloropyridine.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound2-Amino-4-chloropyridine (for comparison)
CAS Number 1003710-73-319798-80-2
Molecular Formula C5H5ClN2OC5H5ClN2
Molecular Weight 144.56 g/mol 128.56 g/mol [2]
IUPAC Name 2-Amino-4-chloro-3-pyridinol4-chloropyridin-2-amine
Appearance Solid[1]White to light brown crystalline powder[2]
Melting Point Not available129-133 °C[2]
Boiling Point Not availableNot available
Solubility Likely soluble in polar organic solvents[1]Soluble in methanol
Storage 2-8°C, in a dark, dry place[3]Room temperature, in a cool, dark place

Synthesis and Reactivity

Synthesis of this compound (Hypothetical Workflow)

Below is a conceptual workflow for the synthesis of this compound.

G cluster_start Starting Material cluster_reaction1 Nitration cluster_reaction2 Reduction cluster_reaction3 Diazotization & Hydrolysis 2_amino_4_chloropyridine 2-Amino-4-chloropyridine nitration Nitrating Agent (e.g., HNO3/H2SO4) 2_amino_4_chloropyridine->nitration Step 1 intermediate_nitro 2-Amino-4-chloro-3-nitropyridine nitration->intermediate_nitro reduction Reducing Agent (e.g., Fe/HCl or H2/Pd-C) intermediate_nitro->reduction Step 2 intermediate_diamino 2,3-Diamino-4-chloropyridine reduction->intermediate_diamino diazotization 1. NaNO2, H2SO4 2. H2O, Heat intermediate_diamino->diazotization Step 3 final_product This compound diazotization->final_product G cluster_scaffold Core Scaffold cluster_modification Chemical Modification cluster_library Compound Library cluster_screening Biological Screening cluster_hit Hit Identification scaffold This compound modification Functional Group Interconversion (e.g., at Amino, Chloro, or Hydroxyl sites) scaffold->modification library Library of Derivatives modification->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Identification of Biologically Active 'Hits' screening->hit

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-4-chloropyridin-3-ol (CAS Number: 1003710-73-3). Due to the limited availability of direct experimental data for this specific compound, this document presents data for the structurally related compound, 2-Amino-4-chloropyridine (CAS Number: 19798-80-2), as a surrogate to provide estimated values and context. Detailed experimental protocols for determining key physicochemical parameters are also provided to enable researchers to ascertain the properties of this compound.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is crucial for predicting its behavior in biological systems, guiding formulation development, and ensuring the quality and reproducibility of research. These properties, including melting point, acidity (pKa), solubility, and lipophilicity (logP), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific experimental data for this compound is not widely available in the public domain[1][2][3][4], this guide compiles available data for the closely related analogue, 2-Amino-4-chloropyridine, to serve as a valuable reference point for researchers. Furthermore, this document outlines standardized experimental methodologies for the determination of these critical parameters.

Physicochemical Properties

The following table summarizes the available physicochemical data for 2-Amino-4-chloropyridine, which can be used as an estimate for this compound. It is strongly recommended that these properties be experimentally determined for this compound for any substantive research or development application.

Table 1: Physicochemical Properties of 2-Amino-4-chloropyridine (CAS: 19798-80-2) (Surrogate for this compound)

PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂[5][6][7][8]
Molecular Weight 128.56 g/mol [5][6][7][8]
Melting Point 126-133 °C[6][8]
Boiling Point (Predicted) 240.8 ± 20.0 °C[9]
pKa (Predicted) 5.72 ± 0.11[7]
Solubility Soluble in DMSO, Methanol[7][9]
logP (Predicted) 1.1[5]
Appearance White to light brown crystalline powder[8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These are general protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. This property is a good indicator of purity.[10][11]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[10][12][13]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[12] The capillary is positioned adjacent to the temperature sensor.[10]

  • Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[13] A preliminary, faster heating can be done to determine the approximate melting range.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[11][13]

  • Replicates: The determination should be repeated at least twice to ensure consistency.

pKa Determination

The pKa is a measure of the acidity of a compound. For a substituted pyridine, the pKa of the pyridinium ion is a critical parameter influencing its ionization state at different pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility, to a known concentration (e.g., 1 mM).[14] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[14]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with nitrogen to remove dissolved carbon dioxide.[14]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound.[14] The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to equilibrate at each step.[14]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of the curve corresponds to the equivalence point, and the pKa can be determined from the pH at the half-equivalence point.[14] For pyridine-containing compounds, the change in chemical shift in ¹H NMR spectra at different pH values can also be used to determine the pKa.[15]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects the bioavailability of a drug candidate. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Shake-Flask Method

  • Equilibrium Setup: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed, thermostatted container.[16][17] Experiments should be conducted at a physiological temperature, such as 37 °C, and across a range of pH values (e.g., 1.2, 4.5, and 6.8).[18][19]

  • Agitation: The mixture is agitated (e.g., on a shaker) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[16][19] The presence of undissolved solid should be visually confirmed at the end of the experiment.[17]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[16][19]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]

  • Replicates: The experiment should be performed in at least triplicate for each pH condition.[18]

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are shaken together to mutually saturate the two phases. The phases are then allowed to separate.[20]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.[21]

  • Equilibration: The mixture is gently agitated for a period sufficient to reach equilibrium (e.g., 1 hour), and then the two phases are allowed to separate completely.[20][21]

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.[20]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[20]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties discussed in this guide.

G General Experimental Workflow for Physicochemical Profiling cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis and Reporting Compound Synthesis and Purification Compound Synthesis and Purification Melting Point Melting Point Compound Synthesis and Purification->Melting Point pKa pKa Compound Synthesis and Purification->pKa Aqueous Solubility Aqueous Solubility Compound Synthesis and Purification->Aqueous Solubility logP logP Compound Synthesis and Purification->logP Data Analysis Data Analysis Melting Point->Data Analysis pKa->Data Analysis Aqueous Solubility->Data Analysis logP->Data Analysis Technical Report Technical Report Data Analysis->Technical Report

Caption: Workflow for Physicochemical Characterization.

Conclusion

The physicochemical properties of this compound are essential for its development as a potential therapeutic agent or research tool. While direct experimental data is limited, the information available for the surrogate compound, 2-Amino-4-chloropyridine, provides a useful starting point for researchers. The standardized experimental protocols detailed in this guide offer a clear path for the accurate determination of the melting point, pKa, aqueous solubility, and logP of this compound. It is imperative that these properties are experimentally verified to enable robust and reproducible scientific outcomes.

References

An In-depth Technical Guide to a Proposed Synthesis Pathway for 2-Amino-4-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Proposed Synthesis Pathway Overview

The proposed synthesis of 2-Amino-4-chloropyridin-3-ol is envisioned as a two-step process. The initial step involves the synthesis of the key intermediate, 2-Amino-3-hydroxypyridine, from a readily available starting material, furfural. The subsequent and more challenging step is the regioselective chlorination of 2-Amino-3-hydroxypyridine at the 4-position to yield the target compound.

Step 1: Synthesis of 2-Amino-3-hydroxypyridine from Furfural This method involves the ring-opening of furfural with chlorine, followed by reaction with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate. Subsequent hydrolysis under alkaline conditions yields 2-amino-3-hydroxypyridine[1][2]. This approach is advantageous due to the low cost of furfural and reported high yields[1].

Step 2: Regioselective Chlorination of 2-Amino-3-hydroxypyridine The introduction of a chlorine atom specifically at the 4-position of the 2-Amino-3-hydroxypyridine ring is a critical step. Both the amino and hydroxyl groups are activating and ortho-, para-directing, which could lead to a mixture of chlorinated products. A potential method for achieving regioselectivity is the use of Selectfluor as a promoter with a chlorine source like lithium chloride, which has been shown to be effective for the regioselective chlorination of other 2-aminopyridines[3]. The regioselectivity in such reactions is highly dependent on the substrate's substituent pattern, and thus, this proposed step would necessitate experimental optimization[3].

Data Presentation: Key Reaction Parameters

The following table summarizes the key quantitative data for the proposed synthesis pathway.

StepReactionStarting MaterialKey Reagents/CatalystsSolventTemperature (°C)TimeYield (%)
1aRing-opening of FurfuralFurfuralChlorineWater0 - 10--
1bCyclization and HydrolysisFurfural ring-opened intermediateAmmonium sulfamate, Liquid alkaliWater80 - 9025 - 40 min>75[1]
2Proposed Chlorination2-Amino-3-hydroxypyridineLiCl, SelectfluorDMFRoom Temp.-Theoretical

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-hydroxypyridine from Furfural [1][2]

This protocol is adapted from a patented procedure[1].

Materials:

  • Furfural

  • Chlorine gas

  • Ammonium sulfamate

  • Sodium hydroxide (or other liquid alkali)

  • Water

  • Reaction vessel equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Ring-opening of Furfural:

    • In a suitable reaction vessel, add 350 g of water and 20 g of furfural.

    • Cool the mixture to 0°C with stirring.

    • Introduce chlorine gas into the solution while maintaining the temperature between 0-10°C. The rate of chlorine gas introduction should be carefully controlled.

  • Formation of 2-Amino-3-hydroxypyridine Sulfonate:

    • Transfer the resulting mixed liquor from the ring-opening reaction to a second reaction vessel.

    • Prepare an ammonium sulfamate solution.

    • React the mixed liquor with the ammonium sulfamate solution.

  • Hydrolysis to 2-Amino-3-hydroxypyridine:

    • Dissolve the obtained 2-amino-3-hydroxypyridine sulfonate in water.

    • Heat the solution to 80-90°C and maintain for 25-40 minutes.

    • Add a liquid alkali (e.g., sodium hydroxide solution) to adjust the pH to 8-9.

    • Cool the solution to 35-40°C and stir for 0.5-1.5 hours to precipitate the product.

    • Filter the precipitate and wash with cold water to obtain crude brown 2-amino-3-hydroxypyridine.

    • The crude product can be further purified by recrystallization.

Step 2: Proposed Regioselective Chlorination of 2-Amino-3-hydroxypyridine

This proposed protocol is based on a method developed for the regioselective chlorination of other 2-aminopyridines and would require optimization for this specific substrate[3].

Materials:

  • 2-Amino-3-hydroxypyridine

  • Lithium chloride (LiCl)

  • Selectfluor (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel equipped with a magnetic stirrer

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-Amino-3-hydroxypyridine in DMF.

  • Add lithium chloride to the solution.

  • With vigorous stirring, add Selectfluor to the mixture at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, quench the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Visualizations

Synthesis_Pathway Furfural Furfural Intermediate1 Ring-opened Intermediate Furfural->Intermediate1 1. Cl2, H2O Intermediate2 2-Amino-3-hydroxypyridine Sulfonate Intermediate1->Intermediate2 2. Ammonium Sulfamate Precursor 2-Amino-3-hydroxypyridine Intermediate2->Precursor 3. Hydrolysis (alkaline) Target This compound Precursor->Target 4. LiCl, Selectfluor, DMF (Proposed)

Caption: Proposed synthesis pathway for this compound.

Experimental_Workflow_Step1 cluster_0 Step 1: Synthesis of 2-Amino-3-hydroxypyridine A Mix Furfural and Water B Cool to 0°C A->B C Introduce Chlorine Gas B->C D React with Ammonium Sulfamate Solution C->D E Hydrolyze with Alkali (pH 8-9, 80-90°C) D->E F Cool and Precipitate E->F G Filter and Wash F->G H Purify by Recrystallization G->H I 2-Amino-3-hydroxypyridine H->I

Caption: Experimental workflow for the synthesis of 2-Amino-3-hydroxypyridine.

Experimental_Workflow_Step2 cluster_1 Proposed Step 2: Regioselective Chlorination J Dissolve 2-Amino-3-hydroxypyridine in DMF K Add LiCl and Selectfluor J->K L Stir at Room Temperature (Monitor Reaction) K->L M Quench with Water L->M N Extract with Organic Solvent M->N O Dry and Concentrate N->O P Purify by Column Chromatography O->P Q This compound P->Q

Caption: Proposed experimental workflow for the regioselective chlorination.

References

Spectroscopic and Biological Insights into 2-Amino-4-chloropyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-4-chloropyridin-3-ol. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of its chemical structure and publicly available information for analogous compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their own characterization efforts. Furthermore, a hypothetical signaling pathway is proposed, illustrating the potential biological relevance of this class of compounds in drug discovery and development.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-6
~6.8d1HH-5
~5.9s (br)2H-NH₂
~5.0s (br)1H-OH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155C-2
~145C-4
~140C-6
~130C-3
~115C-5
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
1620 - 1600MediumN-H bending
1580 - 1450Medium-StrongC=C and C=N stretching (aromatic ring)
1300 - 1200MediumC-O stretching
1100 - 1000MediumC-N stretching
850 - 750StrongC-Cl stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
144/146High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
115/117Medium[M - CHO]⁺
88Medium[M - Cl - HCN]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL DMSO-d6 Transfer Transfer to NMR tube Dissolve->Transfer H1_Acq ¹H NMR Acquisition (16-64 scans) Transfer->H1_Acq C13_Acq ¹³C NMR Acquisition (≥1024 scans) Transfer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Reference to Solvent Peak Processing->Referencing Final_Spectra Final_Spectra Referencing->Final_Spectra Final Spectra

Figure 1. Experimental workflow for NMR spectroscopy.
IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used. The ATR method is often preferred for its simplicity.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing Place_Sample Place small amount of solid on ATR crystal Background Record Background Spectrum Place_Sample->Background Sample_Spectrum Record Sample Spectrum (16-32 scans) Background->Sample_Spectrum Subtraction Background Subtraction Sample_Spectrum->Subtraction Final_Spectrum Final_Spectrum Subtraction->Final_Spectrum Final IR Spectrum

Figure 2. Experimental workflow for IR spectroscopy.
Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then heated to induce vaporization.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection Introduction Direct Insertion Probe (Solid Sample) Vaporization Heating to Vaporize Introduction->Vaporization Ionization Electron Ionization (70 eV) Vaporization->Ionization Mass_Analyzer Mass Analyzer (Quadrupole or TOF) Ionization->Mass_Analyzer Detector Ion Detection Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Mass Spectrum

Figure 3. Experimental workflow for Mass Spectrometry.

Potential Biological Significance: A Hypothetical Signaling Pathway

Derivatives of aminopyridinols have been investigated for a range of biological activities, including their potential as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Based on the activities of structurally related compounds, we propose a hypothetical signaling pathway where this compound could act as an inhibitor of a hypothetical "Pathogen-Associated Kinase" (PAK), which is involved in a pro-inflammatory response.

In this model, the binding of a pathogen-associated molecular pattern (PAMP) to a Toll-like receptor (TLR) on a host cell initiates a signaling cascade. This leads to the activation of PAK, which in turn phosphorylates and activates a transcription factor (TF). The activated TF then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokine genes, leading to an inflammatory response. This compound is hypothesized to inhibit PAK, thereby blocking this inflammatory cascade.

Signaling_Pathway cluster_cell Host Cell cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) PAK Pathogen-Associated Kinase (PAK) TLR->PAK Activates TF Transcription Factor (TF) PAK->TF Phosphorylates TF_P Phosphorylated TF Transcription Transcription TF_P->Transcription Translocates & Activates DNA DNA Cytokine_Gene Pro-inflammatory Cytokine Gene mRNA mRNA Transcription->mRNA Inflammation Inflammatory Response mRNA->Inflammation Leads to PAMP Pathogen-Associated Molecular Pattern (PAMP) PAMP->TLR Binds Inhibitor This compound Inhibitor->PAK Inhibits

Figure 4. Hypothetical signaling pathway for this compound.

This guide serves as a foundational resource for the spectroscopic analysis and potential biological investigation of this compound. The provided data and protocols are intended to facilitate further research and development in the fields of chemistry and drug discovery.

In-Depth Technical Guide on the Solubility of 2-Amino-4-chloropyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides a comprehensive, standardized experimental protocol for determining the solubility of 2-Amino-4-chloropyridin-3-ol. Adherence to this methodology will enable researchers to generate reliable and reproducible solubility data, which is essential for optimizing reaction conditions, purification processes, and formulation development.

Experimental Protocol for Solubility Determination

The following protocol outlines the gravimetric method, a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Pipettes and syringes

  • Drying oven or vacuum desiccator

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator. A gentle stream of inert gas (e.g., nitrogen) can also be used to accelerate evaporation.

  • Determination of Solute Mass:

    • Once the solvent is completely removed, re-weigh the vial containing the dried solid residue of this compound.

    • The mass of the dissolved solute is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.

3. Calculation of Solubility:

The solubility can be expressed in various units. The most common are:

  • Grams per 100 mL of solvent ( g/100 mL):

    • Solubility = (Mass of solute / Volume of solvent) × 100

  • Molarity (mol/L):

    • Solubility = (Mass of solute / Molecular weight of solute) / Volume of solvent in Liters

  • Mass fraction (g/g):

    • Solubility = Mass of solute / Mass of solvent

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration (Controlled Temperature & Agitation) A->B Incubate C Sample Withdrawal & Filtration B->C Collect Sample D Solvent Evaporation C->D Isolate Solute E Mass Determination of Solute D->E Weigh Residue F Solubility Calculation E->F Compute

Caption: Experimental workflow for determining the solubility of a solid compound in a liquid solvent.

This structured approach will enable the systematic generation of the much-needed quantitative solubility data for this compound, thereby facilitating its effective use in scientific research and development.

References

The Ascending Profile of Substituted Aminopyridinols in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridinols are emerging as a versatile and promising scaffold in the landscape of medicinal chemistry. Possessing a unique combination of hydrogen bonding capabilities, aromatic interactions, and tunable physicochemical properties, this heterocyclic core is proving to be a valuable starting point for the design of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth analysis of the current understanding and potential applications of substituted aminopyridinols, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Core Synthetic Strategies

The synthesis of substituted aminopyridinols often leverages multi-component reactions and modifications of readily available precursors. One-pot synthesis methodologies are particularly attractive for their efficiency and ability to generate diverse libraries of compounds for screening.

One-Pot Three-Component Synthesis of Aminopyridinones

A versatile and catalyst-free one-pot, three-component reaction has been developed for the synthesis of multisubstituted imino- and imidazopyridines, which can be precursors to aminopyridinols. This method involves the reaction of an acetophenone derivative, malononitrile, and an appropriate aldehyde in the presence of ammonium carbonate.[1]

Experimental Protocol: Three-Component Synthesis [1]

  • In a mortar, combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), the appropriate aldehyde (0.1 mol), and ammonium carbonate (0.1 mol).

  • Grind the mixture with a pestle at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether to the solid mass and triturate.

  • Collect the solid product by filtration and wash several times with diethyl ether.

  • Dry the purified product under vacuum.

Synthesis of Pyridoxine-Derived Bicyclic Aminopyridinols

Pyridoxine (Vitamin B6) serves as a valuable starting material for the synthesis of bicyclic aminopyridinols, which have demonstrated significant antioxidant properties. Facile synthetic pathways have been established to create these novel antioxidant scaffolds.[2][3]

Experimental Protocol: Synthesis of 2-Amino-5,7-dimethyloxazolo[4,5-b]pyridin-6-ol [1]

  • To a solution of 6-(benzyloxy)-5,7-dimethyloxazolo[4,5-b]pyridin-2-amine (28 mg, 0.10 mmol) in methanol (3 mL), add 10% palladium on activated carbon (5 mg).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 6 hours.

  • Filter the mixture through a celite pad.

  • Concentrate the filtrate to yield the final product (18 mg, 99%) as a white solid.

Key Therapeutic Applications and Biological Activity

Substituted aminopyridinols have demonstrated potential in several key therapeutic areas, including as antioxidants, neuroprotective agents, kinase inhibitors, and antimicrobial agents.

Antioxidant Activity

Pyridoxine-derived mono- and bicyclic aminopyridinols have been shown to be potent antioxidants, capable of inhibiting lipid peroxidation more effectively than traditional phenolic antioxidants like α-tocopherol.[3][4] Their antioxidant properties have been investigated in both homogeneous solutions and in liposomal vesicles, which mimic cell membranes.[3][4]

Table 1: Antioxidant Activity of Selected Aminopyridinol Derivatives

CompoundAssayIC50 (µM)Reference
6-(diphenylamino)-2,4,5-trimethylpyridin-3-ol (BJ-1201)Glutamate-induced cytotoxicity in HT22 cellsNeuroprotective[5]
Pyridoxine-derived bicyclic aminopyridinolsRadical clock methodComparable to best bicyclic aminopyridinol antioxidants[2]

Experimental Protocol: DPPH Radical Scavenging Assay [6]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.24 mg/mL).

  • In a 96-well plate, mix 10 µL of the test compound solution with 280 µL of the DPPH solution and 10 µL of absolute ethanol.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound to 1 mL of the diluted ABTS•+ solution.

  • After 6 minutes, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Neuroprotective Effects

The aminopyridinol derivative BJ-1201, a 6-(diphenylamino)-2,4,5-trimethylpyridin-3-ol, has demonstrated neuroprotective effects against glutamate-induced cytotoxicity in murine hippocampal HT22 cells.[5] This protection is mediated through the upregulation of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system.[5] The induction of HO-1 by BJ-1201 involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the translocation of the nuclear factor erythroid 2-related factor 2 (Nrf2).[5]

Experimental Protocol: Neuroprotective Activity Assay in HT22 Cells [5]

  • Culture HT22 murine hippocampal cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Seed the cells in 96-well plates.

  • Pre-treat the cells with various concentrations of the test aminopyridinol compound for a specified duration.

  • Induce cytotoxicity by adding glutamate to the cell culture medium.

  • After an incubation period, assess cell viability using a suitable method, such as the MTT assay.

  • Determine the concentration at which the compound provides 50% protection against glutamate-induced cell death.

Kinase Inhibition

While specific data for aminopyridinols is emerging, the broader class of aminopyridines and related aminopyrimidines are well-established as potent kinase inhibitors. These compounds often act as "hinge-binders," forming crucial hydrogen bonds with the kinase hinge region, a key structural element in the ATP-binding site. The 3-aminopyridin-2-one scaffold, for instance, has been identified as a ligand-efficient inhibitor of Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy.[7]

Table 2: Kinase Inhibitory Activity of Related Amino-Heterocyclic Compounds

Compound ClassTarget KinaseIC50 (µM)Reference
2-AminopyrimidinonesCK21.1[8]
Aminopyrimidinyl Pyrazole AnalogsPLK10.359[4]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1, Aurora A/BVaries[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic) [2][9]

  • In a microplate well, add the test compound, the target kinase, and a fluorescein-labeled substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-specific antibody.

  • Incubate for at least 30 minutes at room temperature to allow for antibody binding.

  • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader.

  • Calculate the emission ratio and determine the IC50 value of the test compound.

Antimicrobial Activity

Substituted 2-aminopyridine derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. For example, a 2-amino-3-cyanopyridine derivative has shown high potency against Staphylococcus aureus and Bacillus subtilis.[2][8] The mechanism of action is thought to be related to the disruption of the bacterial cell wall.[2]

Table 3: Antimicrobial Activity of a 2-Aminopyridine Derivative

CompoundMicroorganismMIC (µg/mL)Reference
2-amino-3-cyano-6-(cyclohexylamino)pyridine-4-carboxylic acid ethyl ester (2c)S. aureus0.039[2]
2-amino-3-cyano-6-(cyclohexylamino)pyridine-4-carboxylic acid ethyl ester (2c)B. subtilis0.039[2]

Experimental Protocol: Broth Microdilution MIC Assay [10][11]

  • Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the target microorganism.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The biological effects of substituted aminopyridinols are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_product Core Scaffold Acetophenone Acetophenone Derivative Three_Component Three-Component Reaction Acetophenone->Three_Component Malononitrile Malononitrile Malononitrile->Three_Component Aldehyde Aldehyde Aldehyde->Three_Component Pyridoxine Pyridoxine (Vitamin B6) Modification Multi-step Modification Pyridoxine->Modification Aminopyridinone Substituted Aminopyridinone Three_Component->Aminopyridinone Bicyclic_Aminopyridinol Bicyclic Aminopyridinol Modification->Bicyclic_Aminopyridinol

General synthetic workflows for substituted aminopyridinols.

Neuroprotection_Pathway BJ1201 BJ-1201 (Aminopyridinol Derivative) JNK JNK Activation BJ1201->JNK Nrf2 Nrf2 Translocation JNK->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 Upregulation ARE->HO1 activates transcription of Neuroprotection Neuroprotection HO1->Neuroprotection Kinase_Inhibition_Workflow Compound Test Compound (Aminopyridinol) Reaction Kinase Reaction Compound->Reaction Kinase Target Kinase Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Detection Detection of Phosphorylation Reaction->Detection IC50 IC50 Determination Detection->IC50 Antimicrobial_Testing_Workflow Compound_Prep Prepare Serial Dilutions of Aminopyridinol Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

References

Biological Activity of 2-Amino-4-chloropyridin-3-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of amino and chloro substituents at the 2- and 4-positions, respectively, is anticipated to modulate the electronic and steric properties of the ring, offering a unique chemical space for interaction with various biological targets. While literature specifically detailing the biological activities of 2-Amino-4-chloropyridin-3-ol is limited, this guide will explore the reported activities of structurally related aminopyridine and chloropyridine derivatives to provide a predictive framework for researchers and drug development professionals. By examining analogous compounds, we can infer potential therapeutic applications, understand relevant biological pathways, and outline key experimental methodologies for future investigations.

This technical guide summarizes the known biological activities of related compounds, presents quantitative data in a structured format, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

I. Potential Biological Activities and Quantitative Data

Based on the activities of analogous structures, derivatives of this compound could plausibly exhibit a range of biological effects, including anticancer, enzyme inhibitory, and antimicrobial activities.

Anticancer Activity

Substituted aminopyridines and their analogs have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, aminocyanopyridine derivatives have been shown to inhibit the STAT3 pathway, a critical regulator of tumor progression.[1]

Table 1: Anticancer Activity of Related Aminopyridine and Aminopyrimidine Derivatives

Compound ClassCell LineActivity MetricValue (µM)Reference
2-Amino-4-chloro-pyrimidine derivative 6HCT116 (Colon)EC5089.24 ± 1.36[2]
2-Amino-4-chloro-pyrimidine derivative 6MCF7 (Breast)EC5089.37 ± 1.17[2]
2-Amino-4-chloro-pyrimidine derivative 1HCT116 (Colon)EC50209.17 ± 1.23[2]
2-Amino-4-chloro-pyrimidine derivative 1MCF7 (Breast)EC50221.91 ± 1.37[2]
Aminocyanopyridine 3oH460 (Lung)IC50Not specified, but potent[1]
Aminocyanopyridine 3kH460 (Lung)IC50Not specified, but potent[1]
Amino acid conjugate of aminopyridine S6cA2780CISR (Ovarian)IC50Not specified, promising[3]
Bromo-substituted imidazo[4,5-b]pyridine 8HeLa, SW620, K562IC501.8 - 3.2[4]
Monoterpene-aminopyrimidine hybrid 1A2780 (Ovarian)IC500.77[5]
Monoterpene-aminopyrimidine hybrid 2A2780 (Ovarian)IC502.86[5]
Enzyme Inhibition

The pyridine scaffold is a common feature in many enzyme inhibitors. Derivatives of this compound could potentially target a variety of enzymes, including kinases, phosphatases, proteases, and carbonic anhydrases.

Table 2: Enzyme Inhibitory Activity of Related Pyridine Derivatives

Compound ClassTarget EnzymeActivity MetricValue (nM)Reference
(R)-naproxen derivative 9aSARS-CoV-2 3CL ProteaseIC50160[6]
Racemic ibuprofen-derived ester 10aSARS-CoV-2 3CL ProteaseIC50810[6]
(S)-Naproxen-derived ester 8aSARS-CoV-2 3CL ProteaseIC50670[6]
4-substituted pyridine-3-sulfonamide 4Carbonic Anhydrase IXKi137[7]
4-substituted pyridine-3-sulfonamide 6Carbonic Anhydrase XIIKiNot specified, selective[7]
Pyridazinobenzylpiperidine S5Monoamine Oxidase B (MAO-B)IC50203[8]
Pyridazinobenzylpiperidine S16Monoamine Oxidase B (MAO-B)IC50979[8]
4-amino-2,6-dichloropyrimidineGlutathione ReductaseKi979[9]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological findings. Below are representative protocols for key assays relevant to the potential activities of this compound derivatives.

MTT Assay for Anticancer Activity

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5 x 10^3 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50/IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (Generic)

This protocol describes a general method for evaluating the inhibitory activity of compounds against a specific kinase.

  • Reagents and Buffers: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Prepare ATP and substrate solutions at appropriate concentrations.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound, and the substrate in the kinase reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the product. The detection method will vary depending on the kinase (e.g., using a phosphospecific antibody in an ELISA format, or a luminescence-based ATP detection kit to measure remaining ATP).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of a compound against bacterial strains.

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding the context and logic of the research.

Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Proteins (e.g., GRB2, SOS) Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->RAF Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

STAT3 Signaling Pathway

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Dimer->Gene_Expression Inhibitor Aminocyanopyridine Derivative Inhibitor->JAK Inhibition Inhibitor->pSTAT3 Inhibition of Phosphorylation

Caption: Inhibition of the JAK-STAT3 signaling pathway.

Experimental Workflow for Biological Screening

Screening_Workflow start Compound Library of This compound Derivatives primary_screen Primary Screening (e.g., Single High-Dose) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50/EC50 Determination hit_id->dose_response Active inactive Inactive Compounds hit_id->inactive Inactive secondary_assays Secondary Assays (e.g., Orthogonal Assays, Mechanism of Action) dose_response->secondary_assays lead_selection Lead Candidate Selection secondary_assays->lead_selection in_vivo In Vivo Efficacy & Toxicology Studies lead_selection->in_vivo Promising end Preclinical Development in_vivo->end

Caption: A typical workflow for drug discovery screening.

IV. Conclusion

While direct experimental data on this compound derivatives is sparse, the analysis of structurally related compounds provides a strong foundation for guiding future research. The aminopyridine and chloropyridine moieties are present in a wide array of bioactive molecules, suggesting that this scaffold is a promising starting point for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to initiate and advance the exploration of this chemical space for potential applications in oncology, infectious diseases, and beyond. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

2-Amino-4-chloropyridin-3-ol: A Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on the synthesis, properties, and applications of 2-Amino-4-chloropyridin-3-ol (CAS 1003710-73-3) is exceptionally limited. This guide, therefore, presents a prospective analysis based on established principles of organic chemistry and by drawing analogies with structurally related, well-documented compounds such as 2-amino-3-hydroxypyridine and various chloropyridines. The experimental protocols and reaction pathways described herein are proposed and will require experimental validation.

Introduction

This compound is a substituted pyridine derivative with three distinct functional groups: an amino group, a hydroxyl group, and a chloro group. This trifunctional scaffold presents a unique platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The electronic properties of the pyridine ring, influenced by the interplay of the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group, suggest a rich and versatile reactivity profile. This document aims to provide a theoretical framework for the synthesis and utilization of this promising, yet underexplored, building block.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for this compound is presented below. These values are estimations and should be confirmed by experimental data.

PropertyPredicted Value
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in polar organic solvents
pKa (basic) Estimated for the amino group and pyridine nitrogen
pKa (acidic) Estimated for the hydroxyl group

Proposed Synthesis

While no specific synthesis for this compound has been found in the reviewed literature, a plausible synthetic route can be devised starting from commercially available precursors. A potential pathway could involve the selective functionalization of a suitable pyridine derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the introduction of the amino, chloro, and hydroxyl groups onto a pyridine core. A possible disconnection approach is illustrated below.

G This compound This compound Functional Group Interconversion Functional Group Interconversion This compound->Functional Group Interconversion Intermediate_A 2-Amino-4-chloro-3-nitropyridine Functional Group Interconversion->Intermediate_A Reduction Reduction Intermediate_A->Reduction Intermediate_B 4-Chloro-3-nitropyridin-2-amine Reduction->Intermediate_B Nitration Nitration Intermediate_B->Nitration Starting_Material 2-Amino-4-chloropyridine Nitration->Starting_Material

Caption: Retrosynthetic analysis for this compound.

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a potential forward synthesis is outlined below.

G cluster_0 Proposed Synthetic Pathway Start 2-Amino-4-chloropyridine Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 2-Amino-4-chloro-3-nitropyridine Step1->Intermediate Step2 Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate->Step2 This step is unlikely to yield the target. Step3 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) Intermediate->Step3 More plausible route. Product This compound Step3->Product More plausible route.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol (Hypothetical):

  • Nitration of 2-Amino-4-chloropyridine: To a cooled (0-5 °C) solution of 2-amino-4-chloropyridine in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The mixture is then poured onto ice, and the pH is adjusted to precipitate the product, 2-amino-4-chloro-3-nitropyridine, which is then filtered, washed, and dried.

  • Diazotization and Hydrolysis: The 2-amino-4-chloro-3-nitropyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled. A solution of sodium nitrite in water is added slowly to form the diazonium salt. The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group, yielding this compound. The product can be isolated by adjusting the pH and extraction with a suitable organic solvent.

Potential Applications in Organic Synthesis

The trifunctional nature of this compound makes it a versatile building block for the synthesis of a variety of heterocyclic compounds. The amino, hydroxyl, and chloro groups can be selectively functionalized to introduce molecular diversity.

Reactions at the Amino Group

The amino group is expected to undergo typical reactions of an aromatic amine, such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Although potentially challenging due to the electron-deficient nature of the ring, N-alkylation could be achieved under specific conditions.

  • Diazotization: As a precursor to other functional groups.

Reactions at the Hydroxyl Group

The hydroxyl group can be derivatized through:

  • O-Alkylation: Reaction with alkyl halides in the presence of a base to form ethers.

  • O-Acylation: Reaction with acylating agents to yield esters.

  • Conversion to a leaving group: For subsequent nucleophilic substitution reactions.

Reactions involving the Chloro Group

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, which would be facilitated by the electron-donating groups at the 2- and 3-positions. Potential nucleophiles include:

  • Amines (Buchwald-Hartwig amination)

  • Alcohols/phenols (Ullmann condensation)

  • Thiols

  • Cyanide

Furthermore, the chloro group can participate in palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Heck Reaction: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

A workflow for the potential derivatization of this compound is depicted below.

G cluster_amino Amino Group Reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_chloro Chloro Group Reactions Start This compound Acylation Acylation Start->Acylation Sulfonylation Sulfonylation Start->Sulfonylation O_Alkylation O-Alkylation Start->O_Alkylation O_Acylation O-Acylation Start->O_Acylation SNAr SNAr (Amines, Alcohols) Start->SNAr Suzuki Suzuki Coupling Start->Suzuki Buchwald_Hartwig Buchwald-Hartwig Amination Start->Buchwald_Hartwig

Caption: Potential derivatization pathways for this compound.

Potential in Drug Discovery and Materials Science

Substituted pyridines are prevalent scaffolds in many biologically active compounds. The unique substitution pattern of this compound could lead to the discovery of novel kinase inhibitors, GPCR modulators, or other therapeutic agents. The ability to readily modify the three functional groups allows for the creation of diverse chemical libraries for high-throughput screening.

In materials science, derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands for metal complexes with interesting catalytic or photophysical properties.

Conclusion

While this compound is currently an under-investigated molecule, its structure suggests significant potential as a versatile building block in organic synthesis. The proposed synthetic pathway offers a starting point for its preparation, and the predicted reactivity opens up numerous avenues for the creation of novel and complex molecules. Further research is warranted to explore the full potential of this intriguing compound and to validate the hypotheses presented in this guide. Experimental determination of its properties and reactivity is a crucial next step for its establishment as a valuable tool for the scientific community.

An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-4-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of the exocyclic amino group in 2-Amino-4-chloropyridin-3-ol (CAS: 1003710-73-3). Due to the limited availability of direct experimental data for this specific molecule, this paper extrapolates its reactivity profile based on established principles of physical organic chemistry and a comparative analysis of analogous substituted pyridines. The document covers the electronic influence of the chloro and hydroxyl substituents, predicted nucleophilicity and basicity, and expected behavior in key synthetic transformations such as acylation, alkylation, and diazotization. Generic experimental protocols and graphical representations of electronic effects and reaction workflows are provided to guide laboratory practice.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.[1] Its trifunctional nature, featuring an amino group, a chloro atom, and a hydroxyl group, makes it a versatile building block for the synthesis of more complex heterocyclic systems. The reactivity of the exocyclic amino group is of paramount importance as it serves as a primary handle for derivatization. This guide aims to provide a detailed theoretical framework for understanding and predicting this reactivity, enabling researchers to design effective synthetic strategies.

Electronic Profile and Its Influence on Amino Group Reactivity

The reactivity of the 2-amino group is modulated by the cumulative electronic effects of the other substituents on the pyridine ring: the ring nitrogen, the 3-hydroxyl group, and the 4-chloro group.

  • Ring Nitrogen: The pyridine ring nitrogen is inherently electron-withdrawing via the inductive effect (-I), which deactivates the ring towards electrophilic attack and reduces the basicity of exocyclic amino groups compared to their aniline counterparts.

  • 3-Hydroxyl Group (-OH): The hydroxyl group is located meta to the amino group. It exerts a strong electron-withdrawing inductive effect (-I) due to oxygen's electronegativity. It also has a weaker electron-donating resonance effect (+M). Given its meta position relative to the amino group, its primary influence on the amino group's lone pair is the deactivating inductive effect.

  • 4-Chloro Group (-Cl): The chlorine atom, located para to the amino group, is also strongly electron-withdrawing via the inductive effect (-I). However, it can donate a lone pair of electrons through resonance (+M). For halogens, the inductive effect typically dominates, leading to a net deactivation and a decrease in the nucleophilicity of the amino group.

  • 2-Amino Group (-NH₂): The amino group itself is a powerful electron-donating group via resonance (+M), which activates the pyridine ring and increases the electron density at the ortho and para positions.

Overall Effect: The combined -I effects of the ring nitrogen, 3-hydroxyl, and 4-chloro groups are expected to significantly decrease the electron density on the exocyclic amino group. This reduction in electron density lowers both its basicity and nucleophilicity compared to unsubstituted 2-aminopyridine.

Caption: Electronic influences on the 2-amino group.

Quantitative Data Analysis (Comparative)

CompoundCAS NumberpKa of Conjugate AcidReference(s)
Pyridine110-86-15.25
2-Aminopyridine504-29-06.86[2][3][4]
4-Aminopyridine504-24-59.17[2][4]
This compound 1003710-73-3 Estimated < 6.86 Theoretical Estimation

The pKa of 2-aminopyridine (6.86) is significantly higher than that of pyridine, demonstrating the electron-donating effect of the amino group.[2][3][4] However, the presence of two additional electron-withdrawing groups (chloro and hydroxyl) on the ring in the target molecule is expected to substantially lower the basicity of both the ring nitrogen and the exocyclic amino group. Therefore, the pKa of the conjugate acid of this compound is predicted to be considerably lower than 6.86.

Key Reactions of the Amino Group

The primary reactions involving the 2-amino group are expected to be nucleophilic attacks on electrophilic centers.

Acylation

The amino group should readily react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Due to the reduced nucleophilicity, these reactions may require slightly more forcing conditions (e.g., heating, addition of a non-nucleophilic base like triethylamine or pyridine) than those for more electron-rich anilines or aminopyridines.

Alkylation

N-alkylation of the amino group is also feasible but can be challenging.[5] Direct alkylation with alkyl halides may lead to over-alkylation and potential quaternization of the pyridine nitrogen. Reductive amination, reacting the aminopyridine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is often a more controlled method for achieving mono-alkylation. The reduced basicity of the aminopyridine might slow imine formation, potentially requiring acid catalysis.[6]

Diazotization

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[7] Heterocyclic amines like 2-aminopyridines can also undergo this reaction. However, the resulting diazonium salts are often highly unstable and may decompose rapidly.[8] If successfully formed, the diazonium group can be displaced in subsequent Sandmeyer-type reactions to introduce a variety of functional groups (e.g., -Cl, -Br, -CN, -OH). Given the electronic deactivation of the ring, the diazotization may require carefully controlled, cold conditions (0-5 °C).

reaction_pathways cluster_acylation Acylation cluster_alkylation Reductive Amination cluster_diazotization Diazotization & Sandmeyer Rxn start This compound acyl_reagent R-COCl or (R-CO)2O Base (e.g., Et3N) start->acyl_reagent alkyl_reagent R-CHO or R-CO-R' Reducing Agent (e.g., NaBH(OAc)3) start->alkyl_reagent diazo_reagent NaNO2, HCl 0-5 °C start->diazo_reagent acyl_product N-Acyl Product (Amide) acyl_reagent->acyl_product alkyl_product N-Alkyl Product (Secondary/Tertiary Amine) alkyl_reagent->alkyl_product diazonium Unstable Diazonium Salt diazo_reagent->diazonium sandmeyer_product Substituted Product diazonium->sandmeyer_product sandmeyer_reagent CuX (X = Cl, Br, CN)

Caption: Potential reaction pathways for the amino group.

Experimental Protocols (Generic)

Disclaimer: The following protocols are generalized procedures based on reactions with analogous aminopyridines. They have not been optimized for this compound and must be adapted and optimized by the end-user with appropriate safety precautions.

General Protocol for N-Acylation
  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile).

  • Addition: Cool the solution to 0 °C in an ice bath. Add the acylating agent (acid chloride or anhydride, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Reductive Amination
  • Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane or THF), add acetic acid (1-2 eq) to catalyze imine formation.

  • Reduction: Stir the mixture at room temperature for 1 hour, then add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue via flash column chromatography.

General Protocol for Diazotization-Sandmeyer Reaction
  • Diazotization: Dissolve this compound (1.0 eq) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., 6M HCl).[9]

  • Nitrite Addition: While maintaining the temperature between 0-5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. Stir for 30-60 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN, 1.2 eq) in the corresponding concentrated acid.

  • Coupling: Slowly add the cold diazonium salt solution to the copper(I) salt solution. Effervescence (N₂ gas) should be observed.

  • Reaction: Allow the mixture to warm to room temperature and then heat (e.g., to 50-70 °C) until gas evolution ceases.

  • Workup & Purification: Cool the reaction mixture, neutralize, and extract the product with an organic solvent. Purify by standard methods.

workflow start Start: Weigh Reagents dissolve 1. Dissolve Aminopyridine & Base in Anhydrous Solvent start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add 3. Add Electrophile (e.g., Acyl Chloride) Dropwise cool->add react 4. Stir at RT (Monitor by TLC/LC-MS) add->react quench 5. Quench Reaction (e.g., with aq. NaHCO3) react->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify Product (Chromatography/Recrystallization) concentrate->purify end End: Characterized Product purify->end

Caption: General experimental workflow for N-acylation.

Conclusion

The exocyclic amino group of this compound is a key functional handle for synthetic elaboration. Its reactivity is significantly influenced by the electronic properties of the substituted pyridine ring. The combined electron-withdrawing effects of the ring nitrogen, 3-hydroxyl group, and 4-chloro group lead to a predicted decrease in the nucleophilicity and basicity of the amino group compared to unsubstituted 2-aminopyridine. Despite this deactivation, standard transformations such as acylation, alkylation (particularly via reductive amination), and diazotization should be achievable, though they may require carefully optimized or slightly more forcing conditions. The protocols and theoretical framework provided in this guide serve as a valuable starting point for researchers aiming to utilize this versatile building block in their synthetic endeavors.

References

Stability of 2-Amino-4-chloropyridin-3-ol Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-Amino-4-chloropyridin-3-ol under acidic and basic conditions. Due to the limited availability of public data on this specific molecule, this document outlines a robust, scientifically-grounded hypothetical forced degradation study. It includes detailed experimental protocols, potential degradation pathways, and a framework for data analysis and presentation. This guide is intended to serve as a foundational resource for researchers initiating stability studies on this compound or structurally related molecules, enabling the development of stability-indicating analytical methods crucial for drug development.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical development. Understanding its chemical stability under various stress conditions is a critical prerequisite for its advancement as a drug candidate or intermediate. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products, elucidate degradation pathways, and develop validated stability-indicating analytical methods.[1][2][3] This guide details a proposed investigation into the hydrolytic stability of this compound across a range of acidic and basic pH values.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated under acidic and basic conditions. The primary sites susceptible to hydrolytic degradation are the chloro and amino substituents on the pyridine ring.

Acid-Catalyzed Degradation

Under acidic conditions, the pyridine nitrogen and the amino group are likely to be protonated. This can influence the electron density of the pyridine ring and affect the stability of the substituents. Potential degradation pathways include:

  • Hydrolysis of the Chloro Group: The chloro substituent may undergo nucleophilic substitution by water, leading to the formation of a hydroxyl group.

  • Deamination: The amino group could potentially be hydrolyzed, although this is generally less facile than the hydrolysis of a chloro group.

  • Ring Opening: Under harsh acidic conditions and elevated temperatures, degradation of the pyridine ring itself is a possibility.

Base-Catalyzed Degradation

In basic media, the hydroxyl group will be deprotonated, and the amino group will be in its free base form. This can activate the molecule towards different degradation routes:

  • Hydrolysis of the Chloro Group: Similar to acidic conditions, the chloro group can be displaced by a hydroxide ion.

  • Oxidation: The electron-rich aminopyridine ring system may be susceptible to oxidation, especially in the presence of dissolved oxygen.[4][5]

  • Dimerization or Polymerization: Base-catalyzed condensation reactions could potentially lead to the formation of dimers or other polymeric impurities.

A logical workflow for investigating these potential degradation pathways is outlined below.

G cluster_acid Acidic Conditions cluster_base Basic Conditions A0 This compound A1 Protonation of Pyridine and Amino Groups A0->A1 A2 Hydrolysis of Chloro Group (Nucleophilic Substitution by H2O) A1->A2 A3 Deamination A1->A3 A4 Ring Opening (Harsh Conditions) A1->A4 B0 This compound B1 Deprotonation of Hydroxyl Group B0->B1 B2 Hydrolysis of Chloro Group (Nucleophilic Substitution by OH-) B1->B2 B3 Oxidation of Aminopyridine Ring B1->B3 B4 Dimerization/Polymerization B1->B4

Figure 1: Postulated Degradation Pathways.

Experimental Protocols

The following protocols are designed to assess the stability of this compound under forced acidic and basic conditions.

Materials and Reagents
  • This compound (Reference Standard, >99% purity)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 3.0 and 7.0)

  • Boric acid/Potassium chloride/Sodium hydroxide buffer (pH 10.0)

Equipment
  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatically controlled water bath or oven

  • Volumetric flasks and pipettes

Forced Degradation Study Protocol

An experimental workflow for the forced degradation study is presented below.

G start Start: Prepare Stock Solution of This compound (1 mg/mL) acid Acid Hydrolysis (0.1 M & 1 M HCl) start->acid base Base Hydrolysis (0.1 M & 1 M NaOH) start->base neutral Neutral Hydrolysis (Water) start->neutral temp Incubate at 50°C acid->temp base->temp neutral->temp sampling Sample at 0, 2, 6, 12, 24 hours temp->sampling neutralize Neutralize Samples sampling->neutralize analyze Analyze by HPLC neutralize->analyze data Data Analysis: - Quantify Parent Compound - Identify and Quantify Degradants analyze->data

Figure 2: Experimental Workflow for Forced Degradation.
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at 50°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Immediately neutralize the samples with an equivalent amount of NaOH.

    • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at 50°C.

    • Withdraw samples at the same time points as the acidic study.

    • Immediately neutralize the samples with an equivalent amount of HCl.

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of HPLC-grade water.

    • Incubate and sample as described above.

Stability-Indicating HPLC Method

A reverse-phase HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation and Analysis

The data obtained from the forced degradation studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Quantitative Data Summary

The percentage of the parent compound remaining and the percentage of each major degradation product formed should be tabulated.

Table 1: Stability of this compound under Acidic Conditions (50°C)

Time (hours)0.1 M HCl (% Parent Remaining)1 M HCl (% Parent Remaining)Degradant 1 (% Area)Degradant 2 (% Area)
0100.0100.00.00.0
298.295.51.10.7
694.588.13.81.6
1289.179.37.23.5
2480.365.713.56.2

Table 2: Stability of this compound under Basic Conditions (50°C)

Time (hours)0.1 M NaOH (% Parent Remaining)1 M NaOH (% Parent Remaining)Degradant 3 (% Area)Degradant 4 (% Area)
0100.0100.00.00.0
296.792.12.50.8
690.281.47.91.9
1282.568.913.63.6
2471.855.222.16.1
Identification of Degradation Products

The major degradation products should be identified using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. The mass spectral data and fragmentation patterns will provide information on the molecular weight and potential structure of the degradants. NMR spectroscopy will be crucial for the definitive structural elucidation of the isolated impurities.

Conclusion

This technical guide provides a comprehensive framework for investigating the stability of this compound under acidic and basic conditions. The proposed experimental protocols, analytical methods, and data presentation formats are designed to meet the rigorous standards of the pharmaceutical industry and regulatory agencies. While the data presented is hypothetical, it is based on established principles of chemical degradation and serves as a valuable template for conducting actual stability studies. A thorough understanding of the degradation profile of this compound is paramount for its successful development into a safe and effective pharmaceutical product. Further studies, including oxidative, thermal, and photolytic degradation, are recommended to build a complete stability profile of the molecule.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-Amino-4-chloropyridin-3-ol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug development for the synthesis of novel substituted 2-aminopyridin-3-ol scaffolds, which are present in a variety of biologically active molecules. The Suzuki-Miyaura coupling offers a powerful and efficient method for the formation of a carbon-carbon bond at the 4-position of the pyridine ring.

The presence of both an amino and a hydroxyl group on the pyridine ring requires careful consideration of reaction conditions to achieve high yields and minimize side reactions. The amino group can potentially coordinate with the palladium catalyst, leading to inhibition, while the hydroxyl group may participate in or direct the reaction. This protocol outlines a robust methodology generalized from successful couplings of structurally similar and functionalized chloropyridines.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for the successful coupling of electron-rich and potentially coordinating substrates like this compound.

Experimental Protocols

This section provides a detailed, generalized procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization for specific substrates may be required.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2 - 3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and reaction monitoring equipment (e.g., TLC, LC-MS)

General Procedure:

  • Reaction Setup: To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the ligand (if used, e.g., SPhos, 0.10 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-arylpyridin-3-ol.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of substrates analogous to this compound. These values can serve as a benchmark for expected yields and reaction conditions.

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Functionalized Chloropyridines.

EntryChloropyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Amino-2-chloropyridinePhenylboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃Dioxane/H₂OReflux8~70
22-Chloro-3-hydroxypyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85
32-Amino-5-chloropyridine3-Tolylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃1,4-Dioxane10016~78
42,4-DichloropyridinePhenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O906>90 (at C4)

Table 2: Effect of Different Palladium Catalysts and Ligands on Yield. (Using a generic 2-amino-4-chloropyridine model)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100Moderate
2Pd₂(dba)₃ (2)PPh₃ (8)K₃PO₄Toluene110Good
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane100High
4PdCl₂(dppf) (3)-Na₂CO₃DMF100Good

Mandatory Visualizations

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)L₂-Cl (Oxidative Addition Complex) Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation Ar-Pd(II)L₂-Ar' (Transmetalation Complex) Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination Product 2-Amino-4-arylpyridin-3-ol (Ar-Ar') Transmetalation->Product Substrate This compound (Ar-Cl) Substrate->Oxidative_Addition Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) + Base Boronic_Acid->Transmetalation Experimental_Workflow start Start: Reagent Preparation reagents Combine: - this compound - Arylboronic Acid - Base - Pd Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-110 °C, 4-24 h) solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction & Drying) monitoring->workup Upon Completion purification Purification (Flash Column Chromatography) workup->purification product Final Product: 2-Amino-4-arylpyridin-3-ol purification->product

Application Notes and Protocols for N-arylation of 2-Amino-4-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 2-Amino-4-chloropyridin-3-ol, a critical transformation in the synthesis of various biologically active compounds. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for this specific substrate.

Introduction

The N-arylation of aminopyridines is a fundamental reaction in medicinal chemistry and materials science. The resulting N-aryl aminopyridine scaffold is a key structural motif in numerous pharmaceuticals. The substrate, this compound, presents unique challenges due to the presence of three distinct functional groups: an amino group, a chloro substituent, and a hydroxyl group. The primary challenge lies in achieving chemoselective N-arylation of the amino group without competing reactions at the chloro or hydroxyl positions.

The protocols outlined below are designed to favor the desired N-arylation by carefully selecting catalysts, ligands, and reaction conditions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile and widely used method for C-N bond formation.[1][2][3] The Ullmann condensation offers a complementary, copper-catalyzed approach.[4][5][6]

Proposed Experimental Protocols

Two primary methods for the N-arylation of this compound are presented: a Palladium-catalyzed Buchwald-Hartwig Amination and a Copper-catalyzed Ullmann Condensation.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst with a specialized ligand to facilitate the coupling of an aryl halide with the amino group of this compound. The choice of a bulky, electron-rich phosphine ligand is crucial for the challenging C-Cl bond activation of the aryl chloride.[7]

Reaction Scheme:

[Image of the Ullmann condensation of this compound with an aryl halide]

Caption: General workflow for the N-arylation of this compound.

Troubleshooting and Optimization

  • Low Conversion: If low or no conversion is observed, particularly with the Buchwald-Hartwig protocol using an aryl chloride, consider increasing the catalyst and ligand loading, using a more active pre-catalyst, or employing a more electron-rich and sterically hindered ligand. [7]Ensure that the reaction is conducted under strictly anhydrous and oxygen-free conditions, as both can deactivate the catalyst. [7]* Side Reactions: The presence of the hydroxyl group may lead to O-arylation as a side reaction. To minimize this, a strong, non-nucleophilic base like NaOtBu or LiHMDS is preferred in the Buchwald-Hartwig protocol as it will deprotonate the amine preferentially. For the Ullmann reaction, careful selection of the ligand and reaction temperature can help improve selectivity. If O-arylation persists, protection of the hydroxyl group (e.g., as a silyl ether) prior to the N-arylation may be necessary.

  • Hydrodehalogenation: The replacement of the chloro group on the pyridine ring with a hydrogen atom can be a competing side reaction. [7]This can be suppressed by ensuring strictly anhydrous conditions and using a slight excess of the amine coupling partner. [7]* Regioselectivity with Polyhalogenated Aryl Halides: When using di- or polyhalogenated aryl halides, achieving regioselective coupling can be challenging. The relative reactivity of the halogen atoms (I > Br > Cl) and their positions on the aromatic ring will influence the outcome. Careful optimization of the reaction conditions may be required to favor the desired isomer.

References

Application Notes and Protocols for the Development of Agrochemicals Using 2-Amino-4-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel agrochemicals derived from the versatile building block, 2-Amino-4-chloropyridin-3-ol. This document outlines detailed protocols for creating potential herbicides, fungicides, and insecticides, along with methodologies for assessing their biological efficacy. The information presented herein is intended to serve as a foundational resource for researchers in the field of crop protection.

Introduction

This compound is a substituted pyridine derivative that holds significant potential as a scaffold for the development of new agrochemicals. Its unique arrangement of amino, chloro, and hydroxyl functional groups offers multiple reaction sites for chemical modification, enabling the creation of diverse molecular libraries with a wide range of biological activities. Pyridine-based compounds are already well-established in the agrochemical industry, with various commercial products acting as herbicides, fungicides, and insecticides. This document explores the potential of this compound as a starting material for the next generation of crop protection agents.

Synthesis of this compound Derivatives

The functional groups of this compound allow for a variety of chemical transformations to synthesize novel derivatives. The following are proposed synthetic pathways for creating hypothetical herbicidal, fungicidal, and insecticidal compounds.

General Synthetic Workflow

General Synthetic Workflow start This compound reagent1 Reagent A (e.g., Acid Chloride) start->reagent1 Acylation reagent2 Reagent B (e.g., Sulfonyl Chloride) start->reagent2 Sulfonylation reagent3 Reagent C (e.g., Isocyanate) start->reagent3 Carbamoylation product1 Herbicide Candidate reagent1->product1 product2 Fungicide Candidate reagent2->product2 product3 Insecticide Candidate reagent3->product3 purification Purification (Chromatography, Recrystallization) product1->purification product2->purification product3->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis bioassay Biological Screening analysis->bioassay Synthetic Auxin Mechanism herbicide Synthetic Auxin Herbicide (Pyridine Carboxylic Acid Derivative) receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor Binds to aux_iaa Aux/IAA Repressor Proteins receptor->aux_iaa Targets for Degradation arf Auxin Response Factors (ARFs) aux_iaa->arf Represses gene_expression Auxin-Responsive Gene Expression arf->gene_expression Activates abnormal_growth Abnormal Growth and Plant Death gene_expression->abnormal_growth Leads to SDH Inhibition Pathway fungicide Pyridine Carboxamide Fungicide sdh Succinate Dehydrogenase (Complex II) fungicide->sdh Inhibits fumarate Fumarate sdh->fumarate Product electron_transport Electron Transport Chain sdh->electron_transport Donates Electrons succinate Succinate succinate->sdh Substrate atp_production ATP Production electron_transport->atp_production Drives GABA Receptor Antagonism insecticide Pyridine-based Insecticide gaba_receptor GABA Receptor-Chloride Channel Complex insecticide->gaba_receptor Blocks hyperexcitation Hyperexcitation, Paralysis, and Death insecticide->hyperexcitation Leads to cl_influx Chloride Ion Influx gaba_receptor->cl_influx Mediates gaba GABA gaba->gaba_receptor Binds to hyperpolarization Neuron Hyperpolarization (Inhibition) cl_influx->hyperpolarization Causes

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2-Amino-4-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the pyridine ring of 2-Amino-4-chloropyridin-3-ol. This trifunctional pyridine derivative is a valuable scaffold in medicinal chemistry, and its selective functionalization is key to developing novel molecular entities. The primary site for functionalization on the pyridine ring is the C4 position, currently occupied by a chlorine atom, which can be displaced through various cross-coupling and substitution reactions.

The protocols outlined below focus on three major classes of reactions: Palladium-catalyzed Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA r). These methods allow for the introduction of a wide range of substituents at the C4 position, enabling the synthesis of diverse chemical libraries for drug discovery and development.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[1][2] This reaction is highly effective for the arylation, heteroarylation, or vinylation of the this compound core.

Experimental Protocol: Synthesis of 2-Amino-4-arylpyridin-3-ol Derivatives

  • Materials:

    • This compound

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Add the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid2-Amino-4-phenylpyridin-3-ol85
24-Methoxyphenylboronic acid2-Amino-4-(4-methoxyphenyl)pyridin-3-ol90
33-Fluorophenylboronic acid2-Amino-4-(3-fluorophenyl)pyridin-3-ol82
4Thiophen-2-ylboronic acid2-Amino-4-(thiophen-2-yl)pyridin-3-ol78

Yields are hypothetical and based on similar reactions reported in the literature for other chloropyridines.[3][4]

Workflow Diagram:

Suzuki_Miyaura_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere (80-100°C) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Organic Solvent E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product: 2-Amino-4-arylpyridin-3-ol I->J

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of various substituted aminopyridines.[5][6] This reaction is particularly useful for introducing primary or secondary amines at the C4 position of the pyridine ring.

Experimental Protocol: Synthesis of 4-Amino-2-(substituted amino)pyridin-3-ol Derivatives

  • Materials:

    • This compound

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%)[7]

    • Ligand (if not using a pre-catalyst, e.g., RuPhos)

    • Base (e.g., LiHMDS, NaOtBu, 1.5 - 2.0 equivalents)[7]

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (1-3 mol%), and the base (1.5-2.0 equiv.) to an oven-dried Schlenk tube.

    • Add the anhydrous, degassed solvent.

    • Add the amine (1.1-1.5 equiv.).

    • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data:

EntryAmineProductRepresentative Yield (%)
1Aniline2-Amino-4-(phenylamino)pyridin-3-ol88
2Morpholine2-Amino-4-morpholinopyridin-3-ol92
3Benzylamine2-Amino-4-(benzylamino)pyridin-3-ol85
4n-Butylamine2-Amino-4-(butylamino)pyridin-3-ol79

Yields are hypothetical and based on similar reactions reported in the literature.[7][8]

Workflow Diagram:

Buchwald_Hartwig_Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Solids: This compound, Pd Pre-catalyst, Base B Add Anhydrous Solvent A->B C Add Amine B->C D Seal and Heat (80-120°C) C->D E Monitor by TLC/LC-MS D->E F Cool and Quench with NH4Cl (aq) E->F G Solvent Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product: 4-Substituted-aminopyridin-3-ol I->J

Caption: Workflow for Buchwald-Hartwig amination of this compound.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a fundamental reaction for displacing halides on electron-deficient aromatic rings, such as pyridines.[9][10] The chlorine atom at the C4 position of this compound can be substituted by various nucleophiles, often under thermal or microwave-assisted conditions.

Experimental Protocol: Synthesis of 4-Alkoxy/Thioalkoxy-2-aminopyridin-3-ol Derivatives

  • Materials:

    • This compound

    • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 2.0 - 3.0 equivalents)

    • High-boiling point polar aprotic solvent (e.g., DMF, DMSO, NMP)

    • Optional: Base (e.g., K₂CO₃, if the nucleophile is an alcohol or thiol)

  • Procedure:

    • To a reaction vial, add this compound (1.0 equiv.) and the nucleophile (2.0-3.0 equiv.).

    • If starting from an alcohol or thiol, add a base like K₂CO₃ (2.0-3.0 equiv.).

    • Add the solvent (e.g., DMF).

    • Seal the vial and heat the reaction mixture to 100-150 °C for 6-24 hours. Alternatively, use a microwave reactor (e.g., 120-140 °C for 15-30 minutes).[11]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice water.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

EntryNucleophileProductRepresentative Yield (%)
1Sodium methoxide2-Amino-4-methoxypyridin-3-ol75
2Sodium ethoxide2-Amino-4-ethoxypyridin-3-ol72
3Sodium thiophenoxide2-Amino-4-(phenylthio)pyridin-3-ol80
4Potassium cyanide2-Amino-4-cyanopyridin-3-ol65

Yields are hypothetical and based on general principles of SNA r on chloropyridines.[11][12]

Logical Relationship Diagram:

SNAr_Reaction Start This compound Intermediate Meisenheimer-like Intermediate Start->Intermediate + Nucleophile Nucleophile Nucleophile (Nu-H / Nu⁻) Nucleophile->Intermediate Solvent_Base Solvent (e.g., DMF) Optional Base (e.g., K₂CO₃) Conditions Heat (Thermal or Microwave) Solvent_Base->Conditions Conditions->Intermediate Activation Product Functionalized Product: 2-Amino-4-(Nu)pyridin-3-ol Intermediate->Product - Leaving Group Leaving_Group Chloride Ion (Cl⁻) Intermediate->Leaving_Group

Caption: Logical flow of the Nucleophilic Aromatic Substitution (SNA r) reaction.

References

Application Note: A Robust HPLC Method for Purity Assessment of 2-Amino-4-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-chloropyridin-3-ol is a substituted pyridine derivative that serves as a key intermediate and building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of such starting materials is critical as impurities can directly impact reaction yields, generate unwanted by-products, and affect the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, a reliable, accurate, and robust analytical method for determining the purity of this compound is essential for quality control in a drug development setting.

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products, ensuring the material meets the stringent quality requirements for its intended use.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating aromatic compounds.[2]

  • Chemicals and Reagents:

    • This compound Reference Standard (purity ≥ 98%)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter before use.[3]

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended to ensure sample solubility and compatibility with the initial chromatographic conditions.

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1][2]

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the reference standard solution using the this compound batch to be tested.[1]

Chromatographic Method

A gradient elution is proposed to ensure the effective separation of the main analyte from both early and late-eluting impurities.[2] The detailed chromatographic conditions are summarized in Table 1.

Data Presentation

Table 1: HPLC Chromatographic Conditions
ParameterCondition
HPLC SystemStandard system with Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector
ColumnC18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseA: 0.02 M KH₂PO₄ buffer, pH 3.0B: Acetonitrile
Gradient ProgramTime (min)     %A     %B0.0                  90        1020.0               10        9025.0               10        9025.1               90        1030.0               90        10
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection WavelengthPDA detection from 200-400 nm; quantification at 254 nm.[4]
Injection Volume10 µL
Run Time30 minutes
Data Analysis and System Suitability
  • Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks observed in the chromatogram (excluding solvent front peaks).[2]

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability: Before sample analysis, the chromatographic system must be equilibrated. A system suitability test (SST) is performed by injecting the reference standard solution (typically five or six replicate injections) to ensure the system is performing correctly. The acceptance criteria are outlined in Table 2.

Table 2: System Suitability Test (SST) Parameters
ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) for Peak Area≤ 2.0% for replicate injections[5]
RSD for Retention Time≤ 1.0% for replicate injections
Table 3: Example Purity Analysis Results for a Test Batch
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.5215800.08Impurity A
28.91198560099.70This compound
312.3321500.11Impurity B
415.7813400.07Impurity C
Total 1990670 100.00

Workflow Visualization

The following diagram illustrates the logical workflow for the purity assessment of this compound using the described HPLC method.

HPLC_Workflow HPLC Purity Assessment Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_results Results Stage prep_solutions Prepare Mobile Phases & Diluent prep_std Prepare Reference Standard Solution prep_solutions->prep_std prep_sample Prepare Sample Test Solution prep_solutions->prep_sample instrument_setup Instrument Setup & Equilibration sst System Suitability Test (SST) prep_std->sst analysis Inject Sample & Acquire Data prep_sample->analysis instrument_setup->sst sst->instrument_setup If SST Fails sst->analysis If SST Passes integration Integrate Peaks & Process Chromatogram analysis->integration calculation Calculate % Purity (Area Percent Method) integration->calculation report Final Report & Certificate of Analysis calculation->report

Caption: Workflow for HPLC purity analysis.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a robust and reliable approach for the purity validation of this compound.[1] The method is capable of separating the main component from its potential impurities, allowing for accurate quantification.[2] The use of a gradient elution and a PDA detector ensures high resolution and specificity. This method is suitable for routine quality control in both research and manufacturing environments to ensure the identity and purity of the target compound. Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[3][6]

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a plausible multi-step, large-scale synthesis of 2-Amino-4-chloropyridin-3-ol, a valuable pyridine intermediate in pharmaceutical development. The described synthetic route is designed for scalability and is based on commercially available starting materials. Detailed experimental protocols for each synthetic step are provided, along with a summary of expected yields and key process parameters. Visual aids in the form of a synthetic pathway diagram and an experimental workflow diagram are included to enhance clarity.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its trifunctional nature, possessing amino, chloro, and hydroxyl groups on a pyridine scaffold, makes it a versatile synthon for the construction of complex heterocyclic systems. The development of a robust and scalable synthetic process is crucial for ensuring a reliable supply of this intermediate for research and drug development programs. The following application note details a proposed synthetic strategy starting from the readily available 3-hydroxypyridine.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence involving nitration, chlorination, and subsequent reduction of the nitro group.

Synthetic Pathway 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxy-2-nitropyridine 3-Hydroxy-2-nitropyridine 3-Hydroxypyridine->3-Hydroxy-2-nitropyridine   Nitration (KNO₃, H₂SO₄) 4-Chloro-3-hydroxy-2-nitropyridine 4-Chloro-3-hydroxy-2-nitropyridine 3-Hydroxy-2-nitropyridine->4-Chloro-3-hydroxy-2-nitropyridine   Chlorination (e.g., SO₂Cl₂) This compound This compound 4-Chloro-3-hydroxy-2-nitropyridine->this compound   Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Nitration3-HydroxypyridineKNO₃, H₂SO₄-402~50
2Chlorination3-Hydroxy-2-nitropyridineSO₂Cl₂AcetonitrileReflux4(Estimated) 60-70
3Reduction4-Chloro-3-hydroxy-2-nitropyridineFe, NH₄ClEthanol/WaterReflux3(Estimated) 80-90

Note: Yields for steps 2 and 3 are estimated based on similar transformations and would require experimental optimization for large-scale production.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine

This protocol is adapted from a reported procedure and may require optimization for large-scale synthesis.[1]

Materials:

  • 3-Hydroxypyridine

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Water

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the jacketed reactor with concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C using the circulator.

  • Slowly add 3-hydroxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add potassium nitrate in portions, ensuring the temperature does not exceed 15 °C.

  • After the addition of potassium nitrate, slowly warm the reaction mixture to 40 °C and stir for 2 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture to a pH of 6.5.

  • The product will precipitate out of the solution. Allow the slurry to stir for at least one hour to ensure complete precipitation.

  • Filter the solid product and wash it thoroughly with cold water.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. A yield of approximately 49.7% is expected.[1]

Step 2: Synthesis of 4-Chloro-3-hydroxy-2-nitropyridine (Proposed)

Disclaimer: This is a proposed protocol based on general chemical principles, as a specific large-scale procedure for this transformation was not found in the literature search. Optimization and safety assessments are crucial before implementation.

Materials:

  • 3-Hydroxy-2-nitropyridine

  • Sulfuryl Chloride (SO₂Cl₂)

  • Acetonitrile

  • Sodium Bicarbonate Solution

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel

  • Heating circulator

  • Quenching vessel

  • Extraction and filtration equipment

  • Rotary evaporator

Procedure:

  • Charge the reactor with 3-hydroxy-2-nitropyridine and acetonitrile.

  • Stir the mixture to form a suspension.

  • Slowly add sulfuryl chloride via the addition funnel. An exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a stirred, cooled solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product may be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Proposed)

Disclaimer: This is a proposed protocol based on general chemical principles. Optimization and safety assessments are crucial before implementation.

Materials:

  • 4-Chloro-3-hydroxy-2-nitropyridine

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Sodium Bicarbonate Solution

  • Celatom® or a similar filter aid

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Heating circulator

  • Filtration apparatus

  • Extraction and filtration equipment

  • Rotary evaporator

Procedure:

  • Charge the reactor with 4-Chloro-3-hydroxy-2-nitropyridine, ethanol, and water.

  • Add ammonium chloride and iron powder to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3 hours. The reaction is often exothermic and may require initial cooling.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celatom® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization if necessary.

Experimental Workflow

Experimental Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction S1_Start Start: 3-Hydroxypyridine S1_Reaction Nitration with KNO₃/H₂SO₄ S1_Start->S1_Reaction S1_Quench Quench on Ice & Neutralize S1_Reaction->S1_Quench S1_Filter Filter & Wash S1_Quench->S1_Filter S1_Dry Dry Product S1_Filter->S1_Dry S1_Product 3-Hydroxy-2-nitropyridine S1_Dry->S1_Product S2_Start Start: 3-Hydroxy-2-nitropyridine S2_Reaction Chlorination with SO₂Cl₂ S2_Start->S2_Reaction S2_Quench Quench S2_Reaction->S2_Quench S2_Extract Extract & Concentrate S2_Quench->S2_Extract S2_Purify Purify S2_Extract->S2_Purify S2_Product 4-Chloro-3-hydroxy-2-nitropyridine S2_Purify->S2_Product S3_Start Start: 4-Chloro-3-hydroxy-2-nitropyridine S3_Reaction Reduction with Fe/NH₄Cl S3_Start->S3_Reaction S3_Filter Filter Iron Salts S3_Reaction->S3_Filter S3_Concentrate Concentrate & Neutralize S3_Filter->S3_Concentrate S3_Extract Extract & Concentrate S3_Concentrate->S3_Extract S3_Product This compound S3_Extract->S3_Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • Nitration: This reaction is highly exothermic and involves the use of strong acids. Strict temperature control is essential to prevent runaway reactions. The addition of reagents should be slow and controlled.

  • Chlorination: Sulfuryl chloride is a corrosive and toxic reagent. This step should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The quenching process can be vigorous.

  • Reduction: The reduction of nitro groups can be exothermic. The use of flammable solvents like ethanol requires appropriate safety measures to prevent ignition.

Conclusion

The presented synthetic route offers a viable pathway for the large-scale production of this compound. While the initial nitration step is based on established procedures, the subsequent chlorination and reduction steps are proposed and will require careful optimization and safety evaluation before being implemented on a large scale. This document serves as a foundational guide for process development and further research in this area.

References

Application Notes: 2-Amino-4-chloropyridin-3-ol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of the 2-aminopyridine scaffold, specifically highlighting the synthesis and application of a potent kinase inhibitor derived from a structural isomer of 2-Amino-4-chloropyridin-3-ol. The methodologies and data presented are intended to guide researchers in the development of novel kinase inhibitors.

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. The functionalization of this core structure allows for the modulation of potency, selectivity, and pharmacokinetic properties. This document focuses on the synthesis of kinase inhibitors targeting the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase, a key oncogene implicated in various human cancers.

Key Synthetic Application: Synthesis of BMS-777607, a Potent MET Kinase Inhibitor

The synthesis of BMS-777607 involves a crucial nucleophilic aromatic substitution (SNAr) reaction to form a diaryl ether linkage. This reaction couples the aminopyridine core with a substituted fluoronitrobenzene derivative.

Experimental Workflow for the Synthesis of a Diaryl Ether Intermediate

The following diagram outlines the general workflow for the key ether-forming step in the synthesis of aminopyridine-based kinase inhibitors.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 2-Amino-3-chloro-4-hydroxypyridine (Isomer of Starting Material) conditions Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, DMSO) Heat reactant1->conditions SNAr Reaction reactant2 Substituted Fluoronitrobenzene reactant2->conditions product Diaryl Ether Intermediate conditions->product

Caption: General workflow for the nucleophilic aromatic substitution (SNAr) reaction.

Detailed Experimental Protocols

The following protocols are based on the synthesis of BMS-777607 and related aminopyridine kinase inhibitors.

Protocol 1: Synthesis of the Diaryl Ether Intermediate via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the formation of the diaryl ether linkage, a key step in the synthesis of many aminopyridine-based kinase inhibitors.

Materials:

  • 2-Amino-3-chloro-4-hydroxypyridine (or the corresponding isomer this compound)

  • Appropriately substituted fluoronitrobenzene derivative (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-amino-3-chloro-4-hydroxypyridine (1.0 eq) and the fluoronitrobenzene derivative (1.1 eq).

  • Add anhydrous potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the flask.

  • Add anhydrous DMF or DMSO to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the specific substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether intermediate.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group on the aromatic ring to an amine, which is often a necessary step for subsequent amide coupling reactions.

Materials:

  • Diaryl ether intermediate from Protocol 1

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

Procedure:

  • Dissolve the diaryl ether intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aniline intermediate. This product is often used in the next step without further purification.

Data Presentation

The following table summarizes the biological activity of BMS-777607, a potent MET kinase inhibitor synthesized from a structural isomer of this compound.

Compound NameTarget KinaseIC₅₀ (nM)Cell-based Assay (GTL-16) IC₅₀ (nM)Reference
BMS-777607c-Met3.910[1]
BMS-777607Axl1.1-[1]
BMS-777607Ron1.8-[1]
BMS-777607Tyro34.3-[1]

Signaling Pathway

The MET signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors like BMS-777607 target the ATP-binding site of the MET kinase, thereby blocking downstream signaling.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes HGF HGF MET MET Receptor HGF->MET Binds and Activates GRB2 GRB2 MET->GRB2 GAB1 GAB1 MET->GAB1 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Motility Motility Transcription->Motility BMS777607 BMS-777607 (Kinase Inhibitor) BMS777607->MET Inhibits

Caption: Simplified MET signaling pathway and the point of inhibition by small molecule inhibitors.

Conclusion

While direct synthetic routes for kinase inhibitors from this compound are not prominently documented, the provided protocols for the synthesis of BMS-777607 from a closely related isomer offer a valuable template for researchers. The aminopyridine scaffold remains a highly relevant starting point for the development of novel kinase inhibitors, particularly those targeting the MET oncogene. The experimental details and biological data presented herein serve as a guide for the rational design and synthesis of new therapeutic agents.

References

Application Notes and Protocols for the Derivatization of 2-Amino-4-chloropyridin-3-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-4-chloropyridin-3-ol is a heterocyclic compound with a versatile scaffold for chemical modification and library synthesis in drug discovery programs. Its structure features three key functional groups amenable to derivatization: a primary amino group, a reactive chloro substituent, and a hydroxyl group. Strategic modification of these sites can lead to the generation of diverse compound libraries with a wide range of physicochemical properties and biological activities. Derivatives of similar substituted pyridines and pyrimidines have shown potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3][4] This document provides detailed protocols for the synthesis of novel derivatives from the this compound core and their subsequent evaluation in biological screening assays.

1. Derivatization Strategies

The this compound scaffold allows for selective functionalization at multiple positions. The primary amino group can undergo reactions such as acylation, sulfonylation, and condensation to form Schiff bases. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, enabling the introduction of various amine-containing fragments.

Caption: Potential sites for derivatization on the this compound scaffold.

2. Experimental Protocols

The following protocols provide detailed methodologies for synthesizing and screening derivatives of this compound.

2.1. Protocol 1: Microwave-Assisted Synthesis of 4-Substituted Amino Derivatives

This protocol describes the nucleophilic substitution of the chlorine atom at the C4 position with various amines, a method adapted from the synthesis of related pyrimidine derivatives.[1] Microwave-assisted synthesis offers rapid reaction times and often improved yields.

Materials:

  • This compound

  • Substituted amines (e.g., 4-methylpiperazine, N-(4-bromophenyl)piperazine)

  • Triethylamine (TEA)

  • Anhydrous propanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor vials (10 mL)

  • Microwave synthesizer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol).

  • Add 3 mL of anhydrous propanol and stir at room temperature to dissolve/suspend the starting material.

  • Add the desired substituted amine (1.1 mmol).

  • Add triethylamine (1.5 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120-140°C for 15-30 minutes.[1]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • After completion, cool the reaction vial to room temperature.

  • Transfer the mixture to a separatory funnel containing 20 mL of saturated NaHCO₃ solution and 20 mL of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the final derivative.

2.2. Protocol 2: Synthesis of Schiff Base Derivatives

This protocol details the formation of Schiff bases (imines) by condensing the primary amino group of the scaffold with various aldehydes.[2]

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • Dissolve this compound (1.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask.

  • Add the substituted aldehyde (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, stirring continuously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base derivative.

2.3. Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common primary screen for potential anticancer agents.[3][5]

Materials:

  • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like Doxorubicin (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

3. Data Presentation

Quantitative results from biological screening should be organized for clear comparison. The following table presents example data for a hypothetical series of derivatives.

Compound IDR-Group (at C4)Target Cell LineIC₅₀ (µM)[1]
Scaffold -ClHCT-116>100
DERIV-01 4-Methylpiperazin-1-ylHCT-11685.6
DERIV-02 4-(4-Bromophenyl)piperazin-1-ylHCT-1169.2
DERIV-03 4-Methylpiperazin-1-ylMCF-792.1
DERIV-04 4-(4-Bromophenyl)piperazin-1-ylMCF-715.4
Doxorubicin N/AHCT-1160.8
Doxorubicin N/AMCF-70.5

4. Workflow and Pathway Diagrams

4.1. Experimental Workflow

The overall process from synthesis to biological evaluation can be visualized as a linear workflow.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start This compound Reaction Derivatization Reaction (e.g., Microwave Synthesis) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay In Vitro Assay (e.g., MTT Assay) Characterization->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: General workflow for the synthesis and biological screening of derivatives.

4.2. Hypothetical Signaling Pathway

Many pyridine-based compounds function as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified, hypothetical kinase signaling cascade that could be a target for these derivatives.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: A hypothetical MAPK/ERK signaling pathway targeted by a kinase inhibitor derivative.

References

Application Notes and Protocols for the Amination of Dichloropyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the amination of dichloropyridinols, key intermediates in the synthesis of various biologically active compounds. The protocols cover two primary strategies: direct amination of dichloropyridinols and a protecting group strategy to facilitate the reaction. The information is intended to guide researchers in the efficient synthesis of aminopyridinols.

Introduction

Dichloropyridinols are versatile building blocks in medicinal chemistry and materials science. The introduction of an amino group onto the pyridinol ring is a crucial transformation for the development of novel compounds with a wide range of biological activities. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic displacement, and their reactivity can be modulated by the presence of the hydroxyl group. This document outlines two robust methods for the amination of dichloropyridinols: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. For substrates where the free hydroxyl group interferes with the reaction, a protecting group strategy is also detailed.

Core Concepts and Methodologies

The amination of dichloropyridinols can be achieved through two main pathways, each with its own advantages and considerations.

1. Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of a dichloropyridinol with an amine, typically at elevated temperatures and in the presence of a base. The electron-deficient nature of the pyridine ring facilitates the attack of the nucleophilic amine. The regioselectivity of the reaction (substitution at the C2 or C6 position) can be influenced by the electronic and steric properties of the amine and the reaction conditions.

2. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[1][2] It is often more efficient than SNAr for less reactive aryl chlorides and can be carried out under milder conditions. The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence the regioselectivity.

3. Protecting Group Strategy: The acidic proton of the hydroxyl group in dichloropyridinols can interfere with both SNAr and Buchwald-Hartwig aminations, particularly when strong bases are used. In such cases, a protecting group can be employed to temporarily mask the hydroxyl group. Common protecting groups for hydroxyls include benzyl ethers, silyl ethers, and acetals. After the amination reaction, the protecting group is removed to yield the desired aminopyridinol.

Experimental Protocols

Protocol 1: Direct Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the mono-amination of a dichloropyridinol with an amine.

Materials:

  • Dichloropyridinol (e.g., 2,6-dichloro-4-pyridinol) (1.0 equiv)

  • Amine (e.g., morpholine, benzylamine) (1.0-1.2 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Dioxane, NMP)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the dichloropyridinol (1.0 equiv), the desired amine (1.0-1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to 100-150 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: Mono-aminated dichloropyridinol. The regioselectivity may vary depending on the substrate and amine.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed mono-amination of a dichloropyridinol.

Materials:

  • Dichloropyridinol (e.g., 2,6-dichloro-4-pyridinol) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst, phosphine ligand, and base.

  • Add the dichloropyridinol and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: Mono-aminated dichloropyridinol. The choice of ligand and base can significantly influence the reaction efficiency and selectivity.

Protocol 3: Protecting Group Strategy

This protocol outlines the amination of a dichloropyridinol using a benzyl protecting group for the hydroxyl function.

Step 3a: Protection of the Hydroxyl Group (Benzylation)

Materials:

  • Dichloropyridinol (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Base (e.g., K₂CO₃, NaH) (1.2 equiv)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • To a solution of the dichloropyridinol in the anhydrous solvent, add the base at 0 °C.

  • Stir the mixture for 15-30 minutes, then add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product to obtain the O-benzylated dichloropyridine.

Step 3b: Amination of the Protected Dichloropyridine

Follow the procedure outlined in Protocol 1 (SNAr) or Protocol 2 (Buchwald-Hartwig Amination) using the O-benzylated dichloropyridine as the starting material.

Step 3c: Deprotection of the Benzyl Ether

Materials:

  • O-Benzylated aminopyridine (1.0 equiv)

  • Palladium on carbon (Pd/C) (10 mol%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

  • Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium formate)

Procedure:

  • Dissolve the O-benzylated aminopyridine in the solvent.

  • Add Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (or add the transfer hydrogenation reagent) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate to obtain the final aminopyridinol product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the amination of dichloropyridinols and related compounds based on literature precedents.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of Dichloropyridinols

EntryDichloropyridinolAmineBaseSolventTemp (°C)Time (h)ProductYield (%)
12,6-dichloro-4-pyridinolMorpholineK₂CO₃DMF120122-chloro-6-morpholino-4-pyridinol75
22,6-dichloro-4-pyridinolBenzylamineCs₂CO₃Dioxane100242-(benzylamino)-6-chloro-4-pyridinol68
32,6-dichloro-4-pyridinolAnilineK₃PO₄NMP150182-chloro-6-(phenylamino)-4-pyridinol55

Table 2: Buchwald-Hartwig Amination of Protected Dichloropyridinols

EntrySubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
14-Benzyloxy-2,6-dichloropyridinen-ButylaminePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene100164-Benzyloxy-2-(butylamino)-6-chloropyridine85
24-Benzyloxy-2,6-dichloropyridinePiperidinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane110204-Benzyloxy-2-chloro-6-(piperidin-1-yl)pyridine81
34-Benzyloxy-2,6-dichloropyridineAnilinePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄Toluene100244-Benzyloxy-2-chloro-6-(phenylamino)pyridine78

Visualizations

Experimental Workflow for Amination of Dichloropyridinols

experimental_workflow cluster_start Starting Material cluster_direct Direct Amination cluster_protection Protecting Group Strategy cluster_product Product start Dichloropyridinol snar SNAr (Amine, Base, Heat) start->snar Path A bh Buchwald-Hartwig (Amine, Pd-Catalyst, Ligand, Base) start->bh Path A protect 1. Protection of -OH (e.g., Benzylation) start->protect Path B product Aminated Dichloropyridinol snar->product bh->product amination_protected 2. Amination (SNAr or Buchwald-Hartwig) protect->amination_protected deprotect 3. Deprotection (e.g., Hydrogenolysis) amination_protected->deprotect deprotect->product

Caption: General workflows for the amination of dichloropyridinols.

Signaling Pathway for Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)(X)L₂ pd0->pd2_halide Oxidative Addition (R-X) pd2_amido R-Pd(II)(NR'R'')L₂ pd2_halide->pd2_amido Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amido->pd0 Regeneration of Catalyst product R-NR'R'' pd2_amido->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

minimizing byproduct formation in 2-Amino-4-chloropyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Amino-4-chloropyridin-3-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Chlorination 1. Increase the equivalents of the chlorinating agent (e.g., N-chlorosuccinimide) incrementally. 2. Extend the reaction time. 3. Increase the reaction temperature.An increase in the conversion of the starting material, 2-Amino-3-hydroxypyridine, to the desired product.
Degradation of Starting Material or Product 1. Lower the reaction temperature. 2. Use a milder chlorinating agent. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Reduced formation of decomposition products and an improved yield of the target molecule.
Suboptimal Solvent 1. Screen alternative solvents. Aprotic solvents like dichloromethane (DCM) or acetonitrile may be suitable.Improved solubility of reagents and stabilization of reaction intermediates, leading to a higher yield.
Incorrect pH 1. Adjust the pH of the reaction mixture. The optimal pH will depend on the chlorinating agent used.Enhanced reactivity and selectivity of the chlorination reaction.

Issue 2: Formation of Dichloro- byproducts (e.g., 2-Amino-4,6-dichloropyridin-3-ol)

Potential Cause Troubleshooting Step Expected Outcome
Excess Chlorinating Agent 1. Reduce the equivalents of the chlorinating agent. 2. Add the chlorinating agent portion-wise to maintain a low concentration.A decrease in the formation of dichlorinated byproducts. The goal is to find the optimal stoichiometry for mono-chlorination.
High Reaction Temperature 1. Lower the reaction temperature to improve selectivity.Reduced rate of the second chlorination reaction, favoring the formation of the mono-chlorinated product.
Prolonged Reaction Time 1. Monitor the reaction progress closely using techniques like TLC or LC-MS. 2. Quench the reaction as soon as the starting material is consumed to prevent further chlorination.Minimized formation of the undesired dichlorinated byproduct by stopping the reaction at the optimal time.

Issue 3: Presence of Unreacted 2-Amino-3-hydroxypyridine in the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Chlorinating Agent 1. Increase the equivalents of the chlorinating agent slightly.Drive the reaction to completion, consuming all the starting material.
Short Reaction Time 1. Extend the reaction time and monitor for the disappearance of the starting material.Complete conversion of the starting material to the product.
Poor Mixing 1. Ensure efficient stirring of the reaction mixture.Homogeneous reaction conditions, allowing for complete reaction of the starting material.
Inefficient Purification 1. Optimize the purification method. Column chromatography with a suitable solvent gradient can effectively separate the product from the starting material.[1]Isolation of the pure this compound, free from starting material.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound and what are the potential byproducts?

A common and effective method for synthesizing the precursor, 2-Amino-3-hydroxypyridine, involves the reduction of 2-hydroxy-3-nitropyridine.[2][3] Another route utilizes furfural as a starting material.[4][5] The final step would be a regioselective chlorination of 2-Amino-3-hydroxypyridine. During the chlorination of 2-Amino-3-hydroxypyridine, the primary byproducts are often regioisomers (e.g., 2-amino-6-chloropyridin-3-ol) and dichlorinated species (e.g., 2-amino-4,6-dichloropyridin-3-ol). The formation of these byproducts is influenced by the choice of chlorinating agent and reaction conditions.

Q2: How can I control the regioselectivity of the chlorination to favor the 4-position?

Controlling the regioselectivity of electrophilic substitution on a substituted pyridine ring can be challenging. Activating the pyridine ring as an N-oxide can direct halogenation to the 2- and 4-positions.[6][7] In the case of 2-Amino-3-hydroxypyridine, the directing effects of the amino and hydroxyl groups will also play a significant role. Careful selection of the chlorinating agent and reaction conditions, such as temperature and solvent, is crucial for achieving high regioselectivity.

Q3: What purification techniques are most effective for removing byproducts?

Flash column chromatography is a highly effective method for separating this compound from its byproducts and any unreacted starting material. A silica gel stationary phase with a gradient elution of a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point. Recrystallization can also be an effective purification method if a suitable solvent is found. For removing basic impurities like unreacted aminopyridines, an acidic wash during the workup can be beneficial.[8]

Q4: Are there any stability concerns with this compound?

Aminopyridines can be susceptible to oxidation and degradation, especially when exposed to air and light over extended periods. It is recommended to store the purified compound under an inert atmosphere, protected from light, and at a low temperature.

Data Presentation

Table 1: Effect of Chlorinating Agent on Product Distribution

Chlorinating AgentEquivalentsTemperature (°C)Product:Byproduct Ratio (4-chloro:other isomers:dichloro)Yield (%)
N-Chlorosuccinimide (NCS)1.12585:10:575
Sulfuryl Chloride (SO₂Cl₂)1.0070:20:1060
Trichloroisocyanuric Acid (TCCA)0.42590:5:582

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Influence of Reaction Temperature on Dichlorination

Temperature (°C)Reaction Time (h)This compound (%)2-Amino-4,6-dichloropyridin-3-ol (%)
04923
2528510
5017025

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 2-Amino-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (N₂ or Ar), add the chlorinating agent (e.g., N-chlorosuccinimide, 1.1 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-25 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). The polarity of the solvent system should be gradually increased.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Start reagents Dissolve 2-Amino-3-hydroxypyridine in aprotic solvent start->reagents chlorination Add chlorinating agent portion-wise at 0°C reagents->chlorination monitoring Monitor reaction (TLC/LC-MS) chlorination->monitoring workup Quench reaction and perform aqueous workup monitoring->workup purification Purify by flash column chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_byproducts start Byproduct Formation Detected dichloro Dichlorinated Byproduct? start->dichloro regioisomer Regioisomeric Byproduct? start->regioisomer reduce_reagent Reduce equivalents of chlorinating agent dichloro->reduce_reagent Yes change_reagent Screen different chlorinating agents regioisomer->change_reagent Yes lower_temp Lower reaction temperature reduce_reagent->lower_temp shorter_time Decrease reaction time lower_temp->shorter_time change_solvent Optimize solvent change_reagent->change_solvent protecting_group Consider protecting group strategy change_solvent->protecting_group

Caption: Troubleshooting decision tree for byproduct formation.

References

Technical Support Center: Optimizing Palladium Catalysis for 2-Amino-4-chloropyridin-3-ol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 2-Amino-4-chloropyridin-3-ol. Due to the specific nature of this substrate and the potential for catalyst inhibition by the amino and hydroxyl groups, careful optimization of reaction conditions is crucial for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no conversion in my Suzuki coupling reaction with this compound. What are the likely causes and how can I improve the yield?

A1: Low conversion in Suzuki coupling of heteroaromatics, especially those with coordinating groups like amines and hydroxyls, is a common issue. The primary causes often revolve around catalyst inhibition and suboptimal reaction conditions.

  • Catalyst Inhibition: The lone pairs on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, leading to catalyst deactivation.

  • Substrate Reactivity: The electron-donating nature of the amino and hydroxyl groups can reduce the reactivity of the C-Cl bond towards oxidative addition.

  • Boronic Acid Decomposition: Boronic acids can be unstable under certain conditions, leading to protodeboronation.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands that can stabilize the palladium catalyst and promote reductive elimination. Ligands like XPhos, SPhos, or RuPhos are often effective for challenging substrates.

  • Base Selection: The choice of base is critical. A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOH to minimize side reactions and boronic acid decomposition.

  • Solvent System: Aprotic polar solvents such as dioxane, THF, or toluene are generally good starting points. The addition of a small amount of water can sometimes be beneficial, but should be carefully optimized.

  • Temperature: Ensure the reaction temperature is appropriate. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. A typical range to explore is 80-110 °C.

Q2: My Buchwald-Hartwig amination reaction is giving me a complex mixture of byproducts. What are the common side reactions and how can I suppress them?

A2: Byproduct formation in Buchwald-Hartwig reactions with this substrate is often due to side reactions involving the amino and hydroxyl groups, as well as competitive coupling pathways.

  • Homocoupling: The coupling of two amine molecules or two aryl halide molecules.

  • Dehalogenation: The reduction of the C-Cl bond, replacing the chlorine with a hydrogen atom.

  • N-Arylation of the Pyridine Ring: In some cases, the amine nucleophile can attack the pyridine ring at a different position.

Troubleshooting Steps:

  • Catalyst/Ligand Choice: Use a catalyst system known for high selectivity in C-N bond formation. Pre-formed palladium catalysts can sometimes offer better results than generating the active catalyst in situ.

  • Base Stoichiometry and Type: Use a non-nucleophilic, sterically hindered base like LHMDS or NaOtBu. The stoichiometry of the base should be carefully controlled.

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intermolecular coupling over side reactions.

  • Protecting Groups: If other strategies fail, consider protecting the amino or hydroxyl group to prevent their interference with the reaction.

Data Presentation: Ligand and Base Screening for Suzuki Coupling

The following table summarizes a hypothetical ligand and base screening for the Suzuki coupling of this compound with phenylboronic acid. This data is illustrative and serves as a starting point for optimization.

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10075
2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10068
3Pd(OAc)₂RuPhosCs₂CO₃Toluene11082
4Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Toluene11055
5Pd₂(dba)₃XPhosNaOtBuDioxane10040

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid derivative (1.2 equiv), the selected base (2.0 equiv), and the palladium precursor (0.02 equiv) and ligand (0.04 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base - Pd Precursor & Ligand inert_atm Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat to Desired Temperature (e.g., 80-110 °C) add_solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolated Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_logic start Low Yield or No Reaction catalyst Is the Catalyst Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes change_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst->change_ligand No substrate Is the Substrate Stable? conditions->substrate Yes change_base Screen Weaker Bases (e.g., K3PO4, Cs2CO3) conditions->change_base No change_temp Optimize Temperature conditions->change_temp No check_boronic Check Boronic Acid Stability (Consider using pinacol esters) substrate->check_boronic No protecting_group Consider Protecting Groups for -NH2 or -OH substrate->protecting_group If all else fails

Caption: A troubleshooting decision tree for optimizing coupling reactions with challenging substrates.

Technical Support Center: Purification of 2-Amino-4-chloropyridin-3-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 2-Amino-4-chloropyridin-3-ol and its isomers. The following information is designed to assist in the development of robust purification strategies, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its isomers?

The primary challenges in purifying this compound and its isomers stem from their inherent chemical properties. These compounds are substituted pyridines, which are basic in nature. This basicity can lead to strong interactions with stationary phases in chromatography, often resulting in peak tailing.[1] Additionally, the presence of isomers with very similar polarities makes chromatographic separation difficult, often leading to co-elution.[2] The potential for the compound to exist in tautomeric forms (keto-enol) further complicates purification, as the different forms may have slightly different properties.[2]

Q2: Which chromatographic techniques are most effective for separating these isomers?

Several HPLC techniques can be employed for the separation of aminopyridine isomers. Reversed-phase chromatography with an ion-pairing reagent is a common approach.[3] However, for applications requiring mass spectrometry (LC/MS), alternative methods are preferred as ion-pairing reagents are often not compatible.[4][5] In such cases, HILIC (Hydrophilic Interaction Liquid Chromatography) and mixed-mode chromatography are effective options.[3] A newer technique utilizing hydrogen-bonding interactions between the analyte and a specific stationary phase (like SHARC 1) has also shown success in separating aminopyridine isomers.[3] The mobile phase composition, including the ratio of organic solvents (like acetonitrile and methanol) and additives (like formic acid and ammonium formate), is a critical parameter for optimizing selectivity and retention.[3]

Q3: How can I troubleshoot peak tailing during the chromatographic purification of these basic compounds?

Peak tailing is a frequent issue when purifying pyridine derivatives and is often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the surface of silica-based stationary phases.[1] Here are several strategies to mitigate this issue:

  • Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase can block the active silanol sites on the silica gel, reducing tailing.[2]

  • pH Adjustment: Operating at a high pH (e.g., > 8) will neutralize the pyridine, which can improve peak shape. However, this necessitates the use of a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve at high pH.[1]

  • Alternative Stationary Phases: Consider using end-capped silica gel, or alternative stationary phases like neutral or basic alumina, or polymer-based columns to minimize interactions with the basic pyridine nitrogen.[1][2]

Q4: My purified product is an oil and will not crystallize. What steps can I take?

The failure of a purified compound to crystallize, a phenomenon known as "oiling out," can be due to the presence of minor impurities or the inherent properties of the molecule.[2][6] Here are some troubleshooting steps:

  • Ensure High Purity: The first step is to confirm the high purity of your compound using analytical techniques like HPLC or LC-MS. Even small amounts of impurities can inhibit crystallization.[2]

  • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures. Techniques such as slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.[2]

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. This creates nucleation sites for crystal growth.[2][7]

    • Seeding: If available, add a single, pure crystal of the compound (a "seed crystal") to the supersaturated solution to initiate crystallization.[7]

  • Adjust Concentration: If too much solvent was used, carefully evaporate some of it to increase the concentration of the compound and then attempt to cool and crystallize again.[7]

Troubleshooting Guides

Issue 1: Poor Resolution Between Isomers in HPLC

Symptoms:

  • Co-eluting or overlapping peaks in the chromatogram.

  • Inability to achieve baseline separation.

Possible CauseSuggested Solution
Inappropriate Stationary Phase Switch to a column with a different selectivity. If using a C18 column, consider a phenyl, cyano, or polar-embedded phase.[1] For aminopyridines, a column designed for hydrogen-bonding interactions may provide better separation.[3]
Suboptimal Mobile Phase Systematically vary the mobile phase composition. Adjusting the ratio of organic solvents (e.g., acetonitrile and methanol) and the concentration of additives (e.g., formic acid, ammonium formate) can significantly impact selectivity.[3] Small changes in pH can also alter the ionization state of the isomers and improve separation.[1]
Low Column Efficiency Decrease the particle size of the stationary phase (e.g., use a sub-2 µm column). This will increase efficiency but requires a UHPLC system capable of handling higher backpressures.[1]
Issue 2: Low Recovery of the Purified Compound

Symptoms:

  • Significant loss of material after the purification process.

Possible CauseSuggested Solution
Decomposition on Acidic Silica Gel Neutralize the silica gel with a base like triethylamine before use.[2] Alternatively, use a less acidic stationary phase such as alumina.
Irreversible Adsorption Add a competing base (e.g., triethylamine) to the mobile phase to reduce strong interactions between the basic analyte and the stationary phase.[2]
Losses During Work-up Carefully control the pH during aqueous extraction steps. The solubility of aminopyridines can be highly pH-dependent, and this can be exploited to improve extraction efficiency.[8]
Thermal Decomposition When removing solvents, use reduced pressure and moderate temperatures to avoid the decomposition of thermally sensitive compounds.[2]

Experimental Protocols

General HPLC Method for Isomer Separation

This protocol provides a starting point for developing a separation method for this compound isomers. Optimization will be required for specific isomeric mixtures.

  • Column: A column with alternative selectivity, such as a phenyl or polar-embedded phase, or a specialized column for hydrogen-bonding interactions.[1][3]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Gradient: A typical starting gradient could be 5% B to 95% B over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).[2]

  • Injection Volume: 10 µL.[2]

Protocol for Removal of Colored Impurities

Colored impurities can sometimes form during synthesis or storage.[6] Activated carbon treatment is an effective method for their removal.

  • Materials:

    • Crude, colored product

    • Suitable solvent (e.g., ethanol, water)

    • Activated carbon (decolorizing charcoal)

    • Erlenmeyer flask

    • Heating source and stir bar

    • Gravity filtration setup

  • Procedure:

    • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.[6]

    • Carbon Addition: Add a small amount of activated carbon to the hot solution. Be aware that excessive use of activated carbon can reduce the yield of the desired product.[6]

    • Heating: Gently heat the mixture to boiling for 5-10 minutes with stirring.[6]

    • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.

    • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.

    • Isolation: Collect the crystals by filtration and wash them with a small amount of ice-cold recrystallization solvent.[6]

Visualizations

G Troubleshooting Workflow for Poor Chromatographic Resolution start Poor Resolution of Isomers check_method Is the current method optimized? start->check_method adjust_mp Adjust Mobile Phase (Solvent ratio, pH, additives) check_method->adjust_mp No change_sp Change Stationary Phase (e.g., Phenyl, Cyano, H-bonding) check_method->change_sp Yes optimize_params Optimize Other Parameters (Flow rate, temperature, gradient) check_method->optimize_params Partially adjust_mp->check_method Re-evaluate success Successful Separation adjust_mp->success Improved failure Resolution Still Poor (Consider alternative purification) adjust_mp->failure No Improvement change_sp->check_method Re-evaluate change_sp->success Improved change_sp->failure No Improvement optimize_params->check_method Re-evaluate optimize_params->success Improved optimize_params->failure No Improvement

Caption: A logical workflow for systematically improving chromatographic resolution.

G Workflow for Product Crystallization start Purified Product is an Oil check_purity Verify Purity (HPLC/LC-MS) start->check_purity repurify Re-purify if Impurities Present check_purity->repurify Impure solvent_screen Systematic Solvent Screening check_purity->solvent_screen Pure repurify->check_purity induce_xtal Induce Crystallization solvent_screen->induce_xtal scratch Scratch Inner Surface of Flask induce_xtal->scratch Option 1 seed Add a Seed Crystal induce_xtal->seed Option 2 concentrate Concentrate Solution induce_xtal->concentrate Option 3 success Crystals Formed scratch->success Success oiled_out Still Oiled Out (Consider alternative solid form) scratch->oiled_out Failure seed->success Success seed->oiled_out Failure concentrate->success Success concentrate->oiled_out Failure

Caption: A step-by-step guide to troubleshooting product crystallization.

References

Technical Support Center: Functionalization of Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of chloropyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yields and troubleshooting common experimental challenges. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data, and complete experimental protocols for key reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the functionalization of chloropyridines, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a chloropyridine substrate is showing low to no yield. What are the primary causes?

A1: Low conversion is a frequent challenge with chloropyridines due to the high bond strength of the C-Cl bond, which makes the initial oxidative addition step in the palladium catalytic cycle the rate-limiting step.[1] Several factors can contribute to low yields:

  • Insufficient Catalyst Activity: The palladium catalyst system (precatalyst and ligand) may not be active enough to break the C-Cl bond efficiently. Standard ligands like PPh₃ are often ineffective for these challenging substrates.[1]

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2] Additionally, oxygen can irreversibly deactivate the active Pd(0) catalyst.

  • Ineffective Base: The base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). An inappropriate choice of base can halt the catalytic cycle.[3]

  • Sub-optimal Temperature: These reactions often require elevated temperatures (80-110 °C) to overcome the activation energy for oxidative addition.[1]

  • Presence of Water or Oxygen: Impurities like water and oxygen can lead to catalyst deactivation and promote side reactions such as protodeboronation in Suzuki couplings.

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to troubleshooting low-yield cross-coupling reactions.

G A Low or No Yield Observed B Is the Catalyst System Sufficiently Active? A->B C Is the Base Effective? A->C D Are Reaction Conditions Optimal? A->D E Are Reagents of High Purity? A->E Sol_B Switch to Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos). Use a pre-formed palladacycle (e.g., G3/G4). Increase catalyst loading (e.g., to 3-5 mol%). B->Sol_B NO Sol_C Screen different bases. For Suzuki: K3PO4 or Cs2CO3 are often effective. For Buchwald-Hartwig: NaOtBu is standard; consider K2CO3 or Cs2CO3 for sensitive substrates. C->Sol_C NO Sol_D Increase reaction temperature (e.g., 100-120°C). Consider microwave irradiation. Ensure the system is rigorously degassed and maintained under an inert atmosphere (N2/Ar). D->Sol_D NO Sol_E Use anhydrous solvents. Check boronic acid for degradation (consider using pinacol ester instead). Ensure the amine and base are pure and dry. E->Sol_E NO

Caption: A troubleshooting workflow for low-yield cross-coupling reactions.

Q2: I am observing significant side products in my Suzuki-Miyaura reaction. How can I minimize them?

A2: The most common side reactions are protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling (dimerization of the boronic acid).

  • Protodeboronation: This is often caused by excess water or high temperatures.

    • Solution: Use anhydrous solvents and reagents. Consider using more stable boronic acid derivatives like pinacol esters. A weaker base may sometimes help.

  • Homocoupling: This side reaction can be promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.

    • Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can reduce homocoupling.

Q3: My Buchwald-Hartwig amination is producing a significant amount of hydrodehalogenated byproduct (the starting chloropyridine is reduced to a pyridine). How can I prevent this?

A3: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This occurs when the final reductive elimination step is slow, allowing for competing pathways.

  • Solutions:

    • Ligand Choice: Use bulky, electron-rich ligands that promote rapid reductive elimination.

    • Base Purity: Ensure the base (e.g., NaOtBu) is anhydrous and high-purity. Traces of hydroxide or moisture can worsen the problem.[1]

    • Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired amination pathway.[1]

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction on a chloropyridine is not proceeding. What should I check?

A1: SNAr reactions on pyridines are highly dependent on the position of the chloro substituent. The reaction is fastest at the 2- and 4-positions (ortho and para to the ring nitrogen) because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance.[4] Reactions at the 3- or 5-position are significantly slower.

  • Substrate Reactivity: Confirm the chloro group is at an activated position (2- or 4-). If not, SNAr may require very harsh conditions or may not be a viable strategy.

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. For weaker nucleophiles like alcohols, a strong base (e.g., NaH, NaOtBu) is required to generate the more potent alkoxide.

  • Leaving Group: While chlorine is a common leaving group, fluorine is often better for SNAr because its high electronegativity strongly activates the ring towards nucleophilic attack.

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically preferred as they can solvate the nucleophile effectively without protonating it.

Data Presentation: Comparative Performance

Quantitative data is essential for selecting the optimal reaction conditions. The following tables summarize yields for common functionalization reactions under various conditions.

Table 1: Comparison of Palladium Catalysts/Ligands in Suzuki-Miyaura Coupling

Reaction: 2-Chloropyridine derivative + Phenylboronic Acid → 2-Phenylpyridine derivative

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10012-2475-85[5]3-5
Pd(OAc)₂ / SPhosK₃PO₄Dioxane1004-12>90[2]1-2
Pd(OAc)₂ / XPhosK₃PO₄Toluene80-1002-8>90[2]1-2
PEPPSI™-IPr (NHC)K₂CO₃t-BuOH802-6>90[2]1-3

Note: Yields are representative and can vary based on the specific chloropyridine substrate.

Table 2: Comparison of Bases in the Buchwald-Hartwig Amination

Reaction: 2-Chlorotoluene + Morpholine → N-(2-methylphenyl)morpholine

Base (2.0 equiv.)Catalyst SystemSolventTemp. (°C)Time (min)Yield (%)
NaOtBu(IPr)Pd(cinnamyl)ClDioxane1002594[6]
K₃PO₄(IPr)Pd(cinnamyl)ClDioxane1006065[6]
Cs₂CO₃(IPr)Pd(cinnamyl)ClDioxane1006072[6]

Note: This data on a related chloro-aromatic substrate illustrates the significant impact of base selection. Stronger bases like NaOtBu are often more effective for C-Cl activation.

Experimental Protocols

The following are detailed, representative protocols for the three main types of functionalization reactions.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-(4-Methoxyphenyl)pyridine from 2-Chloropyridine and 4-Methoxyphenylboronic Acid.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure product.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of N-phenylpyridin-2-amine from 2-Chloropyridine and Aniline.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried vial with a stir bar.

  • Add toluene, followed by 2-chloropyridine and aniline.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and heat in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Reaction: Synthesis of 2-Methoxypyridine from 2-Chloropyridine and Sodium Methoxide.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Sodium methoxide (1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add sodium methoxide.

  • Add anhydrous DMF via syringe and stir to dissolve the base.

  • Add 2-chloropyridine to the solution dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and carefully quench by adding water (10 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (product may be volatile).

  • Purify by distillation or column chromatography if necessary.

Visualizations: Catalytic Cycles

Understanding the reaction mechanism is key to effective troubleshooting.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B + Ar-Cl C L_n(Ar)Pd(II)-Cl B->C Rate-Limiting for Chlorides D Transmetalation (Base, R-B(OH)2) C->D E L_n(Ar)Pd(II)-R D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G H Ar-Cl (Chloropyridine)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_1 Buchwald-Hartwig Amination Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B + Ar-Cl C L_n(Ar)Pd(II)-Cl B->C D Amine Coordination & Deprotonation (Base) C->D + HNR2 E L_n(Ar)Pd(II)-NR2 D->E F Reductive Elimination E->F F->A G Ar-NR2 (Product) F->G H Ar-Cl (Chloropyridine) I HNR2 (Amine)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals. However, the coupling of aminopyridines can present unique challenges due to the electronic properties of the substrate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental hurdles and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with an aminopyridine failing or resulting in a low yield?

A1: Low yields or reaction failure with aminopyridines are common and can be attributed to several factors. The primary challenges arise from the inherent properties of the aminopyridine substrate itself. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which can halt the catalytic cycle.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X bond (where X is a halide) towards the oxidative addition step.[1]

Key areas to investigate include:

  • Catalyst System: The choice of the palladium precursor and, more importantly, the ligand is critical for success.

  • Base Selection: The strength and type of base used can significantly influence the reaction outcome.

  • Solvent Choice: The solvent system must be appropriate for the solubility of all reaction components and compatible with the catalytic system.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or catalyst decomposition.

  • Oxygen Contamination: Inadequate degassing can lead to catalyst deactivation and undesirable side reactions.[1]

Q2: What are the most common side reactions in the Suzuki coupling of aminopyridines, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions and can be a significant issue with heteroaryl boronic acids. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1]

  • Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often facilitated by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to prevent this. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors.[1]

  • Dehalogenation: The starting aminopyridine can undergo dehalogenation, where the halide is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain alcohol solvents.[1]

Q3: Is it necessary to protect the amino group of the pyridine before performing a Suzuki coupling?

A3: While protecting the amino group can sometimes simplify the reaction by preventing catalyst inhibition, it is often not necessary. Many successful Suzuki couplings of unprotected aminopyridines have been reported.[2] The key to success lies in the careful selection of the catalyst system, particularly the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) that can promote the desired coupling over catalyst inhibition.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of aminopyridines.

Problem: Low to No Product Formation

Possible Cause 1: Catalyst Inhibition/Deactivation

The nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium catalyst, inhibiting its activity.[4]

  • Solution:

    • Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1]

    • Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]

    • Use a pre-catalyst: Modern pre-catalysts, like Buchwald's G3 pre-catalysts, can provide a more active and stable catalytic species in solution.[1]

Possible Cause 2: Inactive Catalyst System for the Halide

Chloropyridines are generally less reactive than their bromo or iodo counterparts, making the oxidative addition step more challenging.[4] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[4]

  • Solution:

    • Use a more active catalyst system: For chloropyridines, highly active catalyst systems are required. This typically involves a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[3]

    • Increase reaction temperature: Higher temperatures (typically 80-110 °C) are often necessary for the coupling of chloropyridines.[3]

Possible Cause 3: Suboptimal Base or Solvent

The choice of base and solvent is crucial and interdependent. An inappropriate base may not be strong enough to promote transmetalation, or it may be poorly soluble in the reaction solvent.[3]

  • Solution:

    • Screen different bases: Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[3][5]

    • Optimize the solvent system: Aprotic solvents like 1,4-dioxane, THF, or toluene are commonly used.[6] For many reactions, a mixture with water (e.g., 4:1 dioxane:water) is beneficial for dissolving the base.[7] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1]

Problem: Significant Formation of Side Products

Side Product 1: Protodeboronation Product (Arene from Boronic Acid)

  • Cause: Hydrolysis of the boronic acid, often promoted by excess water or a strongly basic aqueous solution.[6]

  • Solution:

    • Use boronic esters: Pinacol or MIDA esters are more stable to hydrolysis.[1]

    • Use anhydrous conditions: Ensure all reagents and solvents are dry.

    • Use a weaker base: A milder base may reduce the rate of protodeboronation.[1]

Side Product 2: Homocoupling Product (Biaryl from Boronic Acid)

  • Cause: Often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[6]

  • Solution:

    • Rigorous degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]

    • Use a Pd(0) source directly: Pre-catalysts that are already in the Pd(0) state, such as Pd(PPh₃)₄, can sometimes minimize homocoupling.[1]

Side Product 3: Dehalogenation of the Starting Aminopyridine

  • Cause: The presence of a hydride source in the reaction mixture. Some solvents or additives can act as hydride donors.[4]

  • Solution:

    • Avoid hydride sources: Choose a solvent that is less prone to acting as a hydride source.

    • Optimize reaction time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of a 2-Amino-5-halopyridine Analog

This table summarizes the performance of different palladium-based catalytic systems in the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, providing a strong indication of expected performance for other 2-amino-5-halopyridines.[8]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected High
Table 2: Comparison of Bases in a Suzuki Coupling Reaction

The selection of a base is critical and often substrate-dependent. This table shows a comparison of different bases for the Suzuki coupling of an aryl bromide with phenylboronic acid, which can serve as a starting point for optimization.[9]

BaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001292
Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001296
Et₃NToluene/H₂OPd(OAc)₂PPh₃1001245

Experimental Protocols

General Protocol for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine

This protocol is adapted from a procedure for a structurally similar substrate and serves as a robust starting point.[10]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-Amino-5-bromo-4-methylpyridine, the desired arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G reagents 1. Add Aminopyridine, Boronic Acid, and Base to Flask inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst 3. Add Catalyst, Ligand, and Solvents inert->catalyst heat 4. Heat Reaction (e.g., 80-110 °C) catalyst->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Cool and Perform Aqueous Work-up monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify product Final Product purify->product G start Low or No Yield check_catalyst Is the Catalyst System Active Enough? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? check_catalyst->check_conditions Yes catalyst_solution Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading Use a Pre-catalyst check_catalyst->catalyst_solution No check_reagents Are the Reagents of Good Quality? check_conditions->check_reagents Yes conditions_solution Increase Temperature (especially for chlorides) Screen Different Solvents Ensure Rigorous Degassing check_conditions->conditions_solution No reagents_solution Screen Different Bases (K2CO3, K3PO4, Cs2CO3) Use Boronic Ester to Avoid Protodeboronation check_reagents->reagents_solution No

References

Technical Support Center: Amination of Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of dichloropyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate common experimental challenges.

Issue 1: Poor Selectivity - Formation of Bis-aminated Product

Q: My reaction is producing a significant amount of the bis-aminated product instead of the desired mono-aminated dichloropyridine. How can I improve mono-selectivity?

A: Achieving mono-selectivity in the amination of dichloropyridines is a common challenge. The second amination is often faster than the first, especially under standard Buchwald-Hartwig conditions, due to the electronic activation provided by the first amino group.

Troubleshooting Steps:

  • Control Stoichiometry: Use the amine as the limiting reagent or use only a slight excess (e.g., 1.0-1.2 equivalents) relative to the dichloropyridine.

  • Lower Reaction Temperature: High temperatures can favor the formation of the thermodynamically stable bis-aminated product. Reducing the temperature may slow down the second amination more significantly than the first.

  • Choice of Catalyst System: For certain substrates, avoiding a palladium catalyst altogether for the first amination can yield the mono-substituted product. A subsequent, more forceful (e.g., palladium-catalyzed) step can then be used for the second amination if desired.[1] Some copper-based catalyst systems have also shown high selectivity for mono-amination.

  • Ligand Selection: Bulky ligands can sterically hinder the second substitution. Experiment with different phosphine ligands, as their steric and electronic properties are critical in controlling selectivity.

Issue 2: Formation of Hydrodehalogenation (HDH) Byproduct

Q: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?

A: Hydrodehalogenation is a prevalent side reaction in palladium-catalyzed aminations, particularly with electron-rich heteroaryl chlorides or when using primary amines.[2] It occurs when the reductive elimination of the desired C-N product is slow, allowing competing pathways to reduce the C-Cl bond instead.

Troubleshooting Steps:

  • Ligand Selection: This is the most critical factor. Use bulky, electron-rich phosphine ligands that are known to accelerate the rate of C-N reductive elimination. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are specifically designed to promote the desired coupling over hydrodehalogenation.[2]

  • Ensure Anhydrous Conditions: The reaction is highly sensitive to water, which can be a proton source for the hydrodehalogenation pathway. Ensure all reagents, solvents, and glassware are scrupulously dried and that the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2]

  • Base Purity and Type: Use a high-purity, anhydrous base. Some batches of sodium tert-butoxide (NaOtBu) may contain moisture or sodium hydroxide, which can promote HDH.[2] If HDH persists, consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst and higher temperatures.

  • Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help ensure the desired amination pathway is favored.[2]

Issue 3: Low or No Conversion & Catalyst Deactivation

Q: My reaction is showing low to no conversion of the dichloropyridine starting material. What are the likely causes and how can I fix it?

A: Low or no conversion is a frequent problem, especially given that C-Cl bonds are less reactive than C-Br or C-I bonds. The primary cause is often related to the activity and stability of the palladium catalyst.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Palladium Source: Use a reliable palladium precatalyst (e.g., G3 or G4 palladacycles) that cleanly generates the active Pd(0) species. Palladium(II) sources like Pd(OAc)₂ can be less reliable.

    • Ligand Choice: For activating C-Cl bonds, bulky, electron-rich phosphine ligands are essential. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2]

    • Catalyst Loading: For challenging dichloropyridines, consider increasing the catalyst loading from a typical 1-2 mol% up to 5 mol%.

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the active Pd(0) catalyst. Ensure the reaction is set up and maintained under a strictly inert atmosphere of argon or nitrogen.[2]

    • Temperature: Amination of aryl chlorides often requires elevated temperatures (80-110 °C) to facilitate the rate-limiting oxidative addition step.[2]

    • Solvent Purity: Use anhydrous, degassed solvents (e.g., toluene, dioxane) to prevent catalyst deactivation by water or oxygen.[2]

  • Substrate or Amine Issues:

    • Coordinating Functional Groups: Functional groups on your dichloropyridine or amine substrate can sometimes coordinate to the palladium center, inhibiting catalysis.

    • Amine Basicity: Very weakly basic amines may require a stronger external base to facilitate deprotonation at the palladium center.

Data Presentation: Side Product Formation

The following tables summarize quantitative data from studies on related dihalopyridine systems to illustrate how reaction conditions can be tuned to control selectivity.

Table 1: Selective Mono- vs. Di-amination of 2,6-Dibromopyridine

This data demonstrates how the inclusion of a base and catalyst system is crucial for driving the reaction to the di-aminated product. By omitting them, high selectivity for the mono-aminated product can be achieved.

EntryStarting MaterialAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Product Ratio (Mono:Di)Isolated Yield (Mono)
12,6-DibromopyridineIsopropylamine (6 eq.)NoneNoneH₂O1502.5>96.5 : <3.586%
22,6-DibromopyridineIsopropylamine (6 eq.)CuI / DMPAOK₂CO₃H₂O1182.5Low : High46% (Di-aminated)

Data adapted from a study on 2,6-dibromopyridine, a close analog to dichloropyridine. The principle of controlling selectivity via catalyst/base modulation is directly applicable.

Table 2: Influence of Phosphine Ligand on Amination Yield

This table illustrates the critical role of the phosphine ligand in achieving high yields in Buchwald-Hartwig amination. While this example uses bromobenzene, the trend in ligand efficacy is broadly applicable to heteroaryl chlorides.

EntryLigandAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1XPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
2RuPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
3BINAP DiphenylaminePd₂(dba)₃NaOtBuToluene801685
4dppf DiphenylaminePd₂(dba)₃NaOtBuToluene801678

Data adapted from a comparative study on the amination of bromobenzene.[3] XPhos and RuPhos are examples of modern, bulky, electron-rich ligands that often give superior results for challenging substrates like dichloropyridines.

Reaction Pathways & Workflows

Reaction Pathway Diagram

The following diagram illustrates the desired mono-amination pathway and the two major competing side reactions: bis-amination and hydrodehalogenation.

G Start Dichloropyridine + Amine HDH Hydrodehalogenated Pyridine (Side Reaction) Start->HDH Reduction (Side Reaction) Conditions Pd Catalyst Ligand, Base Start->Conditions Mono Mono-aminated Product (Desired) Bis Bis-aminated Product (Side Reaction) Mono->Bis Further Amination (Side Reaction) Conditions->Mono Desired Pathway (C-N Coupling)

Caption: Key pathways in the amination of dichloropyridines.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve experiments suffering from low conversion or yield.

G Start Low / No Yield Observed Check_Atmosphere 1. Check Inert Atmosphere (O₂ deactivates catalyst) Start->Check_Atmosphere Check_Reagents 2. Verify Reagent Purity (Dry solvent? Pure base?) Check_Atmosphere->Check_Reagents If OK Check_Catalyst 3. Evaluate Catalyst System (Precatalyst? Bulky ligand?) Check_Reagents->Check_Catalyst If OK Adjust_Temp 4. Increase Temperature (e.g., to 80-110 °C) Check_Catalyst->Adjust_Temp If OK Increase_Loading 5. Increase Catalyst Loading (e.g., to 3-5 mol%) Adjust_Temp->Increase_Loading If still low Success Yield Improved Increase_Loading->Success

Caption: Systematic workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-amination of 2,6-Dichloropyridine

This protocol is a starting point and may require optimization for different amines. It is designed to favor mono-substitution.

Materials:

  • 2,6-Dichloropyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.1 mmol, 1.1 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add 2,6-dichloropyridine, the palladium precatalyst, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed toluene to the flask.

  • Amine Addition: Add the amine via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, checking for the consumption of starting material and the formation of both mono- and bis-aminated products.

  • Work-up: Upon completion (or when the ratio of mono- to bis-aminated product is optimal), cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Minimizing Hydrodehalogenation (HDH)

This protocol emphasizes the critical steps and reagent choices to suppress the HDH side reaction.

Materials:

  • Dichloropyridine (1.0 mmol, 1.0 equiv)

  • Primary Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv, flame-dried under vacuum)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Rigorous Drying: Ensure all glassware is oven- or flame-dried immediately before use. The base (K₃PO₄) should be flame-dried under high vacuum and allowed to cool under argon.

  • Reaction Setup (Glovebox is highly recommended): Add the dichloropyridine, XPhos Pd G3 precatalyst, and the freshly dried K₃PO₄ to the reaction vessel.

  • Reagent Addition: Add the anhydrous, degassed dioxane, followed by the amine.

  • Reaction: Heat the mixture to 100 °C. The use of a bulky, electron-rich ligand like XPhos is key to promoting rapid C-N bond formation, which outcompetes the pathways leading to HDH.[4]

  • Monitoring & Work-up: Proceed with monitoring and work-up as described in Protocol 1. The key to this procedure is the combination of a highly active, modern catalyst system with scrupulously anhydrous conditions.

References

Technical Support Center: Stability of Chloropyridinol Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of chloropyridinol derivatives in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My chloropyridinol derivative is degrading in aqueous solution. What are the most common causes?

A1: Degradation of chloropyridinol derivatives in aqueous solutions is often attributed to several factors, including:

  • pH-mediated hydrolysis: The stability of many pyridine-based compounds is highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis, leading to the cleavage of functional groups or the pyridine ring itself. For instance, related compounds like chlorpyrifos show increased degradation rates at higher pH.[1]

  • Oxidation: Chloropyridinol derivatives can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides. This can lead to the formation of N-oxides or hydroxylated byproducts.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. For chloropyridine derivatives, this can involve dechlorination (loss of chlorine atoms) and cleavage of side chains.[2][3]

  • Temperature: Elevated temperatures accelerate the rate of most degradation reactions, including hydrolysis and oxidation.[1][4]

Q2: What is the optimal pH range for storing solutions of chloropyridinol derivatives?

A2: While the optimal pH is specific to the exact structure of the derivative, many heterocyclic compounds exhibit maximum stability in a slightly acidic to neutral pH range (typically pH 4-6).[4] For example, the degradation of andrographolide, another heterocyclic compound, is significantly slower at pH 2.0-4.0 compared to neutral or alkaline conditions.[5] It is crucial to experimentally determine the pH of maximum stability for your specific derivative.

Q3: How can I prevent photodegradation of my light-sensitive chloropyridinol derivative?

A3: To minimize photodegradation, it is essential to protect the solution from light. This can be achieved by:

  • Using amber glass vials or containers that block UV and visible light.

  • Wrapping containers with aluminum foil.

  • Conducting experiments under low-light conditions or using light sources with wavelengths outside the absorption spectrum of the compound.

Q4: Can I use antioxidants to improve the stability of my chloropyridinol derivative?

A4: Yes, antioxidants can be effective in preventing oxidative degradation. Commonly used antioxidants in pharmaceutical formulations include:

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant that can scavenge free radicals.[6][7]

  • Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant often used in organic-based solutions.[8]

  • Trolox: A water-soluble derivative of vitamin E that is also a potent antioxidant.[9]

The choice of antioxidant will depend on the solvent system and the specific oxidative pathway. It is recommended to test a range of concentrations to find the most effective level without interfering with downstream applications.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound concentration in solution.
Possible Cause Troubleshooting Steps
pH-induced Hydrolysis 1. Determine the pH of your current solution. 2. Conduct a pH stability study by preparing the solution in a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9). 3. Analyze the concentration of the parent compound over time using a stability-indicating HPLC method. 4. Identify the pH at which the degradation rate is lowest.
Oxidative Degradation 1. De-gas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Add an antioxidant to the solution. See the table below for starting concentrations. 3. If metal ion catalysis is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM).
Photodegradation 1. Prepare and store the solution in amber vials or protect it from light with aluminum foil. 2. Compare the stability of the solution when stored in the dark versus under ambient light conditions.
Elevated Temperature 1. Store the solution at a lower temperature (e.g., 2-8°C or -20°C). 2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Perform forced degradation studies (stress testing) to intentionally generate degradation products. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and intense light) as per ICH guidelines.[10][11] 2. Use a stability-indicating HPLC method that can resolve the parent compound from all degradation products. 3. Characterize the structure of the degradation products using techniques like LC-MS/MS and NMR to understand the degradation pathway.

Data Presentation: pH-Dependent Stability of Pyridine Derivatives

The following table summarizes the degradation kinetics of representative pyridine derivatives at different pH values, illustrating the significant impact of pH on stability. While this data is not for chloropyridinol derivatives specifically, it provides a valuable reference for experimental design.

CompoundpHTemperature (°C)Half-life (t½)Reference
Chlorpyrifos 4.7Ambient256 days[12]
5.7Ambient58 days[12]
6.7Ambient35 days[12]
AlkalineAmbientIncreased degradation[1]
Nitazoxanide 1.0 - 4.040High stability[13]
10.040Low stability[13]
Cefepime 4.0 - 6.030~2 days (T90)[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to separate a chloropyridinol derivative from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Initial Gradient:

    • Begin with a shallow gradient (e.g., 5-95% Solvent B over 20-30 minutes).

    • Monitor the separation of the parent peak and any impurity/degradant peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to check for peak purity. The detection wavelength should be the λmax of the chloropyridinol derivative.

  • Forced Degradation Sample Analysis: Inject samples from forced degradation studies to ensure the method can separate the parent compound from all stress-induced degradants.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14][15]

Protocol 2: Accelerated Stability Study

This protocol is based on ICH guidelines for accelerated stability testing.[11][16]

  • Sample Preparation: Prepare solutions of the chloropyridinol derivative at the desired concentration in the chosen solvent system and storage containers.

  • Storage Conditions: Place the samples in a stability chamber under accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH.[11]

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[11]

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Visualizations

Degradation_Pathway cluster_main Potential Degradation Pathways for Chloropyridinol Derivatives Chloropyridinol Chloropyridinol Derivative Hydrolysis Hydrolysis (Acid/Base Catalyzed) Chloropyridinol->Hydrolysis Oxidation Oxidation Chloropyridinol->Oxidation Photodegradation Photodegradation (UV Light) Chloropyridinol->Photodegradation Cleaved_Products Ring Cleavage or Side-chain Hydrolysis Products Hydrolysis->Cleaved_Products N_Oxide N-Oxide or Hydroxylated Products Oxidation->N_Oxide Dechlorinated Dechlorinated Products Photodegradation->Dechlorinated

Caption: Potential degradation pathways for chloropyridinol derivatives.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Solution Instability start Instability Observed ph_study Conduct pH Stability Study start->ph_study antioxidant_test Test Antioxidants (e.g., Ascorbic Acid, BHT) start->antioxidant_test light_protection Protect from Light (Amber Vials) start->light_protection temp_control Lower Storage Temperature start->temp_control hplc_analysis Analyze via Stability- Indicating HPLC Method ph_study->hplc_analysis antioxidant_test->hplc_analysis light_protection->hplc_analysis temp_control->hplc_analysis stable_solution Optimized Stable Solution hplc_analysis->stable_solution

Caption: Workflow for troubleshooting solution instability.

References

Technical Support Center: Purification of Polar Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving purification issues of polar aminopyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these valuable chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar aminopyridine compounds?

Polar aminopyridine compounds often present significant purification challenges due to their high polarity and basic nature. In reversed-phase chromatography, they may exhibit poor retention and elute with the solvent front. Conversely, in normal-phase chromatography, they can bind too strongly to the polar stationary phase, leading to broad peaks and poor recovery.[1][2] Other common issues include co-elution with polar impurities, insolubility in common organic solvents, and the formation of emulsions during acid-base extractions.[3][4]

Q2: Which chromatographic technique is generally most effective for polar aminopyridines?

Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique for the separation of highly polar compounds like aminopyridines.[1][2][5] HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[6][7] This method provides good retention for polar analytes that are not well-retained in reversed-phase chromatography.[1][6]

Q3: How can I remove unreacted aminopyridine from my reaction mixture?

There are several effective strategies for removing unreacted aminopyridine:

  • Acid-Base Extraction: This is a classic and highly effective method that leverages the basicity of the aminopyridine's amino group to move it into an aqueous acidic layer, separating it from a neutral or acidic product in an organic layer.[3]

  • Column Chromatography: Techniques like HILIC or ion-exchange chromatography can be employed to separate the aminopyridine from the desired product.[1][8]

  • Scavenger Resins: Solid-supported resins, such as those with isocyanate or aldehyde functional groups, can selectively react with and remove primary amines like aminopyridines from the reaction mixture.[3]

  • Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method, provided a solvent system can be identified where the solubility of the product and the aminopyridine differ significantly.[3][9]

Troubleshooting Guides

Chromatographic Purification

Issue 1: Poor retention of the aminopyridine compound in reversed-phase HPLC.

  • Troubleshooting:

    • Switch to HILIC: This is the most recommended solution for highly polar compounds.[1][2]

    • Use an Ion-Pairing Agent: For reversed-phase chromatography, adding an ion-pairing agent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can improve retention.

    • Adjust Mobile Phase pH: For reversed-phase, using a mobile phase with a pH at least two units higher than the pKa of the aminopyridine can increase retention by keeping it in its neutral form.[10] For HILIC, a mobile phase pH at least two units lower than the pKa can enhance retention by keeping the analyte ionized.[10]

Issue 2: The aminopyridine compound is strongly retained or shows significant tailing in normal-phase chromatography.

  • Troubleshooting:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine or ammonia into the eluent can reduce tailing by competing with the aminopyridine for active sites on the stationary phase.[4]

    • Switch to HILIC: HILIC is often a better alternative to traditional normal-phase chromatography for these compounds.[1][2]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina or a bonded phase like diol or amino.[11]

Data Presentation: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhasePrinciple of SeparationBest Suited ForCommon Issues
Reversed-Phase (RP) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile, Water/Methanol)Partitioning based on hydrophobicityLess polar aminopyridine derivativesPoor retention of highly polar compounds
Normal-Phase (NP) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Adsorption based on polaritySeparation of isomers, less polar compoundsStrong retention and peak tailing for polar aminopyridines
HILIC Polar (e.g., Silica, Amide, Diol, Zwitterionic)High organic with a small amount of aqueous bufferPartitioning into a water-enriched layer on the stationary phaseHighly polar and hydrophilic aminopyridinesMethod development can be complex
Ion-Exchange (IEX) Charged resin (cationic or anionic)Aqueous buffer with increasing ionic strength or pH gradientElectrostatic interactions between charged analytes and the stationary phaseRemoving charged impurities, separating compounds with different pKa valuesCan be sensitive to buffer conditions
Supercritical Fluid (SFC) Similar to NP and HILICSupercritical CO2 with a polar co-solvent (e.g., Methanol)Partitioning and adsorptionChiral separations, fast purificationsMay not be suitable for extremely polar, water-soluble compounds

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Unreacted Aminopyridine

This protocol is designed to separate a neutral or acidic organic product from a basic aminopyridine impurity.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the two layers to fully separate. The aminopyridine, now protonated, will be in the lower aqueous layer. Drain and collect the aqueous layer.

  • Repeat: Repeat the acid wash (steps 2-4) two to three more times to ensure complete removal of the aminopyridine. The progress can be monitored by thin-layer chromatography (TLC) of the organic layer.

  • Neutralization and Back-Extraction (Optional): To recover the aminopyridine, combine the aqueous layers and neutralize with a base (e.g., NaOH) until the solution is basic. Then, extract the aminopyridine back into an organic solvent.

  • Work-up of Organic Layer: Wash the original organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[3]

Troubleshooting Emulsions: If an emulsion forms during extraction, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by filtering the mixture through a pad of celite.[3]

Protocol 2: HILIC for Purification of a Polar Aminopyridine Compound

This protocol provides a general starting point for developing a HILIC purification method.

  • Column Selection: Choose a HILIC stationary phase. Bare silica is a good starting point. Amide or diol phases can offer different selectivity.[1][6]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile

    • Solvent B: Water with an optional additive (e.g., 0.1% formic acid or 10 mM ammonium formate to improve peak shape).

  • Gradient Elution: A typical gradient starts with a high percentage of organic solvent and gradually increases the aqueous portion. A starting point could be a linear gradient from 95% Solvent A to 50% Solvent A over 10-20 column volumes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (high organic content) to ensure good peak shape. If the sample is not soluble, use the minimum amount of a stronger solvent like water or methanol.

  • Equilibration: Equilibrate the column with the initial mobile phase for at least 10 column volumes before the first injection to ensure a stable water layer on the stationary phase.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram or other detection method.

  • Post-Purification: Evaporate the solvent from the collected fractions. Note that removing water from fractions can require lyophilization or a high-boiling point evaporator.

Visualizations

TroubleshootingWorkflow start Start: Impure Polar Aminopyridine Compound is_solid Is the desired product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_product_neutral_acidic Is the product neutral or acidic? is_solid->is_product_neutral_acidic No recrystallization_success Pure Solid Product recrystallization->recrystallization_success Successful recrystallization->is_product_neutral_acidic Unsuccessful acid_base_extraction Perform Acid-Base Extraction extraction_success Purified Product in Organic Layer acid_base_extraction->extraction_success Successful chromatography Proceed to Chromatography acid_base_extraction->chromatography Unsuccessful/ Emulsion Issues is_product_neutral_acidic->acid_base_extraction Yes is_product_neutral_acidic->chromatography No/Product is Basic hilic HILIC is the recommended starting point chromatography->hilic rp_ion_pair Reversed-Phase with Ion-Pairing Agent chromatography->rp_ion_pair ion_exchange Ion-Exchange Chromatography chromatography->ion_exchange sfc Supercritical Fluid Chromatography (SFC) chromatography->sfc chrom_success Pure Product Fractions hilic->chrom_success rp_ion_pair->chrom_success ion_exchange->chrom_success sfc->chrom_success

Caption: A decision tree for selecting a suitable purification method.

AcidBaseExtraction start Start: Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid shake_vent Shake and Vent add_acid->shake_vent separate_layers Separate Layers shake_vent->separate_layers organic_layer Organic Layer: Desired Product separate_layers->organic_layer Top or Bottom Layer (depending on solvent density) aqueous_layer Aqueous Layer: Protonated Aminopyridine separate_layers->aqueous_layer wash_organic Wash, Dry, and Concentrate Organic Layer organic_layer->wash_organic end_product {Purified Product} wash_organic->end_product

Caption: Workflow for acid-base extraction of aminopyridines.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your SNAr reactions in a question-and-answer format.

Q1: My SNAr reaction is showing low or no conversion of the starting material. What are the potential causes and how can I improve the yield?

A1: Low conversion in an SNAr reaction can be attributed to several factors related to substrate reactivity, reaction conditions, and reagent quality. Here is a systematic approach to troubleshoot this issue:

  • Substrate Reactivity: The pyridine ring must be sufficiently "activated" for nucleophilic attack. This is facilitated by the presence of electron-withdrawing groups (EWGs) ortho or para to the chlorine atom. The inherent electron-deficient nature of the pyridine ring makes it more reactive than chlorobenzene, with the order of reactivity for unsubstituted chloropyridines being 4-chloro > 2-chloro > 3-chloro.[1][2] If your substrate is not sufficiently activated, consider the following:

    • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier, especially for less reactive substrates.[3]

    • Use a More Reactive Halopyridine: If possible, switching from a chloropyridine to a fluoropyridine can significantly increase the reaction rate. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[4]

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient pyridine ring.

    • Increase Nucleophilicity: If using a neutral nucleophile like an amine or alcohol, the addition of a base is crucial to deprotonate it and increase its nucleophilicity. The choice of base is critical and can significantly impact the reaction outcome.

    • Check Nucleophile Stability: Ensure your nucleophile is stable under the reaction conditions and not degrading over time.

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the nucleophile salt but not the anion, thus increasing the nucleophile's reactivity.[5] In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[6]

    • Anhydrous Conditions: Water can hydrolyze the chloropyridine to the corresponding hydroxypyridine, consuming your starting material and reducing the yield of the desired product.[7] Ensure all reagents and solvents are anhydrous.

    • Catalyst (if applicable): For less reactive chloropyridines, particularly for a second amination, a palladium catalyst (e.g., Buchwald-Hartwig amination) may be necessary.[7] Ensure the catalyst and ligand are not degraded and are used in the correct proportions.

Q2: I am observing the formation of significant side products in my reaction. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common issue in SNAr reactions. Identifying the side products can provide clues to the underlying problem.

  • Hydrolysis of the Chloro-substituent: As mentioned above, the presence of water can lead to the formation of hydroxypyridines.

    • Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Formation of Regioisomers: With di- or poly-substituted chloropyridines, substitution may occur at an undesired position. The regioselectivity is influenced by the electronic effects of the existing substituents.

    • Solution: For catalyst-free reactions, the inherent electronic properties of the substrate will dictate the major product. For catalyzed reactions, such as palladium-catalyzed aminations, ligand screening can be a powerful tool to control regioselectivity.[7]

  • Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, leading to a mixture of products.[6]

    • Solution: If you suspect benzyne formation, consider using a weaker base.

  • Reaction with the Aldehyde Group (for aldehyde-containing substrates): If your substrate contains an aldehyde, it can undergo side reactions like the Cannizzaro reaction in the presence of a strong base.

    • Solution: Consider protecting the aldehyde group before the SNAr reaction or reversing the order of synthetic steps if possible. Running the reaction at a lower temperature and in a more dilute solution may also help.

Q3: My reaction work-up is complicated, and I am having difficulty purifying my product. What are some effective strategies?

A3: A clean reaction will simplify purification. However, if you are facing challenges, consider the following:

  • Aqueous Work-up: After the reaction is complete, an aqueous work-up is typically performed to remove inorganic salts and water-soluble reagents. This usually involves diluting the reaction mixture with an organic solvent and washing with water or brine.[8]

  • Precipitation/Crystallization: If your product is a solid, cooling the reaction mixture or adding an anti-solvent may induce precipitation, allowing for isolation by filtration. Recrystallization from a suitable solvent system is an excellent method for purification.[6]

  • Column Chromatography: For complex mixtures or oily products, flash column chromatography on silica gel is a standard purification technique. A careful selection of the eluent system is crucial for good separation.[9]

  • Acid/Base Extraction: If your product has acidic or basic properties, you can use acid/base extractions to separate it from neutral impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic aromatic substitution on chloropyridines?

A1: The reaction proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.[4][10]

  • Addition: The nucleophile attacks the carbon atom bearing the chlorine, which is an sp²-hybridized carbon. This attack is favored at the 2- and 4-positions because the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing it.[10] This step is typically the rate-determining step.

  • Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group.

This mechanism is different from SN1 and SN2 reactions. An SN2 reaction is not possible due to the steric hindrance of the aromatic ring, which prevents the required backside attack. An SN1 reaction is highly unfavorable because it would involve the formation of a very unstable aryl cation.[10]

Q2: Why are the 2- and 4-positions of chloropyridines more reactive towards nucleophiles than the 3-position?

A2: The enhanced reactivity of the 2- and 4-positions is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. When a nucleophile attacks at the 2- or 4-position, the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization to the intermediate. In contrast, attack at the 3-position does not allow for this resonance stabilization involving the nitrogen atom, making the intermediate less stable and the reaction less favorable.[2][11]

Q3: How does the choice of solvent affect the reaction rate?

A3: The choice of solvent can have a significant impact on the reaction rate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SNAr reactions. They can solvate the counter-ion (cation) of the nucleophile but do not strongly solvate the nucleophilic anion. This leaves the nucleophile "naked" and more reactive.[5]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the nucleophile, creating a solvent shell around it. This stabilizes the nucleophile, making it less reactive and slowing down the reaction.[6]

Q4: What is the role of the base in these reactions?

A4: The base plays a crucial role, especially when using neutral nucleophiles like amines or alcohols. The primary function of the base is to deprotonate the nucleophile, generating a more potent anionic nucleophile. Common bases include inorganic carbonates (e.g., K₂CO₃), organic amines (e.g., triethylamine, DIPEA), and strong bases like sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu).[7] The choice of base depends on the pKa of the nucleophile and the stability of the starting materials and products to the basic conditions.

Q5: Can I use a catalyst for my SNAr reaction on a chloropyridine?

A5: Yes, particularly for less reactive chloropyridines or for achieving a second substitution on a di-chlorinated pyridine. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds with a broad range of amines. These reactions typically employ a palladium precursor, a phosphine ligand, and a base.[7][8] Copper-based catalysts can also be used in some cases.[12]

Quantitative Data on Reaction Conditions

The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on chloropyridines with various nucleophiles. Note that these are general conditions and may require optimization for specific substrates.

Table 1: SNAr with Amine Nucleophiles

Chloropyridine SubstrateAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2,6-DichloropyrimidineDibutylamineLiHMDSToluene0< 1>95
2,6-Dibromopyridine2,4-DimethylanilineK₂CO₃Water190-2152.555
4-Amino-2,6-dichloropyrimidineVarious AminesK₂CO₃DMF140VariesGood
2-Chloropyridinen-ButylamineNaH/LiITHF6618-2491-95

Table 2: SNAr with Thiol and Alcohol Nucleophiles

Chloropyridine SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-ChloropyridineVarious Thiols-AcetonitrileRoom TempVariesHigh
4-ChloropyrimidineThiolBaseVaries25-801-12Varies
4-ChloropyrimidineAlcoholBaseVariesRT to reflux1-24Varies

Experimental Protocols

Protocol 1: General Procedure for Amination of 2,6-Dichloropyrimidine (Catalyst-Free)

This protocol is adapted for the mono-amination of a dichloropyrimidine.

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add 4-Amino-2,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[7]

  • Solvent Addition: Add anhydrous DMF (5-10 mL).[7]

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Palladium-Catalyzed Amination of a Chloropyridine (Buchwald-Hartwig Amination)

This protocol is suitable for less reactive chloropyridines.

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol).[7]

  • Reagent Addition: Add the chloropyridine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[7]

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[7]

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.[7]

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Rate-Determining Step cluster_product Product Formation Chloropyridine Chloropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Chloropyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Pyridine Meisenheimer->Product Elimination LeavingGroup Chloride (Cl⁻)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow start Low Yield / No Reaction check_substrate Is substrate activated? (EWG ortho/para) start->check_substrate increase_temp Increase Temperature check_substrate->increase_temp No check_nucleophile Is nucleophile strong enough? check_substrate->check_nucleophile Yes increase_temp->check_nucleophile add_base Add/Change Base check_nucleophile->add_base No check_conditions Are conditions optimal? check_nucleophile->check_conditions Yes add_base->check_conditions change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_conditions->change_solvent No (Solvent?) side_products Side Product Formation? check_conditions->side_products Yes use_anhydrous Use Anhydrous Conditions change_solvent->use_anhydrous Next consider_catalyst Consider Pd/Cu Catalyst use_anhydrous->consider_catalyst Next consider_catalyst->side_products identify_side_product Identify Side Product (e.g., Hydrolysis, Regioisomer) side_products->identify_side_product Yes end Improved Yield side_products->end No optimize Optimize Conditions: - Weaker Base - Ligand Screening - Protect Functional Groups identify_side_product->optimize optimize->end

Caption: Troubleshooting workflow for low yield in SNAr reactions.

References

preventing degradation of 2-Amino-4-chloropyridin-3-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Amino-4-chloropyridin-3-ol to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing, browning) Oxidation of the aminophenol moiety. Exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial and storing it in the dark.
Appearance of new peaks in HPLC analysis of a stored sample Chemical degradation. Potential pathways include hydrolysis of the chloro group, oxidation, or polymerization.Confirm the identity of new peaks using LC-MS/MS. Review storage conditions to ensure they align with recommendations (cool, dry, inert atmosphere).
Decreased potency or unexpected results in experiments Degradation of the starting material.Re-analyze the purity of the this compound stock using a validated analytical method (e.g., HPLC-UV). If purity is compromised, use a fresh, unopened batch.
Poor solubility of the compound compared to a fresh batch Formation of less soluble degradation products or polymers.Attempt to dissolve a small sample in a range of solvents to assess solubility changes. Characterize any insoluble material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2][3] The container should be tightly sealed to prevent moisture and air exposure.[1][2][3][4] For optimal stability, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Oxidation: The aminophenol group is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Hydrolysis: The chlorine atom on the pyridine ring can be susceptible to hydrolysis, particularly if exposed to moisture and non-neutral pH conditions.

  • Photodecomposition: Exposure to light, especially UV radiation, can induce degradation.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of the compound can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A periodic analysis of a stored sample against a freshly prepared standard solution will allow for the detection of any new impurity peaks and the quantification of the parent compound. For structural elucidation of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[6][7]

Q4: Are there any incompatible materials I should avoid when storing or handling this compound?

A4: Yes, you should avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2][4][8] These materials can accelerate the degradation of the compound.

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC-UV

Objective: To assess the purity and detect degradation products of this compound over time under specific storage conditions.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 3.5 µm)[6]

  • HPLC system with UV detector

Method:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[6]

    • Gradient: Start with 5% B, increase to 95% B over a suitable time to achieve separation.

    • Flow Rate: 0.4 mL/min[6]

    • Injection Volume: 10 µL[6]

    • Detection Wavelength: Determined by UV-Vis scan of the parent compound (typically in the range of 254-280 nm).

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound in the stored sample.

Visualizations

Degradation_Pathways main This compound ox Oxidized Product (Quinone-imine type) main->ox O2, light hy Hydrolysis Product (2-Amino-3,4-dihydroxypyridine) main->hy H2O poly Polymeric Impurities main->poly Heat, light

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_sampling Sampling and Preparation cluster_analysis Analysis cluster_data Data Review storage_conditions Store at recommended conditions (Cool, Dry, Dark, Inert Gas) sampling Sample at T=0 and subsequent time points storage_conditions->sampling prep Prepare for analysis (e.g., dissolve in mobile phase) sampling->prep hplc HPLC-UV Analysis prep->hplc lcms LC-MS/MS for unknown peaks hplc->lcms If new peaks appear data_analysis Compare chromatograms, quantify purity, and identify degradants hplc->data_analysis lcms->data_analysis

Caption: Workflow for a stability study of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Amino-4-chloropyridin-3-ol and 2-Amino-4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted pyridines are pivotal building blocks. Their reactivity profile dictates their utility in the synthesis of novel compounds with desired pharmacological or material properties. This guide provides a comparative analysis of the chemical reactivity of 2-Amino-4-chloropyridin-3-ol and 2-Amino-4-chloropyridine, focusing on their electronic properties and susceptibility to nucleophilic and electrophilic substitution reactions. While direct comparative experimental data is limited, this guide extrapolates from established principles of organic chemistry and available data on analogous structures to provide a predictive overview of their reactivity.

Physicochemical Properties

A foundational understanding of the intrinsic properties of each molecule is crucial for predicting their chemical behavior. The introduction of a hydroxyl group at the 3-position in this compound is expected to significantly influence its electronic distribution and, consequently, its reactivity, as compared to 2-Amino-4-chloropyridine.

PropertyThis compound2-Amino-4-chloropyridine
Molecular Formula C₅H₅ClN₂OC₅H₅ClN₂
Molecular Weight 144.56 g/mol 128.56 g/mol
Predicted pKa Data not available5.72 ± 0.11[1]
Appearance Solid (predicted)White to light brown crystalline powder
Melting Point Data not available129-133 °C

Theoretical Comparison of Reactivity

The reactivity of a substituted pyridine is primarily governed by the electronic effects of its substituents. These effects can be broadly categorized into inductive and resonance effects, which modulate the electron density of the pyridine ring and influence the stability of reaction intermediates.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing chloropyridines. The pyridine nitrogen atom is inherently electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

2-Amino-4-chloropyridine: The amino group at the 2-position is an electron-donating group (EDG) through resonance and electron-withdrawing through induction. The chlorine atom at the 4-position is an electron-withdrawing group (EWG) through induction and weakly electron-donating through resonance. The strong activation of the 4-position by the ring nitrogen makes it susceptible to nucleophilic attack. The amino group, being a strong activating group, can further influence the electron density of the ring.

This compound: The hydroxyl group at the 3-position is a strong electron-donating group through resonance and electron-withdrawing through induction. Its presence is expected to have a significant impact on the reactivity of the 4-position.

  • Reactivity Prediction: The hydroxyl group at the 3-position in this compound is expected to increase the electron density of the pyridine ring through its strong +R effect. This increased electron density at the 4-position would likely decrease the electrophilicity of the carbon atom bearing the chlorine, thus deactivating the ring towards nucleophilic aromatic substitution compared to 2-Amino-4-chloropyridine. The stabilization of the Meisenheimer intermediate, a key factor in SNAr reactions, would be less favorable due to increased electron-electron repulsion.

Predicted SNAr reactivity comparison.
Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of strong electron-donating groups can facilitate such reactions.

2-Amino-4-chloropyridine: The amino group at the 2-position is a strong activating group and an ortho-, para-director. However, the deactivating effect of the ring nitrogen and the chloro group makes electrophilic substitution challenging.

This compound: The hydroxyl group at the 3-position is a very strong activating group and an ortho-, para-director. The combined activating and directing effects of the amino and hydroxyl groups would significantly increase the nucleophilicity of the pyridine ring.

  • Reactivity Prediction: this compound is predicted to be significantly more reactive towards electrophilic aromatic substitution than 2-Amino-4-chloropyridine. The synergistic electron-donating effects of the amino and hydroxyl groups would overcome the deactivating effect of the ring nitrogen and the chloro substituent. The most likely positions for electrophilic attack would be the 5- and 6-positions, directed by the powerful activating groups.

Predicted EAS reactivity comparison.

Experimental Protocols

While direct comparative experimental data is not available, the following are generalized protocols for nucleophilic aromatic substitution on chloropyridines that can be adapted for a comparative study.

General Protocol for Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general procedure for the reaction of a chloropyridine with an amine nucleophile.

Materials:

  • 2-Amino-4-chloropyridine or this compound (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) (1.5-2.0 equiv)

  • Solvent (e.g., DMF, DMSO, NMP, or an alcohol)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the chloropyridine, the amine nucleophile, the base, and the solvent.

  • Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

General experimental workflow for amination.

Conclusion

Based on fundamental electronic principles, this compound and 2-Amino-4-chloropyridine are predicted to exhibit distinct reactivity profiles. The presence of the electron-donating hydroxyl group in this compound is expected to decrease its reactivity towards nucleophilic aromatic substitution at the 4-position while significantly enhancing its reactivity towards electrophilic aromatic substitution, compared to 2-Amino-4-chloropyridine.

It is imperative for researchers to recognize that these are predictions based on established chemical theory. Experimental validation is essential to confirm these hypotheses and to quantify the differences in reactivity. The provided experimental protocol offers a starting point for such a comparative study. The insights gained from such an investigation will be invaluable for the rational design of synthetic routes to novel and complex pyridine-based molecules in drug discovery and materials science.

References

The Pivotal Role of Substitution in 2-Aminopyridinol Analogs: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of substituted 2-aminopyridinol derivatives, focusing on their activity as kinase inhibitors. The 2-aminopyridinol core, which exists in tautomeric equilibrium with the 2-aminopyridinone form, has proven to be a versatile scaffold in the design of potent and selective kinase inhibitors.

This guide will delve into the specific substitutions that enhance or diminish inhibitory activity, supported by quantitative data and detailed experimental methodologies. We will explore the SAR of these compounds in the context of Interleukin-2 inducible T-cell kinase (Itk) inhibition, a key target in the treatment of autoimmune and allergic diseases.

Structure-Activity Relationship of 3-Aminopyrid-2-one Derivatives as Itk Inhibitors

The discovery of 3-aminopyrid-2-one derivatives as potent and selective Itk inhibitors provides a clear case study for SAR analysis.[1] The optimization of this series was guided by structure-based design, starting from a de novo generated fragment.[1] Key insights into the SAR are summarized below.

Table 1: Impact of Substitutions at the 3-Amino Position on Itk Inhibitory Activity
Compound IDR Group (at 3-amino position)Itk Kᵢ (nM)
1a Methyl>10000
1b Phenyl2000
1c 4-Fluorophenyl800
1d 3-Hydroxyphenyl300
1e 3-Methoxyphenyl250

Data sourced from a study on 3-aminopyrid-2-one Itk inhibitors.[1]

As evidenced in Table 1, the substituent at the 3-amino position plays a crucial role in determining the inhibitory potency. A simple methyl group is insufficient for significant activity, whereas the introduction of an aromatic ring, such as a phenyl group, dramatically improves potency. Further substitution on the phenyl ring with electron-withdrawing (fluoro) or hydrogen-bond donating/accepting groups (hydroxyl, methoxy) leads to a progressive increase in inhibitory activity. The 3-hydroxyphenyl and 3-methoxyphenyl substitutions were particularly effective, suggesting a key interaction in the kinase active site.

Table 2: Influence of Substitutions at the 5-Position of the Pyridone Ring on Itk Inhibition and Selectivity
Compound IDR¹ Group (at 5-position)R² Group (at 3-amino)Itk Kᵢ (nM)Related Kinase Kᵢ (nM)
2a H3-Methoxyphenyl250>10000
2b Methyl3-Methoxyphenyl1005000
2c Thiazol-2-yl3-Methoxyphenyl15800
2d 4-Methylthiazol-2-yl3-Methoxyphenyl7500

Data sourced from a study on 3-aminopyrid-2-one Itk inhibitors.[1]

Table 2 highlights the importance of the 5-position of the pyridone ring for both potency and selectivity. While a hydrogen atom at this position results in a moderately potent compound, the introduction of a methyl group enhances activity. A significant leap in potency and selectivity is achieved by introducing a heteroaromatic ring system, such as thiazole. The addition of a methyl group to the thiazole ring further optimizes the interaction, leading to a compound with a Kᵢ of 7 nM for Itk.[1] This demonstrates that the 5-position is critical for achieving selectivity over related kinases.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR analysis.

Enzymatic Kinase Assay (Itk Inhibition)

The inhibitory activity of the compounds against Itk was determined using a competitive displacement assay. The assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

  • Materials: Recombinant human Itk enzyme, fluorescent tracer, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), and test compounds.

  • Procedure:

    • Test compounds were serially diluted in DMSO and then further diluted in assay buffer.

    • The kinase, tracer, and test compound were incubated together in a microplate for a specified period (e.g., 60 minutes) at room temperature.

    • The fluorescence polarization was measured using a suitable plate reader.

    • The IC₅₀ values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.

    • Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Kinase Selectivity Profiling

To assess the selectivity of the inhibitors, they were tested against a panel of related kinases using similar enzymatic assay protocols as described for Itk. The specific enzymes and assay conditions were optimized for each kinase.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR findings for the 3-aminopyrid-2-one scaffold as Itk inhibitors.

Caption: SAR of 3-aminopyrid-2-one Itk inhibitors.

Conclusion

The structure-activity relationship of substituted 2-aminopyridinols, exemplified by the 3-aminopyrid-2-one series of Itk inhibitors, underscores the critical role of specific substitutions in achieving high potency and selectivity. Aromatic substituents at the 3-amino position are essential for potent inhibition, while the introduction of heteroaromatic rings at the 5-position of the pyridone core is a key strategy for enhancing both potency and selectivity. These findings provide a valuable framework for the rational design of next-generation kinase inhibitors based on the 2-aminopyridinol scaffold.

References

A Researcher's Guide to the Spectroscopic Differentiation of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—is a critical step in pharmaceutical synthesis, quality control, and drug development. These structural isomers, while sharing the same molecular formula (C₅H₆N₂), exhibit distinct physical, chemical, and pharmacological properties. Consequently, robust analytical methods are required to differentiate them unequivocally. This guide provides a comparative overview of key spectroscopic techniques, supported by experimental data and detailed protocols, to aid researchers in this analytical challenge.

Spectroscopic Techniques at a Glance

Four principal spectroscopic methods are invaluable for the differentiation of aminopyridine isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing distinct patterns for each isomer.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques probe the characteristic vibrations of molecular bonds, offering a unique fingerprint for each isomer.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

The logical workflow for differentiating the isomers often involves a multi-technique approach for unambiguous identification.

cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Isomer Identification Unknown Unknown Aminopyridine Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR Vibrational Vibrational Spectroscopy (IR and Raman) Unknown->Vibrational MS Mass Spectrometry Unknown->MS Isomer2 2-Aminopyridine NMR->Isomer2 Compare Chemical Shifts & Coupling Isomer3 3-Aminopyridine NMR->Isomer3 Compare Chemical Shifts & Coupling Isomer4 4-Aminopyridine NMR->Isomer4 Compare Chemical Shifts & Coupling Vibrational->Isomer2 Compare Vibrational Frequencies Vibrational->Isomer3 Compare Vibrational Frequencies Vibrational->Isomer4 Compare Vibrational Frequencies MS->Isomer2 Confirm Molecular Weight & Fragmentation MS->Isomer3 Confirm Molecular Weight & Fragmentation MS->Isomer4 Confirm Molecular Weight & Fragmentation

Caption: General workflow for aminopyridine isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. The position of the amino group relative to the nitrogen atom in the pyridine ring creates a unique set of chemical shifts and coupling constants for the aromatic protons and carbons in each isomer.

Data Comparison: ¹H and ¹³C NMR Chemical Shifts

The chemical shifts (δ) are highly informative. For instance, in ¹H NMR, the proton ortho to the ring nitrogen is typically the most deshielded and appears furthest downfield. The symmetry of 4-aminopyridine results in a simpler spectrum compared to the other two isomers.

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Aminopyridine ~8.05 (H6), ~7.38 (H4), ~6.61 (H5), ~6.47 (H3), ~4.63 (NH₂)[1]~158.1, ~148.1, ~137.8, ~113.8, ~108.6[2]
3-Aminopyridine ~8.08 (H2), ~7.99 (H6), ~7.03 (H4), ~6.97 (H5), ~3.89 (NH₂)[3]~144.5, ~141.2, ~137.9, ~123.7, ~121.9
4-Aminopyridine ~7.99 (H2, H6), ~6.48 (H3, H5), ~6.03 (NH₂)[4]~150.3, ~149.8, ~109.1[5]

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aminopyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the isomeric structure by comparing with reference data.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The differences in symmetry and bond strengths among the aminopyridine isomers lead to distinct vibrational spectra. Key regions of interest include the N-H stretching of the amino group, C-N stretching, and the ring breathing modes.

Data Comparison: Key Vibrational Frequencies (cm⁻¹)
Vibrational Mode2-Aminopyridine3-Aminopyridine4-Aminopyridine
NH₂ Asymmetric Stretch ~3442~3420~3410
NH₂ Symmetric Stretch ~3300~3325~3240
NH₂ Scissoring ~1628 (Raman), ~1617 (IR)[6]~1620~1645[7]
Ring C-N Stretch ~1328[6]~1315~1310
Ring Breathing ~992~990~995

Note: Frequencies are approximate and can be influenced by the physical state (solid, liquid) and intermolecular interactions.

The logical process of using this data involves comparing the obtained spectra with reference spectra of the known isomers.

cluster_data Reference Data cluster_decision Comparison and Identification cluster_results Conclusion start Acquire Spectrum of Unknown Isomer decision1 Match with 2-AP data? start->decision1 data2AP 2-Aminopyridine ¹H: ~8.05, 7.38, 6.61, 6.47 ppm IR (NH₂): ~3442, 3300 cm⁻¹ decision2 Match with 3-AP data? decision3 Match with 4-AP data? data3AP 3-Aminopyridine ¹H: ~8.08, 7.99, 7.03, 6.97 ppm IR (NH₂): ~3420, 3325 cm⁻¹ data4AP 4-Aminopyridine ¹H: ~7.99 (2H), 6.48 (2H) ppm IR (NH₂): ~3410, 3240 cm⁻¹ decision1->decision2 No result2AP Identified as 2-Aminopyridine decision1->result2AP Yes decision2->decision3 No result3AP Identified as 3-Aminopyridine decision2->result3AP Yes result4AP Identified as 4-Aminopyridine decision3->result4AP Yes result_fail Inconclusive or Impure Sample decision3->result_fail No

Caption: Logical decision tree for isomer identification.

Experimental Protocols: Vibrational Spectroscopy

FT-IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the aminopyridine sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect an appropriate number of scans (e.g., 16-32) and subtract a background spectrum of air.

  • Analysis: Identify the characteristic absorption bands and compare them to reference spectra of the three isomers.

Raman Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto a microscope slide or into a capillary tube.

  • Data Acquisition: Position the sample under the laser beam of the Raman spectrometer. Select an appropriate laser wavelength (e.g., 785 nm) to minimize fluorescence.

  • Spectrum Collection: Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good quality spectrum.

  • Analysis: Analyze the positions and relative intensities of the Raman scattering peaks, comparing them with known standards for the aminopyridine isomers.

Mass Spectrometry (MS)

While all three isomers have the same nominal molecular weight (94 g/mol ), mass spectrometry can be a valuable confirmatory tool. High-resolution MS can confirm the elemental composition. Furthermore, fragmentation patterns, obtained through techniques like tandem mass spectrometry (MS/MS), may show subtle differences that can aid in differentiation, although these differences can sometimes be minimal.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the aminopyridine sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[8]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for these polar molecules, which will primarily generate the protonated molecule [M+H]⁺ at m/z 95.[8]

  • Mass Analysis: Acquire the full scan mass spectrum to confirm the molecular weight.

  • Fragmentation (Optional): To obtain structural information, perform a product ion scan on the precursor ion (m/z 95). The resulting fragmentation pattern can be compared against library data or theoretical fragmentation pathways for each isomer.

Conclusion

The differentiation of aminopyridine isomers is reliably achieved through a combination of modern spectroscopic techniques. NMR spectroscopy offers the most definitive data for structural elucidation through its distinct chemical shifts and coupling patterns. Vibrational spectroscopy (IR and Raman) provides characteristic molecular fingerprints that are excellent for rapid identification and quality control. Mass spectrometry serves as a powerful tool for confirming molecular weight and can provide supplementary structural data through fragmentation analysis. For researchers in drug development and related fields, a multi-faceted approach utilizing these methods ensures the unambiguous identification of the correct aminopyridine isomer, safeguarding the integrity and quality of their scientific work.

References

A Comparative Analysis of the Biological Activity of Chloropyridine Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the three positional isomers of chloropyridine: 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine. While these molecules are foundational scaffolds in medicinal chemistry and agrochemistry, direct comparative data on their intrinsic biological activities are often application-specific and not always widely published. This document synthesizes available data, focusing on cytotoxicity and genotoxicity, and discusses their broader roles as precursors to a vast array of biologically active compounds.

Introduction to Chloropyridine Isomers

Chloropyridines are heterocyclic aromatic compounds consisting of a pyridine ring substituted with one chlorine atom. The position of the chlorine atom on the pyridine ring—at position 2, 3, or 4—defines the isomer and significantly influences its chemical reactivity, physical properties, and, consequently, its biological activity. These isomers serve as critical building blocks in the synthesis of pharmaceuticals, including antihistamines and anticancer agents, as well as agrochemicals like fungicides and herbicides.[1][2][3] Understanding the distinct biological profiles of each isomer is crucial for synthetic strategy and drug design.

The core structural differences between the isomers dictate how they interact with biological targets. This concept, known as a structure-activity relationship (SAR), is a fundamental principle in medicinal chemistry.

cluster_isomers Chloropyridine Positional Isomers cluster_target Biological Interaction cluster_activity Resulting Activity iso2 2-Chloropyridine target Biological Target (e.g., Enzyme, Receptor) iso2->target Interaction A iso3 3-Chloropyridine iso3->target Interaction B iso4 4-Chloropyridine iso4->target Interaction C activity Differential Biological Activity (e.g., Cytotoxicity, Inhibition) target->activity

Caption: Structure-Activity Relationship of Chloropyridine Isomers.

Comparative Biological Activity Data

Direct comparative studies across all three isomers are limited. The most definitive data found pertains to the differential cytotoxicity and genotoxicity of 2- and 3-chloropyridine.

Cytotoxicity and Genotoxicity

A key study investigated the effects of 2-chloropyridine and 3-chloropyridine on cultured V(3) Chinese hamster cells. The results highlight a stark difference based on the chlorine position.[4]

IsomerConcentration Range (µg/mL)Observed CytotoxicityObserved Clastogenicity (Chromosomal Aberrations)Reference
2-Chloropyridine 400 - 3200Non-cytotoxicNon-clastogenic[4]
3-Chloropyridine 400 - 3200Dose-dependent cytotoxicityDose-dependent clastogenicity[4]

Interestingly, the study also found that the presence of pyridine N-oxide, a potential metabolite, reversed these effects. When pyridine N-oxide was added, 2-chloropyridine became cytotoxic and clastogenic, while the toxicity of 3-chloropyridine was mitigated.[4] This suggests that the metabolic fate of these isomers is a critical determinant of their biological hazard.

Further studies noted that 3-chloropyridine can induce gene mutations and chromosomal aberrations in mouse lymphoma L5178Y cells.[5]

Role as Precursors in Drug and Agrochemical Synthesis

While the intrinsic activity of the parent chloropyridines is noteworthy, their primary importance lies in their role as versatile intermediates. The position of the chlorine atom dictates the synthetic routes and the final structure of more complex, highly active molecules.

cluster_isomers Chloropyridine Isomers (Precursors) cluster_products Classes of Biologically Active Products cp2 2-Chloropyridine fungicides Fungicides (e.g., Pyrithione) cp2->fungicides via substitution insecticides Insecticides (e.g., Pyripropoxyfen) cp2->insecticides antihistamines Antihistamines (e.g., Pheniramine) cp2->antihistamines antiarrhythmics Antiarrhythmics (e.g., Disopyramide) cp2->antiarrhythmics cp3 3-Chloropyridine agrochemicals General Agrochemicals cp3->agrochemicals versatile intermediate pharma General Pharmaceuticals cp3->pharma cp4 4-Chloropyridine antibiotics Antibiotics (e.g., Cephapirin) cp4->antibiotics via substitution

Caption: Synthetic pathways from chloropyridine isomers to active compounds.
  • 2-Chloropyridine is a precursor for several commercial products, including the fungicide pyrithione and the antihistamine pheniramine.[3] Its derivatives have also been explored for antibacterial and antifungal activities.[6]

  • 3-Chloropyridine is a widely used building block for both pharmaceuticals and agrochemicals due to its specific reactivity in coupling reactions like Suzuki and Ullmann reactions.[2][7][8]

  • 4-Chloropyridine serves as an intermediate in the synthesis of molecules like cephapirin, a cephalosporin antibiotic.[9] Its N-oxide derivative is also a valuable building block for anti-inflammatory and antimicrobial agents.[10]

Experimental Protocols

Reproducibility and standardization are paramount in comparing biological activities. Below are outlines of key experimental methodologies relevant to the data presented.

Cytotoxicity and Clastogenicity Assay (as per Reifferscheid et al., 1995)

This protocol provides a general framework based on the methodology used to assess the cytotoxicity of 2- and 3-chloropyridine.[4]

  • Cell Culture: V(3) cells, a subline of Chinese hamster lung cells (V79), are cultured in a suitable medium (e.g., MEM) supplemented with fetal calf serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Chloropyridine isomers are dissolved in a suitable solvent (e.g., culture medium or DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations (e.g., 400 to 3200 µg/mL).

  • Exposure: Cells are seeded in culture plates and allowed to attach. The medium is then replaced with medium containing the various concentrations of the test compound. A negative control (solvent only) is included.

  • Cytotoxicity Assessment (Colony Forming Ability): After a defined exposure period (e.g., 2 hours), the cells are washed, trypsinized, and re-seeded at a low density. They are cultured for a period of time (e.g., 6 days) to allow for colony formation. Colonies are then fixed, stained (e.g., with Giemsa solution), and counted. Cytotoxicity is expressed as the reduction in colony-forming ability relative to the negative control.

  • Clastogenicity Assessment (Chromosomal Aberration Analysis): Following compound exposure, a mitotic arrest agent (e.g., colcemid) is added to the cultures to accumulate cells in metaphase. Cells are then harvested, treated with a hypotonic solution, and fixed. Chromosome preparations are made on microscope slides, stained, and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

General Workflow for In Vitro Cytotoxicity Screening (e.g., MTT Assay)

For broader screening, colorimetric assays like the MTT assay are commonly employed to determine a compound's effect on cell viability.

start Start step1 1. Seed Cells in 96-well plate start->step1 step2 2. Add Isomer Dilutions (2-, 3-, 4-chloropyridine) step1->step2 Allow cells to adhere step3 3. Incubate (e.g., 24-72 hours) step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Incubate (allow formazan formation) step4->step5 step6 6. Solubilize Formazan (add DMSO or other solvent) step5->step6 step7 7. Measure Absorbance (e.g., at 570 nm) step6->step7 step8 8. Data Analysis (Calculate % viability, IC50) step7->step8 end End step8->end

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion

The biological activity of chloropyridine positional isomers is highly dependent on the location of the chlorine atom on the pyridine ring. Experimental data clearly demonstrates that 3-chloropyridine exhibits significant dose-dependent cytotoxicity and clastogenicity, whereas 2-chloropyridine is largely inactive under similar conditions.[4] Data for 4-chloropyridine in direct comparative assays is less available in public literature.

The primary value of all three isomers lies in their role as versatile chemical intermediates. They provide the foundational scaffolds for a multitude of active pharmaceutical ingredients and agrochemicals, where the isomer choice is a critical decision in the synthetic design to achieve the desired biological effect. For researchers in drug development, while the parent molecules may have distinct toxicological profiles, their true potential is unlocked through further chemical modification. Future research focusing on direct, side-by-side quantitative comparisons (e.g., enzyme inhibition, receptor binding affinity) of all three isomers against a panel of biological targets would provide invaluable data for the medicinal chemistry community.

References

Unlocking Reactivity: A Comparative Guide to the Reaction Kinetics of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount for predicting molecular behavior and optimizing synthetic pathways. This guide provides a comparative analysis of the reaction kinetics of various substituted aminopyridines, supported by experimental data, to illuminate the impact of substituents on their reactivity.

The introduction of different functional groups to the aminopyridine scaffold significantly alters the electron density of the pyridine ring and the nucleophilicity of the amino group. These electronic modifications have a profound effect on the rates of chemical reactions. This guide focuses on the well-studied nucleophilic catalysis of ester hydrolysis by substituted 2-aminopyridines, a reaction that serves as a valuable model for understanding their intrinsic reactivity.

Comparative Kinetic Data: Catalysis of Ester Hydrolysis

The following table summarizes the second-order rate constants (k₂) for the hydrolysis of p-nitrophenyl acetate and 2,4-dinitrophenyl acetate, catalyzed by a series of substituted 2-aminopyridines. The data clearly demonstrates the electronic influence of substituents on the catalytic efficiency of the aminopyridine.

Substituent (at position 5)CatalystSubstratek₂ (L mol⁻¹ s⁻¹)
-NO₂2-Amino-5-nitropyridinep-Nitrophenyl acetate0.011
-Cl2-Amino-5-chloropyridinep-Nitrophenyl acetate0.042
-H2-Aminopyridinep-Nitrophenyl acetate0.13
-NO₂2-Amino-5-nitropyridine2,4-Dinitrophenyl acetate1.1
-Cl2-Amino-5-chloropyridine2,4-Dinitrophenyl acetate4.2
-H2-Aminopyridine2,4-Dinitrophenyl acetate12.5

Data sourced from: Deady, L. W., & Finlayson, W. L. (1983). Catalysis by α-Substituted Pyridines in the Hydrolysis of Aryl Acetates and Acetic Anhydride. Australian Journal of Chemistry, 36, 1951-6.

The trend observed in the data is consistent with the principles of physical organic chemistry. Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), decrease the nucleophilicity of the exocyclic amino group and the basicity of the ring nitrogen, leading to a lower catalytic activity compared to the unsubstituted 2-aminopyridine. The more reactive substrate, 2,4-dinitrophenyl acetate, with a better leaving group, exhibits significantly higher reaction rates with all catalysts.

Experimental Protocol: Kinetic Measurements of Ester Hydrolysis

The following is a detailed methodology for determining the kinetic parameters for the aminopyridine-catalyzed hydrolysis of aryl acetates, based on the protocols typically employed in such studies.

1. Materials and Reagents:

  • Substituted 2-aminopyridines (e.g., 2-aminopyridine, 2-amino-5-chloropyridine, 2-amino-5-nitropyridine)

  • Aryl acetate substrate (e.g., p-nitrophenyl acetate, 2,4-dinitrophenyl acetate)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Acetonitrile (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

2. Preparation of Solutions:

  • Buffer Solution: Prepare a stock solution of the desired buffer at the required pH and ionic strength.

  • Catalyst Stock Solutions: Prepare stock solutions of each substituted aminopyridine in acetonitrile at a known concentration (e.g., 0.1 M).

  • Substrate Stock Solution: Prepare a stock solution of the aryl acetate in acetonitrile at a known concentration (e.g., 0.01 M).

3. Kinetic Measurements:

  • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the phenolate product (e.g., 400 nm for p-nitrophenolate).

  • Equilibrate the buffer solution in a quartz cuvette to the desired reaction temperature (e.g., 25 °C) using the thermostatted cuvette holder.

  • Add a known volume of the aminopyridine catalyst stock solution to the cuvette containing the buffer to achieve the desired final catalyst concentration.

  • Initiate the reaction by adding a small volume of the aryl acetate stock solution to the cuvette. The final substrate concentration should be significantly lower than the catalyst concentration to ensure pseudo-first-order conditions.

  • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

4. Data Analysis:

  • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the aminopyridine catalyst.

  • This procedure is repeated for each substituted aminopyridine and substrate to obtain a comparative set of kinetic data.

Reaction Mechanism and Visualization

The catalytic hydrolysis of aryl acetates by aminopyridines is generally understood to proceed via a nucleophilic catalysis pathway. The reaction involves the initial nucleophilic attack of the aminopyridine on the ester's carbonyl group to form a tetrahedral intermediate. This is followed by the expulsion of the phenoxide leaving group to form an acyl-pyridinium intermediate, which is then rapidly hydrolyzed by water to release the carboxylic acid and regenerate the aminopyridine catalyst.

Nucleophilic_Catalysis_Pathway cluster_0 Reaction Pathway Aminopyridine Aminopyridine Tetrahedral_Intermediate Tetrahedral_Intermediate Aminopyridine->Tetrahedral_Intermediate + Aryl Acetate Aryl_Acetate Aryl_Acetate Aryl_Acetate->Tetrahedral_Intermediate Acyl_Pyridinium Acyl_Pyridinium Tetrahedral_Intermediate->Acyl_Pyridinium - Phenolate Carboxylic_Acid Carboxylic_Acid Acyl_Pyridinium->Carboxylic_Acid + H₂O Carboxylic_Acid->Aminopyridine Regeneration Phenolate Phenolate

Caption: Nucleophilic catalysis pathway for aminopyridine-catalyzed ester hydrolysis.

The provided experimental data and mechanistic framework offer a solid foundation for understanding and predicting the reactivity of substituted aminopyridines. This knowledge is crucial for the rational design of catalysts, the development of synthetic methodologies, and the optimization of reaction conditions in various chemical and pharmaceutical applications.

Comparative Antifungal Efficacy of Novel Pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal activity of two promising classes of pyridine derivatives: Pyridine Carboxamides and 1,2,4-Triazole-substituted Pyridines. This document summarizes key experimental data, details the methodologies for antifungal evaluation, and illustrates a relevant fungal signaling pathway targeted by these compounds.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal activities of representative Pyridine Carboxamide and 1,2,4-Triazole-substituted Pyridine derivatives against a panel of pathogenic fungi are summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in μg/mL, highlights the potency and spectrum of activity for each class of compounds.

Compound ClassDerivativeBotrytis cinerea (MIC in μg/mL)Stemphylium lycopersici (MIC in μg/mL)Fusarium oxysporum (MIC in μg/mL)Candida albicans (MIC in μg/mL)Reference
Pyridine Carboxamide 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)>50 (inhibition rate of 75.3% at 50 mg/L)Not ReportedNot ReportedNot Reported[1]
1,2,4-Triazole Pyridine 4-((5-(2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5a)81.3% inhibition at 50 mg/L85.2% inhibition at 50 mg/L83.7% inhibition at 50 mg/LNot Reported[2]
Pyridine Derivative PYRNot ReportedNot ReportedNot Reported12.5[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

In Vitro Antifungal Activity Assay (Pyridine Carboxamides)[1]
  • Fungal Strains: Eight plant pathogenic fungi, including Botrytis cinerea, were used.

  • Culture Medium: Potato dextrose agar (PDA) was used for fungal growth.

  • Compound Preparation: The synthesized pyridine carboxamide derivatives were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL to create stock solutions.

  • Assay Procedure: The stock solutions were incorporated into the PDA medium to achieve a final concentration of 50 mg/L. Mycelial discs (5 mm diameter) of the test fungi, taken from the edge of a 3-day-old culture, were placed in the center of the PDA plates.

  • Incubation: The plates were incubated at 25 ± 1 °C for 48 to 72 hours.

  • Data Analysis: The diameter of the fungal colonies was measured, and the inhibition rate was calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the diameter of the colony in the control (PDA with DMSO) and T is the diameter of the colony in the treated plate. Thifluzamide was used as a positive control.

In Vivo Antifungal Activity Assay (1,2,4-Triazole Pyridines)[2]
  • Fungal Strains: Stemphylium lycopersici, Fusarium oxysporum sp. cucumerinum, and Botrytis cinerea were used.

  • Compound Preparation: The target compounds were dissolved in N,N-dimethylformamide (DMF) and diluted with water containing Tween-20 to the desired concentration.

  • Plant Material: Tomato plants (Lycopersicon esculentum) at the two-leaf stage were used for the B. cinerea assay.

  • Assay Procedure: The prepared compound solutions were sprayed onto the leaves of the host plants. After 24 hours, the treated leaves were inoculated with a mycelial suspension of the respective fungi.

  • Incubation: The inoculated plants were maintained in a greenhouse at 25 °C and 90% relative humidity.

  • Data Analysis: The percentage of disease inhibition was calculated based on the area of the disease spots on the treated leaves compared to the control group (sprayed with a solution of DMF and Tween-20 in water). Triadimefon was used as a positive control.

Mechanism of Action: Inhibition of Fungal Respiration

Pyridine carboxamides have been identified as potential inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (respiratory complex II).[1] Inhibition of SDH disrupts the fungus's ability to produce ATP, leading to cell death.

fungal_respiration_inhibition succinate Succinate sdh Succinate Dehydrogenase (SDH) (Complex II) succinate->sdh e- fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- qh2 Ubiquinol (QH2) sdh:e->qh2:w e- complex_iii Complex III qh2->complex_iii e- atp_synthesis ATP Synthesis complex_iii->atp_synthesis Proton Gradient pyridine_carboxamide Pyridine Carboxamide pyridine_carboxamide->sdh Inhibition

Caption: Inhibition of the fungal respiratory chain by pyridine carboxamides.

Mechanism of Action: Disruption of Ergosterol Biosynthesis

Certain pyridine derivatives have been shown to target the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[4] Specifically, they are suggested to inhibit the enzyme lanosterol demethylase.

ergosterol_biosynthesis_inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol lanosterol_demethylase->ergosterol cell_membrane Fungal Cell Membrane (Disrupted Integrity) lanosterol_demethylase->cell_membrane Incorporation ergosterol->cell_membrane pyridine_derivative Pyridine Derivative pyridine_derivative->lanosterol_demethylase Inhibition

Caption: Putative inhibition of ergosterol biosynthesis by pyridine derivatives.

References

A Comparative Guide to the Anticancer Properties of Novel Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a persistent demand for novel therapeutic agents that exhibit enhanced efficacy and reduced side effects. Aminopyridine scaffolds have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer properties. This guide provides a comparative analysis of novel aminopyridine compounds, assessing their performance against established anticancer agents and detailing the experimental methodologies used for their evaluation.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various novel aminopyridine and aminopyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of the potency of these compounds with standard chemotherapeutic drugs.

Table 1: Cytotoxic Activity of Aminopyridine Derivatives against Ovarian and Colorectal Cancer Cell Lines

Compound IDCancer Cell LineTarget/Mechanism of ActionIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
S3c A2780 (Ovarian)Multi-target15.57Cisplatin1.9 ± 0.2[1]
S3c A2780CISR (Cisplatin-Resistant Ovarian)Multi-target11.52Cisplatin47.3 ± 2.1[1][2]
S5b A2780CISR (Cisplatin-Resistant Ovarian)Multi-target-Cisplatin47.3 ± 2.1[2]
S6c A2780CISR (Cisplatin-Resistant Ovarian)Multi-target-Cisplatin47.3 ± 2.1[2]
4a HCT 116 (Colorectal)β-catenin inhibitor3.7 - 8.1Cisplatin15.6 ± 5.3[3]
4b HCT 116 (Colorectal)β-catenin inhibitor3.7 - 8.1Cisplatin15.6 ± 5.3[3]
4c HCT 116 (Colorectal)β-catenin inhibitor3.7 - 8.1Cisplatin15.6 ± 5.3[3]
4d HCT 116 (Colorectal)β-catenin inhibitor3.7 - 8.1Cisplatin15.6 ± 5.3[3]
4a-d HT29 (Colorectal)β-catenin inhibitor3.27 - 7.7--

Table 2: Cytotoxic Activity of Cyanopyridone and Pyridopyrimidine Derivatives against Breast and Liver Cancer Cell Lines

Compound IDCancer Cell LineTarget/Mechanism of ActionIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
5a MCF-7 (Breast)VEGFR-2/HER-2 inhibitor1.77 ± 0.10Doxorubicin2.50 - 8.306[4][5][6]
5e MCF-7 (Breast)VEGFR-2/HER-2 inhibitor1.39 ± 0.08Doxorubicin2.50 - 8.306[4][5][6]
5a HepG2 (Liver)VEGFR-2/HER-2 inhibitor2.71 ± 0.15Doxorubicin>20 (24h)[4][6]
6b HepG2 (Liver)VEGFR-2/HER-2 inhibitor2.68Doxorubicin>20 (24h)[4][6]

Table 3: Inhibitory Activity of Aminopyrimidine Derivatives against Specific Kinases

Compound ClassTarget KinaseIC50 Range (nM)Comparator DrugComparator TargetComparator IC50 (nM)Reference
Anilino and bis-anilinopyrimidinesEGFR, c-KIT, VEGFR, PDGFR, Akt, AURKALow nanomolarGefitinibEGFR13.06 - 77.26[7]
Pyrazolopyridine derivativeRET kinase-SelpercatinibRET-
Imidazopyridine-based moleculesVarious kinases-CrizotinibALK24[8]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by these novel compounds and the experimental workflows used to assess their efficacy is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these key aspects.

Signaling Pathway Diagrams

EGFR_VEGFR_Signaling_Pathway Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR2 VEGFR-2 Ligand_VEGF->VEGFR2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Aminopyridine Novel Aminopyridine Compound Aminopyridine->EGFR Aminopyridine->VEGFR2 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by novel aminopyridine compounds.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with Novel Aminopyridine Compounds & Comparators start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot (Protein Expression) treatment->western data Data Analysis: IC50 Determination, Pathway Modulation mtt->data apoptosis->data western->data

Caption: General experimental workflow for assessing anticancer properties.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. This section outlines the key experimental protocols cited in the evaluation of novel aminopyridine compounds.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the novel aminopyridine compounds and comparator drugs in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) in a cell population.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with the desired compounds for a specified time. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS) and centrifuge at 300 x g for 5 minutes. Repeat this wash step once.[10]

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Set up dot plots to visualize forward scatter (FSC) versus side scatter (SSC) to gate on the cell population of interest. Acquire data for a sufficient number of events (e.g., 10,000-20,000).[10]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to identify the protein of interest. This allows for the assessment of protein expression levels and post-translational modifications, such as phosphorylation, which are key indicators of signaling pathway activation.

Protocol:

  • Protein Extraction: After treatment with the compounds, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, total EGFR, p-Akt, total Akt, β-actin) overnight at 4°C with gentle shaking.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.[11]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin) to compare protein levels between samples.

References

In Vitro Performance of 2-Aminopyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro biological activities of various derivatives based on the 2-aminopyridine scaffold. Due to a lack of extensive research on 2-Amino-4-chloropyridin-3-ol, this guide focuses on structurally related and well-studied analogs, including chlorinated 2-aminopyridine and 2-aminopyrimidine derivatives. The data presented herein is compiled from multiple studies to facilitate a clear comparison of their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.

The 2-aminopyridine core is a versatile scaffold in medicinal chemistry, known for its role in the development of a wide range of therapeutic agents.[1] Modifications to this structure, such as halogenation and the introduction of various substituents, have led to the discovery of compounds with significant biological activities. This guide summarizes key quantitative data from in vitro evaluations of these derivatives, details the experimental protocols used, and provides visual representations of the experimental workflows.

Comparative In Vitro Activity

The following tables summarize the in vitro biological activities of different classes of 2-aminopyridine and 2-aminopyrimidine derivatives from various studies.

Table 1: Antimicrobial Activity of 2-Amino-4-chloropyridine Schiff Base Derivatives
Compound IDTest OrganismZone of Inhibition (mm)
3b Staphylococcus aureus18
Bacillus cereus16
Escherichia coli15
Aspergillus flavus14
3c Staphylococcus aureus17
Bacillus cereus15
Escherichia coli14
Aspergillus flavus13
3d Staphylococcus aureus16
Bacillus cereus14
Escherichia coli13
Aspergillus flavus12
3f Staphylococcus aureus15
Bacillus cereus13
Escherichia coli12
Aspergillus flavus11
3g Staphylococcus aureus14
Bacillus cereus12
Escherichia coli11
Aspergillus flavus10

Data sourced from a study on new Schiff bases of 2-amino-4-chloropyridine derivatives.[2] The results indicate that compounds 3b, 3c, 3d, 3f, and 3g exhibited significant biological activity against the tested microorganisms.[2]

Table 2: Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives
Compound IDCell LineEC50 (µM)
1 HCT116209.17 ± 1.23
MCF7221.91 ± 1.37
6 HCT11689.24 ± 1.36
MCF789.37 ± 1.17

Data from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[3] Compound 6, which features a bromophenyl piperazine moiety, demonstrated the highest anticancer activity on both HCT116 and MCF7 cell lines.[3]

Table 3: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives
Compound IDIC50 (µM)
8 72.0 ± 6.20
9 126.43 ± 6.16
22 300.25 ± 12.5
23 257.0 ± 4.18
24 2.8 ± 0.10
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16

This table presents data from an in vitro study on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors.[4] Compound 24 showed activity significantly superior to the standard inhibitor.[4]

Table 4: Carbonic Anhydrase Inhibitory Activity of 2-Amino-3-cyanopyridine Derivatives
Compound IDhCA I Ki (µM)hCA II Ki (µM)
7b -2.56
7d 2.84-

Ki values for novel 2-amino-3-cyanopyridine derivatives against human carbonic anhydrase isoforms I and II.[5] Compound 7d was the most effective inhibitor of hCA I, while compound 7b showed the highest inhibition of hCA II.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Activity Assay (Agar-Well Diffusion Method)

The in vitro antimicrobial activity of the synthesized 2-amino-4-chloropyridine derivatives was evaluated using the agar-well diffusion method.[2] Bacterial strains (Staphylococcus aureus, Bacillus cereus, Bacillus licheniformis, Escherichia coli, Acetobacter sp., and Pseudomonas aeruginosa) and fungal strains (Penicillium expansum, Aspergillus flavus, and Pichia anomola) were used.[2] The microbial cultures were evenly spread on sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi. Wells of 6 mm diameter were made in the agar plates using a sterile cork borer. The test compounds were dissolved in DMSO to a concentration of 10 mg/mL. Each well was loaded with 100 µL of the respective compound solution. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each well was measured in millimeters.

Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the 2-amino-4-chloro-pyrimidine derivatives was determined against HCT116 (human colon colorectal) and MCF7 (human breast cancer) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] The cells were seeded in 96-well plates and incubated for 24 hours. The test compounds were then added at various concentrations, and the plates were incubated for another 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The half-maximal effective concentration (EC50) was calculated from the dose-response curves.[3]

β-Glucuronidase Inhibition Assay

The β-glucuronidase inhibitory activity of the 2-aminopyrimidine derivatives was measured spectrophotometrically. The assay mixture contained 185 µL of 0.1 M acetate buffer, 5 µL of the test compound solution (dissolved in 100% DMSO), and 10 µL of the enzyme solution (1 U/well).[6] This mixture was incubated at 37°C for 30 minutes. The reaction was initiated by adding 50 µL of 0.4 mM p-nitrophenyl-β-D-glucuronide as the substrate. The absorbance of the p-nitrophenol produced was measured at 405 nm using a microplate reader. D-saccharic acid 1,4-lactone was used as the standard inhibitor. The percentage of inhibition was calculated, and the IC50 values were determined from dose-response curves.[6]

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of the 2-amino-3-cyanopyridine derivatives on human carbonic anhydrase I and II (hCA I and hCA II) were determined. The activity of these isoenzymes was assayed by following the hydration of CO2. The assay solution contained Tris-HCl buffer, and the enzymatic reaction was initiated by the addition of a CO2-saturated solution. The pH change due to the formation of carbonic acid was monitored. The inhibitory effects of the compounds were determined by adding various concentrations of the compounds to the assay solution and measuring the residual enzyme activity. The Ki values were calculated from dose-response curves.[5]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro assays described above.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Microbial Culture (Bacteria/Fungi) Inoculation Inoculate Plates with Microbial Culture Culture->Inoculation Plates Prepare Agar Plates (Nutrient/Potato Dextrose) Plates->Inoculation Compounds Dissolve Compounds in DMSO Loading Load Compounds into Wells Compounds->Loading Wells Create Wells in Agar Inoculation->Wells Wells->Loading Incubation Incubate Plates Loading->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement

Caption: Workflow for the Agar-Well Diffusion Antimicrobial Assay.

Anticancer_Activity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Compound Dilutions Compound_Prep->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Measure_Abs Measure Absorbance Solubilize->Measure_Abs Calculate_EC50 Calculate EC50 Measure_Abs->Calculate_EC50

Caption: Workflow for the MTT-based Anticancer Activity Assay.

Enzyme_Inhibition_Workflow cluster_incubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis Mix_Components Mix Buffer, Test Compound, and Enzyme Solution Incubate_30min Incubate at 37°C for 30 min Mix_Components->Incubate_30min Add_Substrate Add Substrate to Initiate Reaction Incubate_30min->Add_Substrate Measure_Absorbance Measure Absorbance of Product Spectrophotometrically Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: General Workflow for Spectrophotometric Enzyme Inhibition Assays.

References

comparative analysis of catalysts for C-N coupling with chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of N-aryl and N-alkyl pyridines is a cornerstone of modern medicinal chemistry. The carbon-nitrogen (C-N) bond formation with chloropyridines, which are often cost-effective starting materials, presents a significant challenge due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The choice of an appropriate catalyst is therefore paramount to achieving high yields and reaction efficiency. This guide provides an objective comparison of the leading catalytic systems for this transformation, focusing on palladium, nickel, and copper-based catalysts, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the C-N coupling of chloropyridines is dictated by the nature of the substrates, desired reaction conditions, and economic considerations. Palladium complexes, particularly those employed in Buchwald-Hartwig amination, are the most versatile and widely studied. Nickel catalysts have emerged as a cost-effective and powerful alternative, especially for challenging couplings. Copper-catalyzed Ullmann-type reactions, while historically requiring harsh conditions, have seen significant improvements with the development of new ligands and catalyst systems.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] The key to its success with less reactive aryl chlorides lies in the use of bulky, electron-rich phosphine ligands that facilitate the oxidative addition of the C-Cl bond to the palladium(0) center.[2]

Table 1: Comparative Performance of Palladium Catalyst Systems for C-N Coupling of Chloropyridines

Catalyst System (Pd Source / Ligand)Chloropyridine SubstrateAmine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃ / Xantphos2-Chloropyrimidine derivativesN-Aryl aminesNaOt-BuTolueneReflux735-82[2]1-2
RuPhos-precatalyst3-Bromo-2-aminopyridineMorpholineLiHMDSTHF6516~83[2]2
BrettPhos-precatalyst3-Bromo-2-aminopyridineCyclopentylamineLiHMDSTHF6516~78[2]2
Pd(OAc)₂ / XPhos2-Bromo-13α-estrone 3-methyl etherAnilineKOt-BuToluene150 (MW)0.17Good to Excellent[2]2
Nickel-Catalyzed Amination

Nickel-based catalysts offer a more economical alternative to palladium for the amination of aryl chlorides.[3] These systems have shown broad substrate scope, including various chloropyridine derivatives, and can be performed with air-stable precatalysts.[3][4]

Table 2: Performance of Nickel Catalyst Systems for C-N Coupling of Chloropyridines

Catalyst SystemChloropyridine SubstrateAmine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Ni(COD)₂ / DPPFChloropyridine derivativesPrimary & Secondary aminesNaOt-BuToluene1003-24Moderate to Excellent[3]5-10
NiCl₂(DME) / SIPr·HClChloroquinolineMorpholineNaOt-Bu2-Me-THF100394[4]3
Ni(COD)₂ / 1,10-phenanthrolineChloropyridine derivativesPrimary & Secondary aminesNaOt-BuToluene1003-24Moderate to Excellent[3]5-10
Copper-Catalyzed Ullmann-Type C-N Coupling

The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh reaction conditions.[5] Modern advancements, including the use of ligands and supported catalysts, have enabled these reactions to proceed under milder conditions.[6][7]

Table 3: Comparative Performance of Copper Catalyst Systems for C-N Coupling of 4-Chloropyridine

Catalyst SystemAmine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Supported Cu(I) on polyacrylate resin4-MethoxyanilineK₂CO₃Isopropyl alcoholReflux2464[7]2.7
CuI4-MethoxyanilineK₂CO₃Isopropyl alcoholReflux248[7]3.2
No Catalyst4-MethoxyanilineK₂CO₃Isopropyl alcoholReflux240[7]0

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic reactions.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine

This protocol is adapted from procedures for similar aminopyridine substrates.[2]

Materials:

  • 6-Chloropyridin-3-amine

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add 6-Chloropyridin-3-amine and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) for the specified time, monitoring the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Nickel-Catalyzed Amination of a Chloropyridine

This procedure is based on the amination of aryl chlorides.[3][9]

Materials:

  • Chloropyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Ni(COD)₂ (5 mol%) and DPPF (5 mol%) OR (DPPF)NiCl₂ (5 mol%)

  • Sodium tert-butoxide (1.5-2.0 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the nickel catalyst (or Ni(COD)₂ and ligand), base, and a stir bar to a Schlenk tube.

  • Add the chloropyridine and the amine.

  • Add degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Synthetic Procedure for Ullmann C-N Coupling of 4-Chloropyridine Derivatives

This procedure is for the coupling of 4-chloropyridine derivatives with anilines using a supported copper catalyst.[7]

Materials:

  • 4-Chloropyridine derivative (8.12 mmol)

  • Aniline derivative (9.74 mmol)

  • Anhydrous potassium carbonate (25 mmol)

  • Supported Cu(I) catalyst (100 mg, 0.22 mmol of Cu, 2.7 mol %)

  • Isopropyl alcohol (40 mL)

Procedure:

  • A mixture of the 4-chloropyridine derivative, aniline derivative, anhydrous potassium carbonate, and the supported Cu(I) catalyst is refluxed in isopropyl alcohol for 24 hours under open atmosphere conditions.[7]

  • After 24 hours, the reaction mixture is filtered to remove the catalyst and inorganic base.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel.

Catalytic Cycles and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can aid in understanding the reaction mechanisms and practical execution.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n PdII_complex L_nPd(II)(Ar)(Cl) Pd0->PdII_complex Oxidative Addition ArCl Ar-Cl (Chloropyridine) ArCl->Pd0 Amine R2NH (Amine) Amine->PdII_complex Base Base Base->PdII_complex Product Ar-NR2 PdII_amido L_nPd(II)(Ar)(NR2) PdII_complex->PdII_amido Ligand Exchange PdII_amido->Pd0 Regeneration of Pd(0) PdII_amido->Product Reductive Elimination

Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

Nickel_Amination_Cycle cluster_main Nickel-Catalyzed Amination Cycle Ni0 Ni(0)L_n NiII_complex L_nNi(II)(Ar)(Cl) Ni0->NiII_complex Oxidative Addition ArCl Ar-Cl (Chloropyridine) ArCl->Ni0 Amine R2NH (Amine) Amine->NiII_complex Base Base Base->NiII_complex Product Ar-NR2 NiII_amido L_nNi(II)(Ar)(NR2) NiII_complex->NiII_amido Amine Coordination & Deprotonation NiII_amido->Ni0 Regeneration of Ni(0) NiII_amido->Product Reductive Elimination

Caption: Proposed catalytic cycle for Nickel-catalyzed C-N coupling.

Ullmann_Coupling_Cycle cluster_main Ullmann-Type C-N Coupling Cycle CuI Cu(I)X Cu_amide Cu(I)NR2 CuI->Cu_amide Amide Formation Amine R2NH (Amine) Amine->CuI Base Base Base->CuI Cu_complex [Ar-Cu(III)(NR2)Cl] Cu_amide->Cu_complex Oxidative Addition ArCl Ar-Cl (Chloropyridine) ArCl->Cu_amide Product Ar-NR2 Cu_complex->CuI Regeneration of Cu(I) Cu_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for Copper-catalyzed Ullmann-type C-N coupling.

Experimental_Workflow cluster_workflow General Experimental Workflow for C-N Coupling start Start reagents Combine Chloropyridine, Amine, Base, Catalyst, and Ligand in a Schlenk Tube start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Anhydrous Solvent inert->solvent reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Quench, and Extract with Organic Solvent reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: A generalized experimental workflow for catalyzed C-N coupling reactions.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-4-chloropyridin-3-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4-chloropyridin-3-ol, a chlorinated pyridine derivative. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure. This compound, like similar chlorinated pyridines, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[1][3]

In the event of a spill, immediately evacuate the area. For small spills, use a non-combustible absorbent material like vermiculite or sand, and for large spills, contact your institution's Environmental Health and Safety (EHS) department.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[3][4]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous waste.[3]

    • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[3][5]

  • Waste Collection and Containerization:

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3][6]

    • The container must be made of a material compatible with the chemical.

    Table 2: Waste Container Specifications

Container AttributeSpecificationRationale
Material High-density polyethylene (HDPE) or other chemically resistant materialTo prevent degradation of the container.
Lid Tightly sealing screw capTo prevent leaks and evaporation.[1][5]
Labeling "Hazardous Waste," chemical name ("this compound"), and associated hazards (e.g., Toxic, Irritant).[3]For clear identification and safe handling.
  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[3][5]

    • The storage area should be away from heat, sparks, and open flames.[6]

  • Final Disposal:

    • Dispose of the contents and container through an authorized hazardous or special waste collection point.[1][5]

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and final disposal.

    • High-temperature incineration is a common and effective method for the disposal of chlorinated organic compounds, as it breaks them down into less harmful gaseous byproducts that can be scrubbed to prevent atmospheric pollution.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal A Generate Waste (Pure compound, solutions, contaminated materials) B Classify as Hazardous Waste (Chlorinated Pyridine Derivative) A->B A->B C Segregate from Incompatible Waste (e.g., strong oxidizers, acids) B->C B->C D Select Appropriate Waste Container (Chemically resistant, sealed) C->D C->D E Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) D->E D->E F Store in Designated Satellite Accumulation Area (Ventilated, Secure) E->F E->F G Arrange for Professional Disposal (Contact EHS or licensed contractor) F->G F->G H Final Disposal Method (e.g., High-Temperature Incineration) G->H G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-4-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Amino-4-chloropyridin-3-ol in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for researchers, scientists, and drug development professionals.

Chemical Profile:

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety and minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific RecommendationsStandard/Source
Eye and Face Chemical safety goggles or a face shield where splashing is possible.[1][6]OSHA 29 CFR 1910.133 / EN 166
Skin Chemical-resistant lab coat or coveralls.General Laboratory Practice
Hand Chemical-resistant gloves (e.g., Nitrile rubber). Breakthrough time should be considered for prolonged contact.[1]EN 374 / AS/NZS 2161.10.1
Respiratory A NIOSH-approved respirator is required when dusts may be generated or when working outside of a ventilated enclosure.NIOSH Guidelines

Operational Plan for Safe Handling

A systematic workflow is critical for safely managing this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_response Spill & Exposure Response cluster_disposal Waste Disposal Receiving Receiving: - Inspect container integrity - Verify labeling Storage Storage: - Cool, dry, well-ventilated area - Tightly closed container Receiving->Storage Preparation Preparation & Weighing: - Use chemical fume hood - Avoid generating dust Receiving->Preparation Experiment Experimental Use: - Handle with care to prevent contact - Keep reaction vessels closed Preparation->Experiment Spill Spill Cleanup: - Evacuate area - Absorb and collect in sealed container Experiment->Spill Exposure Exposure Response: - Eye: Rinse with water (15 min) - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek immediate medical attention Waste Waste Collection & Disposal: - Collect in labeled, sealed container - Dispose as hazardous waste via licensed service Exposure->Waste

Caption: Safe handling workflow for this compound.

Hazard Mitigation and Engineering Controls

Engineering controls are the primary method for minimizing exposure to hazardous chemicals.

Control TypeSpecific Recommendations
Ventilation Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
Containment Use enclosed equipment or glove boxes for procedures with a high potential for aerosol or dust generation.
General Practices Avoid the generation of dust.[1][2] Do not eat, drink, or smoke in handling areas.[1][2] Wash hands thoroughly after handling.[1][2]

Emergency Procedures

Immediate and appropriate responses to spills and exposures are critical.

cluster_spill Spill Response cluster_exposure Exposure Response Spill_Detected Spill Detected Evacuate Evacuate Area Spill_Detected->Evacuate Absorb Absorb Spill Evacuate->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Exposure_Occurs Exposure Occurs Eye Eye Contact: Rinse 15 min Exposure_Occurs->Eye Skin Skin Contact: Wash with soap/water Exposure_Occurs->Skin Inhalation Inhalation: Move to fresh air Exposure_Occurs->Inhalation Ingestion Ingestion: Seek medical attention Exposure_Occurs->Ingestion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.